2h-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
Description
The exact mass of the compound Propane, 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF23O3/c12-1(2(13,14)15)35-10(31,32)4(18,7(23,24)25)37-11(33,34)5(19,8(26,27)28)36-9(29,30)3(16,17)6(20,21)22/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLOKTBZZPZAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11HF23O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880193 | |
| Record name | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [SynQuest Laboratories MSDS] | |
| Record name | 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20946 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3330-16-3 | |
| Record name | 1,1,1,2,3,3-Hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-[1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3330-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-[1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the physical properties of 2h-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
An In-Depth Technical Guide to the Physical Properties of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
Introduction
This compound, also known by its CAS Number 3330-16-3, is a highly fluorinated ether compound.[1][2][3][4] Its unique molecular structure, combining a hydrocarbon linkage with a perfluorinated polyether backbone, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of its key physical characteristics, offering insights for its application in advanced materials, electronics, and as a high-performance fluid.[5] As a perfluoropolyether (PFPE) derivative, it exhibits high thermal and chemical stability, making it suitable for demanding environments.[5]
Molecular Structure and Identity
The fundamental identity of this compound is defined by its molecular formula, C11HF23O3, and a molecular weight of approximately 618.09 g/mol .[1][6][7][8] The structure features a central trioxadodecane chain that is extensively fluorinated, with the exception of a single hydrogen atom, which significantly influences its physical behavior.
Caption: Workflow for determining density using a pycnometer.
-
Calibration: Calibrate a 10 mL pycnometer using deionized water at a controlled temperature (25°C).
-
Sample Preparation: Allow the this compound sample to reach thermal equilibrium in a 25°C water bath.
-
Measurement:
-
Measure the mass of the clean, dry, and empty pycnometer.
-
Fill the pycnometer with the temperature-equilibrated sample.
-
Measure the mass of the filled pycnometer.
-
-
Calculation: The density is calculated by dividing the net mass of the sample by the calibrated volume of the pycnometer. This self-validating system relies on the precise calibration of the pycnometer volume.
Handling and Safety Considerations
This compound is classified as causing skin and eye irritation and may cause respiratory irritation. [1][9]Therefore, appropriate personal protective equipment (PPE) is essential.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [1]* Personal Protective Equipment:
Applications in Research and Development
The unique physical properties of this compound make it a valuable material for several advanced applications:
-
High-Performance Lubricants: Its excellent thermal stability and chemical inertness make it suitable for use in demanding environments such as in aerospace and for vacuum pumps. [5]* Electronics and Semiconductor Manufacturing: It can be used as a protective, anti-fouling coating to shield equipment from chemical corrosion and particulate contamination. [5]* Industrial Fluids: Its inert nature allows it to be used as a carrier fluid or a stabilizer additive in various industrial processes. [5]
References
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2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3 - GNEE. [Link]
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2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3 - GNEE (Farsi). [Link]
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This compound CAS 3330-16-3 - Warshel Chemical Ltd. [Link]
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This compound - chemical point. [Link]
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An In-depth Technical Guide to 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, a complex fluorinated ether. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available technical data with expert insights into its molecular characteristics and functional performance. The guide covers the compound's identification, physicochemical properties, and its roles as a high-performance lubricant and advanced anti-fouling agent. While a specific, publicly documented synthesis protocol and detailed experimental spectroscopic data remain elusive, this guide offers a foundational understanding based on established principles of fluorinated ether chemistry.
Molecular Identification and Structure
This compound, also known by its synonym Fluoroether E-3, is a per- and polyfluoroalkyl substance (PFAS) with a unique molecular architecture.[1] Its structure is characterized by a twelve-carbon backbone, interspersed with three ether linkages at the 3rd, 6th, and 9th positions. The molecule is heavily fluorinated, with the exception of a single hydrogen atom at the 2-position, and features two methyl groups at the 5th and 8th positions.
The presence of the C-H bond in an otherwise perfluorinated structure is a key feature, influencing its chemical reactivity and potential metabolic pathways, a consideration of importance in pharmaceutical and biological research.
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
The unique structural characteristics of this compound give rise to a distinct set of physical and chemical properties. A summary of these properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 3330-16-3 | [1][2] |
| Molecular Formula | C11HF23O3 | [2] |
| Molecular Weight | 618.09 g/mol | [2] |
| Boiling Point | 234 °C | [3] |
| Melting Point | -106.7 °C | [3] |
| Density | 1.739 g/cm³ | [3] |
| Flash Point | 102.2 °C | [4] |
| Appearance | Colorless liquid | [5] |
Synthesis and Manufacturing
A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, the synthesis of fluorinated ethers is generally achieved through established methods such as the reaction of perfluoroolefins with alcohols or the direct fluorination of hydrocarbon ethers. Given the structure of the target molecule, a plausible synthetic route could involve the Williamson ether synthesis using appropriate fluorinated alkoxides and alkyl halides, followed by a selective fluorination or dehydrofluorination step to introduce the single hydrogen atom.
Spectroscopic Characterization
While this compound is used as a tuning compound for mass spectrometry under the name Fluoroether E3, specific experimental spectra are not widely published.[6] Based on the known spectroscopic behavior of perfluoropolyethers, the following characteristics can be anticipated:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single, complex multiplet would be expected for the lone proton at the 2-position, split by the adjacent fluorine atoms.
-
¹⁹F NMR: A complex spectrum with multiple signals corresponding to the chemically distinct fluorine environments along the perfluorinated chain and the trifluoromethyl groups would be observed.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching bands in the region of 1100-1300 cm⁻¹ and C-O-C stretching vibrations characteristic of ethers.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak at m/z 618, with a characteristic fragmentation pattern involving the cleavage of C-C and C-O bonds within the fluorinated backbone.
Applications in Advanced Materials
The distinct properties of this compound make it a valuable component in several high-performance applications.
High-Performance Lubrication
Perfluoropolyethers (PFPEs) are renowned for their excellent lubricating properties, especially in extreme environments. The mechanism of action involves the formation of a thin, protective film on metal surfaces. Under high pressure and temperature, the PFPE molecule can react with the metal surface to form a layer of metal fluorides. This layer acts as a solid lubricant, reducing friction and wear. The high thermal stability and chemical inertness of the perfluorinated backbone ensure the lubricant's performance over a wide range of operating conditions.
Anti-Fouling Coatings
The low surface energy of fluorinated compounds is the primary reason for their use in anti-fouling and easy-to-clean coatings. This compound, when incorporated into a coating formulation, will migrate to the surface, creating a hydrophobic and oleophobic barrier. This barrier prevents the adhesion of dirt, oils, and other contaminants, making the surface easy to clean and maintain.
Safety and Handling
This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[4] Work should be conducted in a well-ventilated area.[4]
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
Environmental Considerations
As a per- and polyfluoroalkyl substance (PFAS), the environmental fate and potential for bioaccumulation of this compound are subjects of ongoing research and regulatory scrutiny.[7] Due to the high strength of the carbon-fluorine bond, these compounds are highly persistent in the environment. Proper disposal in accordance with local regulations is crucial to minimize environmental impact.[4]
Conclusion
This compound stands as a specialized fluorochemical with significant potential in demanding applications where thermal stability, chemical inertness, and low surface energy are paramount. While a comprehensive understanding of its synthesis and detailed spectroscopic characterization remains an area for future public research, the foundational knowledge of its structure and the broader class of perfluorinated ethers provides a strong basis for its application in advanced materials. Further investigation into its synthesis and reactivity will undoubtedly unlock new opportunities for this versatile molecule.
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Export Control Handbook for Chemicals (2023 edition). (URL: [Link])
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NASA Technical Reports Server. Spectroscopic Analysis of Perfluoropolyether Lubricant Degradation During Boundary Lubrication. (URL: [Link])
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Semantic Scholar. [PDF] Spectroscopic analysis of perfluoropolyether lubricant degradation during boundary .... (URL: [Link])
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Phenomenex. Perfluoroalkyl Substances (PFAS) Testing Guide. (URL: [Link])
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NASA Technical Reports Server (NTRS). Spectroscopic Analysis of Perfluoropolyether Lubricant Degradation During Boundary Lubrication. (URL: [Link])
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An In-Depth Technical Guide to 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS 3330-16-3) for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, a fluorinated ether with the CAS number 3330-16-3. This document delves into the fundamental chemical and physical properties of the compound, with a primary focus on its principal application as a high-performance tuning and calibration standard in mass spectrometry. We will explore the scientific rationale behind its suitability for these applications, detailing its chemical inertness, thermal stability, and well-defined mass spectrum. This guide also provides insights into its specialized uses, including in proteomics research, alongside detailed protocols for its implementation in laboratory settings. Safety, handling, and storage procedures are also outlined to ensure its proper use.
Introduction: Unveiling a Critical Tool for Mass Spectrometry
This compound is a perfluorinated ether that has carved a niche for itself in the analytical sciences. Its unique molecular structure, characterized by a backbone of carbon and oxygen atoms saturated with fluorine, imparts a remarkable degree of chemical inertness and thermal stability.[1][2] These properties, coupled with its distinct fragmentation pattern under ionization, make it an invaluable tool for the calibration and tuning of sensitive analytical instrumentation, particularly gas chromatography-mass spectrometry (GC-MS) systems. This guide will serve as a detailed resource for researchers and scientists seeking to leverage the unique attributes of this compound in their work.
Physicochemical Properties: A Foundation of Stability and Performance
The utility of this compound as a calibration standard is intrinsically linked to its robust physical and chemical properties. The substitution of hydrogen with fluorine atoms creates strong carbon-fluorine bonds, which are the strongest in organic chemistry.[3] This results in a molecule that is resistant to degradation under a wide range of chemical and thermal conditions.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3330-16-3 | |
| Molecular Formula | C₁₁HF₂₃O₃ | |
| Molecular Weight | 618.09 g/mol | |
| Appearance | Colorless, clear liquid | |
| Boiling Point | >200°C | |
| Density | 1.7 - 1.9 g/cm³ | |
| Solubility | Soluble in fluorinated solvents; insoluble in water, alcohols, and hydrocarbon solvents. | |
| Thermal Stability | Stable at high temperatures (resistant to temperatures above 300°C). | |
| Chemical Stability | Resistant to strong acids, strong alkalis, and oxidants. |
Core Application: Mass Spectrometer Tuning and Calibration
The primary and most critical application of this compound is as a tuning and calibration standard for mass spectrometers. Instrument tuning is a fundamental procedure to optimize the performance of a mass spectrometer, ensuring high sensitivity, resolution, and mass accuracy.
The "Why": Advantages of Perfluorinated Ethers as Calibration Compounds
Perfluorinated compounds like this compound are ideal for this purpose for several key reasons:
-
Well-Defined Mass Spectrum: These compounds produce a consistent and predictable fragmentation pattern upon ionization, with characteristic peaks across a wide mass range. This allows for accurate calibration of the mass axis.
-
Chemical Inertness: Their resistance to chemical degradation ensures that the standard remains stable over time and does not react with components of the mass spectrometer or trace contaminants in the system.[1]
-
Thermal Stability: The ability to withstand high temperatures without decomposition is crucial, especially in GC-MS systems where the compound is vaporized at elevated temperatures.[2]
-
Low Surface Energy: This property helps to prevent the compound from adsorbing to surfaces within the instrument, ensuring a clean and consistent signal.[1]
Experimental Workflow: A Step-by-Step Guide to GC-MS Tuning
The following is a generalized protocol for using this compound to tune a GC-MS system. It is essential to consult the specific manufacturer's guidelines for your instrument.
Objective: To optimize the mass spectrometer's parameters to achieve desired sensitivity, resolution, and mass accuracy.
Materials:
-
GC-MS system
-
This compound (tuning standard)
-
Appropriate solvent (e.g., perfluorohexane)
-
Gas-tight syringe
Protocol:
-
Preparation of the Standard: Prepare a dilute solution of the tuning compound in a suitable fluorinated solvent. The concentration will depend on the instrument's sensitivity and the manufacturer's recommendations.
-
Instrument Setup:
-
Ensure the GC-MS system is clean and free of contaminants.
-
Set the GC oven temperature, carrier gas flow rate, and other chromatographic parameters as per the manufacturer's tuning method.
-
Set the mass spectrometer to the appropriate tuning mode.
-
-
Introduction of the Standard: Introduce a small, precise volume of the tuning standard solution into the GC inlet using a gas-tight syringe. The compound will be vaporized and carried into the mass spectrometer.
-
Data Acquisition: The mass spectrometer will acquire a mass spectrum of the tuning compound.
-
Tuning and Optimization: The instrument's software will use the known mass-to-charge ratios of the fragment ions of the tuning compound to automatically adjust various parameters, such as lens voltages, ion source settings, and detector gain, to meet predefined performance criteria.
-
Verification: After tuning, a report is generated that shows the performance of the instrument. This should be reviewed to ensure that all parameters are within acceptable limits.
Caption: Workflow for GC-MS tuning using this compound.
Specialized Applications: Beyond Routine Calibration
While its primary role is in instrument tuning, the unique properties of this compound lend it to other specialized applications.
Proteomics Research
In the field of proteomics, where mass spectrometry is a cornerstone technology for the large-scale study of proteins, maintaining instrument performance is paramount. This compound is used to ensure the high mass accuracy and stability required for complex peptide and protein identification and quantification.[4] Its inert nature prevents interference with the biological samples being analyzed.
Environmental and Forensic Analysis
In sensitive analytical applications such as the detection of environmental contaminants or in forensic investigations, the reliability of the mass spectrometer is critical. This fluoroether serves as a dependable reference to validate instrument performance before running critical samples, ensuring the accuracy and defensibility of the data.
Synthesis of Perfluoroethers: A General Overview
The synthesis of perfluoroethers typically involves the electrochemical fluorination (ECF) of hydrocarbon ether precursors or the oligomerization of fluorinated epoxides. While the specific synthesis route for this compound is not widely published in open literature, a general understanding of perfluoroether synthesis can be informative.
A common method involves the reaction of a hydrocarbon ether with elemental fluorine in an inert solvent. This process, however, can be hazardous and requires specialized equipment. Another approach is the use of milder fluorinating agents. The synthesis of functionalized fluorosurfactants, for example, can be achieved through a two-step reaction process.[5]
Safety, Handling, and Storage: A Commitment to Laboratory Safety
As with all chemicals, proper safety protocols must be followed when handling this compound. This compound is classified as a per- and polyfluoroalkyl substance (PFAS).
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[6]
-
Avoid contact with skin and eyes.
-
Prevent the formation of aerosols.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Disposal:
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[6]
Caption: Key safety, handling, and storage considerations for this compound.
Conclusion
This compound is a vital, albeit often overlooked, compound in the modern analytical laboratory. Its exceptional chemical and thermal stability, a direct result of its perfluorinated structure, makes it an ideal standard for the tuning and calibration of mass spectrometers. For researchers in fields ranging from proteomics to environmental science, a thorough understanding of this compound's properties and applications is essential for generating high-quality, reliable data. By adhering to the principles and protocols outlined in this guide, scientists can effectively utilize this powerful tool to advance their research endeavors.
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Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. (n.d.). CDC. Retrieved January 18, 2026, from [Link]
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Perfluoroalkyl and polyfluoroalkyl substances in the environment: Origins and feasibility in thermal desorption. (2019, January 21). Haemers Technologies. Retrieved January 18, 2026, from [Link]
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PFAS (Per and Polyfluoroalkyl Substances) / Fluorinated Chemistries. (n.d.). Chemical Safety Facts. Retrieved January 18, 2026, from [Link]
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Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. (n.d.). Shimadzu. Retrieved January 18, 2026, from [Link]
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Mass spectral studies towards more reliable measurement of perfluorooctanesulfonic acid and other perfluorinated chemicals (PFCs) in food matrices using liquid chromatography/tandem mass spectrometry. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
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Mass spectra of fluorocarbons. (n.d.). Retrieved January 18, 2026, from [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 3). ResearchGate. Retrieved January 18, 2026, from [Link]
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Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
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2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. (n.d.). GNEE. Retrieved January 18, 2026, from [Link]
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Direct Interface GC/MS Method. (n.d.). EPA. Retrieved January 18, 2026, from [Link]
-
A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (2025, November 3). NIH. Retrieved January 18, 2026, from [Link]
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speed accuracy productivity. (2007, December 17). Agilent. Retrieved January 18, 2026, from [Link]
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Optimizing Conditions for GC/MS Analyses. (2020, January 20). Agilent. Retrieved January 18, 2026, from [Link]
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Synthesis of 2-Oxaadamantane Derivatives. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
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SYNQUEST LABS. (1995, January 7). Agilent. Retrieved January 18, 2026, from [Link]
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Navigating the Nomenclature of a Complex Fluoroether: A Technical Guide to 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the expansive and structurally diverse world of per- and polyfluoroalkyl substances (PFAS), precise chemical identification is paramount for accurate research, regulatory compliance, and effective scientific communication. This technical guide provides an in-depth exploration of the alternative names, identifiers, and contextual classification of the complex fluoroether, 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane . As a Senior Application Scientist, this document aims to deliver not just a list of synonyms, but a foundational understanding of the nomenclature systems and the scientific context surrounding this compound, enabling researchers to navigate the complexities of its identity with confidence.
This guide will deconstruct the various naming conventions, clarify its relationship with other notable PFAS like those associated with the GenX trade name, and provide a consolidated reference for its key identifiers and properties.
Decoding the Identity: A Multi-faceted Nomenclature
This compound is identified through several systematic and common naming conventions. Understanding the origin and application of each name is crucial for comprehensive literature searches and unambiguous reporting.
Systematic and IUPAC Nomenclature
The most precise, albeit complex, names for this compound are derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). These names provide an unambiguous structural description of the molecule.
One of the IUPAC names for this compound is 1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane . While cumbersome for daily use, this name explicitly details the arrangement of the fluoroalkyl and ether groups.
The name provided in the topic, This compound , represents a more common and semi-systematic approach to naming this fluoroether. The "2H" indicates the position of the single hydrogen atom on the second carbon of the perfluorinated dodecane backbone. The "perfluoro" prefix signifies that all other hydrogen atoms on the carbon chain have been replaced by fluorine atoms. The numerical locants and "dimethyl" and "trioxa" components specify the positions of the methyl groups and oxygen atoms (ethers) within the dodecane chain, respectively.
Chemical Abstracts Service (CAS) Number
The most universally recognized and unequivocal identifier for this chemical is its CAS Registry Number: 3330-16-3 .[1][2] This unique numerical identifier is assigned by the Chemical Abstracts Service and is independent of any naming convention, making it an essential tool for database searches and regulatory documentation.
Common Synonyms and Trade Names
In commercial and some research contexts, more practical names are often employed. For this compound, a significant alternative name is Fluoroether E-3 .[3] This name suggests its classification as a fluoroether and its place within a series of related compounds, likely designated with "E" followed by a number.
It is also important to note that this compound is sometimes referred to by its molecular formula, C11HF23O3 .
The GenX Connection: A Matter of Distinction
A critical point of clarification for researchers in the field of PFAS is the relationship between this compound and the "GenX" chemicals.
GenX is a trade name for a technology developed by DuPont (now Chemours) as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[4] The primary chemical species associated with the GenX technology are hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt.[4]
Structurally, this compound (C11HF23O3) is a distinct and different molecule from HFPO-DA (C6HF11O3).
However, the manufacturing process for GenX chemicals is known to produce various byproducts. One such identified byproduct is Fluoroether E-1 (heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether).[5] The similar nomenclature of "Fluoroether E-3" strongly suggests that it belongs to a related family of fluoroether compounds that may be formed during similar fluorochemical production processes, either as byproducts or impurities. While a direct citation confirming "Fluoroether E-3" as a GenX byproduct was not found, its structural similarity and naming convention point to a probable link to fluoropolymer manufacturing streams.
Diagram: Relationship of this compound to GenX
Caption: Relationship of the subject compound to the GenX process.
Physicochemical Properties and Identifiers
A consolidated understanding of the key physicochemical properties and identifiers is essential for experimental design and data interpretation.
| Property/Identifier | Value | Source |
| Primary Name | This compound | - |
| CAS Number | 3330-16-3 | [1][2] |
| Molecular Formula | C11HF23O3 | - |
| Molecular Weight | 618.09 g/mol | [6] |
| Alternative Name | Fluoroether E-3 | [3] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 190-195 °C @ 760 mmHg | [7] |
| Density | 1.85-1.90 g/mL at 25°C | [7] |
Experimental Protocols: Identification and Analysis
The identification and quantification of this compound in various matrices typically rely on advanced analytical techniques.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Fluoroether Analysis
-
Sample Preparation:
-
For aqueous samples, solid-phase extraction (SPE) is a common pre-concentration step.
-
For solid matrices, solvent extraction followed by cleanup is necessary.
-
-
Chromatographic Separation:
-
Reverse-phase liquid chromatography is typically employed.
-
A C18 or similar column is used to separate the analyte from other components in the mixture.
-
A gradient elution with a mobile phase consisting of methanol or acetonitrile and water (often with a modifier like ammonium acetate) is used.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer (MS/MS) is used for sensitive and selective detection.
-
The instrument is operated in negative ion mode using electrospray ionization (ESI).
-
Specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Diagram: Analytical Workflow for Fluoroether Identification
Caption: General workflow for the analysis of fluoroethers.
Conclusion
This compound is a complex fluoroether with a variety of names and identifiers that are crucial for researchers to recognize. Its primary identifiers are its systematic name, the common synonym Fluoroether E-3 , and its CAS number 3330-16-3 . While it is a member of the broad class of PFAS, it is structurally distinct from the primary chemicals associated with the GenX trade name. However, its naming convention suggests a potential origin as a byproduct or impurity in fluorochemical manufacturing processes. A thorough understanding of its multifaceted nomenclature is essential for accurate scientific investigation and communication in the evolving field of environmental and health sciences.
References
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Fluoroether E-1. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. (n.d.). GNEE Chemical. Retrieved January 18, 2026, from [Link]
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This compound CAS 3330-16-3. (n.d.). Warshel Chemical Ltd. Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, a specialized hydrofluoroether. The synthesis is strategically divided into two primary stages: the selective anionic oligomerization of hexafluoropropylene oxide (HFPO) to yield the corresponding trimer acid fluoride, followed by a two-step conversion of the terminal acyl fluoride group to the desired 2H-perfluoroether moiety. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. The causality behind experimental choices is explained to provide field-proven insights for researchers in the field of fluorinated materials and medicinal chemistry.
Introduction: The Significance of this compound
This compound (CAS 3330-16-3) is a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically a hydrofluoroether.[1][2][3][4] Its structure, characterized by a perfluorinated polyether backbone and a terminal difluoromethyl ether group (-OCF₂H), imparts a unique combination of properties. These include high thermal and chemical stability, low surface tension, and selective solubility, making it a compound of interest in advanced materials science, as a high-performance lubricant, a heat transfer fluid, and potentially as a component in biomedical applications.[5][6][7] The presence of the single C-H bond slightly modifies its physical and chemical properties compared to its fully-fluorinated analogue, potentially influencing its environmental fate and biological interactions.
This guide details a robust synthetic route to this specific molecule, beginning from the readily available monomer, hexafluoropropylene oxide (HFPO).
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired product selectively. The overall strategy can be conceptualized as a two-part process:
-
Part 1: Controlled Oligomerization of Hexafluoropropylene Oxide (HFPO). This initial step focuses on the selective trimerization of HFPO to produce the key intermediate, the acyl fluoride of the corresponding perfluoropolyether trimer.
-
Part 2: End-Group Modification. The terminal acyl fluoride group of the trimer is then converted to the final 2H-perfluoroether moiety. This is most reliably achieved through a two-step sequence involving the formation of a more readily reducible intermediate.
Part 1: Selective Trimerization of Hexafluoropropylene Oxide
The cornerstone of this synthesis is the controlled anionic oligomerization of HFPO. The degree of oligomerization is highly dependent on the choice of catalyst, solvent, and reaction conditions.[8][9] To favor the formation of the trimer, milder reaction conditions are generally preferred.
Mechanistic Insights
The oligomerization is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring of HFPO.[9] The reaction typically proceeds via the formation of a perfluoroalkoxide intermediate, which then propagates by attacking subsequent HFPO molecules. The process terminates, yielding an acyl fluoride.
Experimental Protocol: Selective Trimerization
This protocol is designed to favor the formation of lower oligomers, particularly the trimer.
Materials:
| Material | CAS Number | Purity | Supplier | Notes |
| Hexafluoropropylene oxide (HFPO) | 428-59-1 | >99% | Major Chemical Supplier | Highly toxic, handle with extreme caution |
| Cesium Fluoride (CsF) | 13400-13-0 | >99% | Major Chemical Supplier | Anhydrous, freshly dried |
| Diglyme (anhydrous) | 111-96-6 | >99.5% | Major Chemical Supplier | Distilled from sodium/benzophenone |
| Dry Nitrogen (N₂) | 7727-37-9 | >99.99% | Gas Supplier | For inert atmosphere |
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet adapter, and a thermocouple is assembled under a positive pressure of dry nitrogen.
-
Catalyst and Solvent Addition: Anhydrous cesium fluoride (0.1 eq) and anhydrous diglyme are added to the reaction flask. The mixture is stirred to ensure a fine suspension of the catalyst.
-
HFPO Addition: The reaction vessel is cooled to 0-5 °C using an ice bath. HFPO gas is then bubbled through the stirred suspension at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained.
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of HFPO gas. For selective trimerization, the reaction is typically run for a shorter duration compared to the synthesis of higher molecular weight polymers.
-
Work-up: Upon completion, the reaction mixture is carefully quenched. The resulting mixture contains the desired trimer acyl fluoride along with other oligomers. Fractional distillation under reduced pressure is employed to isolate the trimer acyl fluoride.
Expected Outcome:
The primary product is perfluoro-5,8-dimethyl-3,6,9-trioxadodecanoyl fluoride. The yield of the trimer is highly dependent on the precise control of reaction time and temperature.
Part 2: Conversion of the Acyl Fluoride to the 2H-Perfluoroether
The conversion of the perfluorinated acyl fluoride to the -OCF₂H group is a challenging transformation. A direct, single-step reduction is not well-documented. Therefore, a two-step approach is proposed, proceeding through a perfluoropolyether alcohol intermediate.
Step 1: Reduction of the Acyl Fluoride to a Primary Alcohol
The perfluorinated acyl fluoride is first reduced to the corresponding primary alcohol. Sodium borohydride is a suitable reagent for this transformation, often used in combination with a protic solvent.[10][11][12]
Experimental Protocol: Alcohol Formation
Materials:
| Material | CAS Number | Purity | Supplier | Notes |
| Perfluoro-5,8-dimethyl-3,6,9-trioxadodecanoyl fluoride | N/A | Purified | From Part 1 | Handle with care, corrosive |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | >98% | Major Chemical Supplier | Moisture sensitive |
| Anhydrous Ethanol | 64-17-5 | >99.5% | Major Chemical Supplier | |
| Diethyl Ether (anhydrous) | 60-29-7 | >99% | Major Chemical Supplier | |
| Hydrochloric Acid (1M) | 7647-01-0 | - | Major Chemical Supplier | For quenching |
Procedure:
-
Dissolution: The purified perfluoro-5,8-dimethyl-3,6,9-trioxadodecanoyl fluoride is dissolved in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reducing Agent Addition: A solution of sodium borohydride in anhydrous ethanol is added dropwise to the stirred solution of the acyl fluoride. The addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of 1M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.
-
Purification: The crude product is purified by fractional distillation under vacuum to yield 2H,2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecan-1-ol.
Step 2: Conversion of the Perfluorinated Alcohol to the 2H-Perfluoroether
Characterization of the Final Product
Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show a characteristic triplet of triplets for the single proton in the -OCF₂H group due to coupling with the two adjacent fluorine atoms and potentially longer-range couplings.
-
¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum will be complex, with distinct signals for each unique fluorine environment. The chemical shifts and coupling patterns will be characteristic of the perfluorinated polyether backbone and the -OCF₂H group.[13][14][15][16]
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 5.5 - 6.5 | Triplet of triplets (tt) | -OCH F₂ |
| ¹⁹F | -80 to -85 | Multiplet | -CF₃ |
| ¹⁹F | -130 to -145 | Multiplet | -OCF₂ CF- |
| ¹⁹F | -140 to -150 | Multiplet | -CF (CF₃)- |
| ¹⁹F | -90 to -100 | Doublet of triplets (dt) | -OCF₂ H |
Safety Considerations
The synthesis of this compound involves the use of highly toxic and reactive materials.
-
Hexafluoropropylene oxide (HFPO): is an extremely toxic and volatile substance. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge.
-
Perfluorinated Acyl Fluorides: are corrosive and react with moisture. Handle in an inert atmosphere.
-
Sodium Borohydride: is a flammable solid and reacts with water to produce hydrogen gas.
A thorough risk assessment should be conducted before commencing any experimental work.
Conclusion
The synthesis of this compound is a challenging but feasible process for experienced synthetic chemists. The key to a successful synthesis lies in the precise control of the anionic oligomerization of HFPO to selectively form the trimer, followed by a robust method for the conversion of the resulting acyl fluoride to the desired 2H-perfluoroether. This guide provides a scientifically grounded framework for approaching this synthesis, highlighting both established methodologies and areas requiring further investigation. The insights provided herein are intended to empower researchers to explore the synthesis and applications of this and other novel fluorinated compounds.
References
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Ngai, M.-Y., et al. (2019). Radical Difluoromethoxylation. Visible Light Photoredox Catalysis. [Link]
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TOPDA (n.d.). PFPE Derivatives | Perfluoropolyether Derivatives. TOPDA Fluorosilicones. [Link]
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Psarras, T. (1972). Synthesis of Perfluoroaliphatic Ether Monomers. Part II. Defense Technical Information Center. [Link]
- 3M Innovative Properties Company. (2000). Process for preparing hydrofluoroethers. U.S.
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ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]
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University of California, Santa Barbara. (n.d.). 19Flourine NMR. NMR Facility. [Link]
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Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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SciSpace. (2007). Research on the influence of parameters on hexafluoropropylene oxide oligomerization in the presence of complex amines. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
- 3M Innovative Properties Company. (1995). Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones. U.S.
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National Institutes of Health. (2016). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. [Link]
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ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
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Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
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ACS Publications. (2023). Synthesis and Characterization of a Series of Biofriendly Fluoroether Betaines. [Link]
-
National Institutes of Health. (2020). Synthesis and Characterization of High-Performance Polymers Based on Perfluoropolyalkyl Ethers Using an Environmentally Friendly Solvent. [Link]
- Atochem. (1987). Process for the preparation of 2-perfluoroalkyl ethanols.
- 3M Innovative Properties Company. (2000). Process for converting an alcohol to the corresponding fluoride.
-
Royal Society of Chemistry. (2015). Fluorous Ethers. [Link]
-
MDPI. (2024). Preparation and Characterization of Perfluoropolyether-Silane@Ethye Cellulose Polymeric Microcapsules. [Link]
-
Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. [Link]
-
ResearchGate. (2023). Sustainable Synthesis of Acyl Fluoride via 1,3‐Chelation‐Assisted Transhalogenation and Its Application in the Valorization of Biomass‐Derived Alcohol in Aqueous System. [Link]
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An In-Depth Technical Guide to the Solubility of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, a highly fluorinated ether of significant interest in various advanced applications, including drug delivery and specialty materials. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide synthesizes information on its physicochemical properties, general solubility principles of fluorinated ethers, and provides a detailed experimental protocol for determining its solubility in organic solvents. This document is intended to equip researchers and professionals with the foundational knowledge and practical methodology to effectively utilize and characterize this unique fluoroether.
Introduction: The Unique Profile of this compound
This compound (CAS No. 3330-16-3) is a hydrofluoroether (HFE) that belongs to a class of compounds known for their unique combination of properties, including high density, low surface tension, and immiscibility with many hydrocarbon and aqueous systems.[1] Its structure, featuring a partially fluorinated alkyl chain with ether linkages, imparts a unique solubility profile that is critical to its application in specialized fields. Understanding its behavior in various organic solvents is paramount for formulation development, reaction chemistry, and purification processes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁HF₂₃O₃ | [2][3] |
| Molecular Weight | 618.09 g/mol | [2][3] |
| Appearance | Clear, colorless to almost colorless liquid | [2] |
| Boiling Point | 151-154 °C | [2] |
| Density | 1.723 g/mL | [2] |
| Refractive Index | 1.2654 | [2] |
These properties indicate a high molecular weight, dense liquid with a boiling point suitable for a range of thermal conditions. The high degree of fluorination is a key determinant of its solubility characteristics.
Principles of Fluorinated Ether Solubility in Organic Solvents
Fluorinated compounds exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules and less so with hydrocarbons or polar molecules. This leads to the general rule that "like dissolves like" still applies, but with a fluorinated twist.
-
Miscibility with Non-Polar Solvents: Perfluorinated compounds, including ethers, generally exhibit higher miscibility with non-polar, low-cohesive-energy-density solvents.[4] Solvents like hexane and other alkanes are more likely to be miscible with this compound than polar solvents. However, even with non-polar solvents, complete miscibility is not guaranteed and is dependent on the specific intermolecular interactions.[5]
-
Immiscibility and Biphasic Systems with Polar Solvents: Perfluorinated liquids are famously immiscible with many common organic solvents, particularly polar ones like methanol, ethanol, and acetone.[1] This immiscibility leads to the formation of distinct liquid-liquid phases, a property exploited in "fluorous biphasic catalysis" where a fluorinated catalyst resides in a separate phase from the organic reactants and products.[1] It is highly probable that this compound will form biphasic systems with many polar organic solvents. The solubility of the fluorinated ether in the organic phase, and vice-versa, is expected to be low.
-
Influence of the Hydrocarbon Moiety: The presence of a hydrogen atom (the "2H-" prefix) indicates that this is a hydrofluoroether (HFE). This small hydrocarbon character can slightly increase its miscibility with some organic solvents compared to its fully perfluorinated analogue. However, the overwhelming influence of the long perfluoroalkyl chains will still dominate its solubility profile, making it largely "fluorophilic" and "lipophobic."
-
Solvent Polarity, Size, and Shape: The miscibility of ethers with perfluorocarbons has been shown to be highly dependent on the polarity, size, and shape of the ether molecule.[4] While our focus is the solubility of a fluoroether in organic solvents, the same principles of intermolecular forces apply. Solvents with a molecular structure that can more effectively interact with the fluoroether will exhibit higher solubility.
Experimental Determination of Solubility: A Practical Workflow
Given the absence of readily available data, empirical determination of the solubility of this compound in specific organic solvents is essential for any research or development application. The following section provides a detailed, step-by-step protocol based on established methods for determining liquid-liquid equilibria.
Recommended Methodology: Isothermal Shake-Flask Method (Adapted from OECD Guideline 107)
The shake-flask method is a widely accepted technique for determining the partition coefficient and, by extension, the mutual solubility of two liquids.[6][7] This protocol is adapted for determining the solubility of a liquid fluoroether in an organic solvent at a specific temperature.
Caption: Workflow for determining the solubility of this compound.
Detailed Experimental Protocol
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (e.g., hexane, toluene, acetone, ethanol) (high purity)
-
Centrifuge tubes with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Gas-tight syringes for sampling
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry, GC-MS)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Pre-saturation of Solvents:
-
To account for the mutual solubility of the two liquids, pre-saturate the organic solvent with the fluoroether and the fluoroether with the organic solvent.
-
In a large vessel, mix a significant volume of the organic solvent and this compound (e.g., a 1:1 volume ratio).
-
Shake vigorously for an extended period (e.g., 24 hours) at the desired experimental temperature.
-
Allow the phases to separate completely. The upper phase will be the organic solvent saturated with the fluoroether, and the lower phase will be the fluoroether saturated with the organic solvent. Use these pre-saturated solvents for the subsequent steps.
-
-
Preparation of Test Mixtures:
-
In a series of centrifuge tubes, prepare mixtures of the pre-saturated organic solvent and the pre-saturated this compound in varying volume ratios (e.g., 9:1, 5:5, 1:9). This ensures that saturation is approached from both directions.
-
-
Equilibration:
-
Place the sealed centrifuge tubes in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Shake the mixtures for a predetermined time to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended (e.g., by analyzing samples at different time points until the concentration in each phase becomes constant). 24 to 48 hours is a typical starting point.[6]
-
-
Phase Separation:
-
After shaking, transfer the tubes to a centrifuge.
-
Centrifuge at a sufficient speed and for a sufficient time to ensure a clear and sharp separation between the two liquid phases. This is crucial to avoid cross-contamination during sampling.
-
-
Sampling:
-
Carefully, without disturbing the interface, take a precise volume from the center of each phase using a gas-tight syringe.
-
Immediately transfer the samples to volumetric flasks for dilution and subsequent analysis.
-
-
Quantitative Analysis:
-
Analyze the concentration of this compound in the organic solvent phase and the concentration of the organic solvent in the fluoroether phase.
-
Gas Chromatography with Mass Spectrometry (GC-MS) is a suitable analytical technique due to its sensitivity and specificity.
-
Prepare a calibration curve using standards of known concentrations of the fluoroether in the organic solvent and vice-versa.
-
-
Data Calculation and Reporting:
-
From the calibration curve, determine the concentration of the analyte in each phase.
-
Express the solubility as a mass/volume percentage (e.g., g/100 mL), mole fraction, or parts per million (ppm).
-
Report the solubility as the average of the determinations from the different starting volume ratios, along with the standard deviation.
-
Stability Considerations
It is important to note that some per- and polyfluoroalkyl substances (PFAS) have been shown to degrade in certain polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[8] While this compound is expected to be relatively stable, it is advisable to conduct preliminary stability studies, especially if the solubility experiments are to be performed over extended periods or at elevated temperatures in these types of solvents.
Conclusion
This compound is a specialty fluoroether with a solubility profile dominated by its highly fluorinated nature. While specific quantitative solubility data is scarce, its behavior can be predicted based on the principles of fluorophilicity, leading to likely miscibility with some non-polar organic solvents and immiscibility with most polar organic solvents. For precise formulation and process design, empirical determination of its solubility in solvents of interest is crucial. The detailed experimental protocol provided in this guide offers a robust framework for researchers to obtain reliable and accurate solubility data, thereby enabling the effective application of this unique compound in drug development and other advanced scientific fields.
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ASTM D2780-92(2002)e1, Standard Test Method for Solubility of Fixed Gases in Liquids, ASTM International, West Conshohocken, PA, 2002,
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DECHEMA. (n.d.). VAPOR-LIQUID EQUILIBRIUM DATA COLLECTION Chemistry Data Series. Retrieved from [Link]
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eCFR. (n.d.). 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. Retrieved from [Link]
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GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]
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Patsnap. (n.d.). Solubility of perfluorinated polyethers in fluorinated solvents. Retrieved from [Link]
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Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]
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A Technical Guide to the Thermal Stability of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS: 3330-16-3), a hydrofluoroether (HFE) of interest for specialized applications in research and industry. While specific, peer-reviewed thermal decomposition data for this exact molecule is not extensively published, this document establishes a robust analytical strategy grounded in the well-documented behavior of structurally analogous perfluoropolyethers (PFPEs) and other HFEs. We will detail the core analytical techniques, provide field-proven experimental protocols, discuss the critical factors influencing degradation, and interpret expected results. This guide is intended for researchers, chemists, and engineers requiring a deep understanding of the operational limits and degradation pathways of this and similar fluorinated ether compounds.
Introduction: The Molecular Context of Stability
This compound is a complex fluorinated ether. Its molecular structure, featuring a partially fluorinated backbone, ether linkages, and a terminal hydrogen atom, dictates its unique physicochemical properties, including its thermal stability.
-
Carbon-Fluorine Bonds: The molecule's foundation is the C-F bond, one of the strongest single bonds in organic chemistry (bond energy ~485 kJ/mol).[1] This imparts the exceptional chemical inertness and inherent thermal resistance characteristic of all per- and polyfluoroalkyl substances (PFAS).[1]
-
Ether Linkages (C-O-C): The presence of three ether groups provides flexibility but also introduces potential points of weakness in the molecular backbone compared to a fully perfluorinated alkane structure.[2]
-
The Terminal Hydrogen (C-H): The single C-H bond makes this a hydrofluoroether (HFE), distinguishing it from fully perfluorinated PFPEs. This site can be a target for specific degradation reactions, although studies on similar hydrofluorocarbons suggest that C-C bond fission is often the more dominant initial step in thermal decomposition over HF elimination.[3]
Understanding the thermal limits of this fluid is critical for its safe and effective use in applications such as high-performance lubricants, heat transfer fluids, or specialty solvents, where it may be subjected to elevated temperatures.[4]
Core Analytical Methodologies for Thermal Stability Assessment
A multi-faceted approach is required to fully characterize thermal stability. This involves not only determining the temperature at which mass loss occurs but also identifying the nature of the decomposition products.
Thermogravimetric Analysis (TGA)
TGA is the cornerstone technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] The resulting data provides a clear picture of the onset of decomposition, the rate of degradation, and the presence of different decomposition stages.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. While not a direct measure of stability, it is essential for identifying phase transitions (melting, boiling) and exothermic or endothermic decomposition events that TGA alone cannot characterize.
Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR
To understand the degradation mechanism and potential hazards, it is crucial to identify the gaseous byproducts. Hyphenated techniques that couple the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) are indispensable.[6][7] These methods provide real-time identification of the volatile species released as the material decomposes.[8]
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to provide a robust and reproducible assessment of thermal stability. The causality behind key parameter choices is explained to ensure scientific integrity.
General Sample Preparation
-
Rationale: Contaminants can drastically alter decomposition behavior. A clean, representative sample is paramount.
-
Procedure:
-
Ensure the liquid sample is free of visible particulates or immiscible layers.
-
Use alumina (Al₂O₃) crucibles for TGA/DSC analysis, as they are inert at high temperatures.[9] If catalytic effects of the crucible material are a concern, platinum crucibles are an alternative.
-
For a typical analysis, dispense 5–15 mg of the liquid into the crucible.[6][9]
-
Expert Insight: Using too small a sample may not be representative, while too large a sample can lead to thermal gradients and poor resolution of decomposition events.[9]
-
-
Protocol: TGA for Onset of Decomposition
-
Objective: To determine the temperature at which significant mass loss begins.
-
Apparatus: Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/SDTA 851e).[5][9]
-
Methodology:
-
Place the prepared sample crucible into the TGA autosampler or balance.
-
Purge Gas Selection: Perform two separate experiments.
-
Run 1 (Inert): Nitrogen (N₂) or Argon (Ar) at a flow rate of 30-50 mL/min.[6][9]
-
Run 2 (Oxidative): Synthetic Air (or a blend of O₂/N₂) at the same flow rate.
-
Causality: An inert atmosphere reveals the intrinsic thermal stability of the molecule, while an oxidative atmosphere simulates real-world conditions where oxygen can accelerate degradation, typically at lower temperatures.[10][11]
-
-
Thermal Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10 K/min.[6]
-
Causality: A 10 K/min heating rate provides a good balance between analytical speed and the resolution of thermal events.[12] Slower rates can provide more detail but are time-consuming, while faster rates can artificially shift the observed decomposition temperature to higher values.[11]
-
-
Record the mass loss (%) as a function of temperature.
-
Protocol: TGA-MS for Evolved Gas Analysis
-
Objective: To identify the chemical nature of the gaseous decomposition products.
-
Methodology:
-
Follow the TGA procedure outlined in Protocol 3.2, typically using an inert (Helium or Argon) atmosphere as the carrier gas for better MS performance.
-
Set the heated transfer line connecting the TGA to the MS to a temperature high enough to prevent condensation of evolved products (e.g., 250-300°C).[8]
-
Configure the mass spectrometer to scan a mass-to-charge (m/z) range of approximately 10-400 amu.
-
Correlate the ion currents for specific m/z values with the mass loss events observed in the TGA data.
-
Data Interpretation and Expected Results
Interpreting the TGA Curve
The primary output from a TGA experiment is a plot of mass vs. temperature. From this curve, we extract key metrics:
-
T_onset (Onset Temperature): The temperature at which the initial, significant deviation from the baseline mass occurs. This is the most common single-value metric for thermal stability.
-
T_x% (Temperature at x% Mass Loss): The temperature at which 10% or 50% of the initial mass has been lost. This provides additional data points for comparing stability between materials.
Based on data for similar hydrofluoroethers and perfluoropolyethers, the onset of decomposition for this compound is expected to be in the range of 200-350°C. One source suggests stability up to 180°C in an inert atmosphere, with degradation above 200°C.[4] This highlights the necessity of empirical measurement.
Expected Decomposition Products
Analysis of the TGA-MS data will likely reveal a complex mixture of smaller fluorinated species. Based on the pyrolysis of related fluoropolymers and ethers, the following products should be monitored:[13][14][15]
-
Hydrogen Fluoride (HF): From the terminal C-H group and subsequent reactions.
-
Carbonyl Fluoride (COF₂): A common product from the oxidation of C-F bonds, which readily hydrolyzes in the presence of moisture to form HF and CO₂.[14]
-
Perfluoroalkenes: Such as hexafluoropropene (HFP) and tetrafluoroethylene (TFE).[16]
-
Smaller Perfluoroacyl Fluorides and Hydrofluoroethers: Resulting from the cleavage of C-C and C-O bonds in the main chain.
Table 1: Summary of Physicochemical and Expected Thermal Properties
| Property | Reported or Expected Value | Significance & Comments |
| CAS Number | 3330-16-3 | Unique identifier for the substance. |
| Molecular Formula | C₁₁HF₂₃O₃ | Defines elemental composition. |
| Molecular Weight | 618.09 g/mol | [17] |
| Boiling Point | 151-234°C | Published data varies, suggesting potential for decomposition near the boiling point.[4][6][17] |
| Onset Decomposition (T_onset) - Inert | Expected: 250-350°C | Intrinsic molecular stability. Must be determined empirically. |
| Onset Decomposition (T_onset) - Oxidative | Expected: 200-300°C | Stability in air; typically lower than in an inert atmosphere.[10] |
| Key Decomposition Products | HF, COF₂, C₂F₄, C₃F₆, smaller HFEs | Identification is critical for safety assessment.[14][16] |
Critical Factors Influencing Thermal Stability
The "thermal stability" of a fluid is not a single number but a performance envelope that depends heavily on the operating environment.
Influence of Atmosphere
As established in the TGA protocol, the presence of oxygen is a key factor. Oxidative degradation pathways are often initiated at lower temperatures and can proceed more rapidly than purely thermal (pyrolytic) degradation under inert conditions.[10]
Catalytic Degradation
This is arguably the most critical, field-relevant insight for users of fluorinated ethers. Many common materials can act as catalysts, dramatically lowering the decomposition temperature.
-
Lewis Acids: Metal oxides (Al₂O₃, Fe₂O₃) and metal halides (FeF₃), which can be present on metal surfaces, are known to be potent catalysts for PFPE degradation.[6][18][19] The degradation can become autocatalytic, where an initial reaction forms metal fluorides that then accelerate further decomposition of the fluid.[6]
-
Implications: The thermal stability of this compound in a pristine glass container may be significantly higher than its stability in a stainless steel vessel or in contact with ceramic components at the same temperature. Compatibility testing under conditions that mimic the final application is essential.
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An In-depth Technical Guide to the Material Compatibility of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the material compatibility of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, a fluorinated ether with growing applications in specialized industries. Recognizing the limited availability of direct compatibility data for this specific compound, this guide emphasizes a foundational understanding of the chemical's properties and provides a robust framework for empirical compatibility testing. It is designed to empower researchers and professionals to make informed material selections and to design and execute self-validating compatibility studies for their specific applications. This document delves into the theoretical and practical aspects of interaction with polymers, elastomers, and metals, and provides detailed, standards-compliant experimental protocols.
Introduction: Understanding this compound
This compound (CAS 3330-16-3) is a perfluoropolyether (PFPE) derivative characterized by its high thermal and chemical stability.[1] Its molecular structure, rich in strong carbon-fluorine bonds and ether linkages, imparts properties such as a high boiling point (over 200°C), high density (approximately 1.85–1.90 g/mL), and general inertness to strong acids, bases, and oxidants.[1][2] This compound is typically soluble in fluorinated solvents and some ethers, while being insoluble in water, alcohols, and hydrocarbon solvents.[1]
The very properties that make this fluid valuable—its inertness and stability—also necessitate a thorough evaluation of its compatibility with materials it may contact during storage, processing, and application. This guide provides the principles and methodologies for such evaluations.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 3330-16-3 | [3] |
| Molecular Formula | C₁₁HF₂₃O₃ | [4] |
| Molecular Weight | 618.09 g/mol | [4] |
| Boiling Point | 190–195°C @ 760 mmHg | [2] |
| Melting Point | -85°C | [2] |
| Density (25°C) | 1.85–1.90 g/mL | [2] |
| Thermal Stability | Stable up to 180°C in an inert atmosphere | [2] |
The Science of Material Compatibility with Fluorinated Ethers
The compatibility of a material with a chemical agent is a complex interplay of chemical and physical interactions. For perfluorinated compounds like this compound, the primary considerations are:
-
Chemical Inertness: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering fluoropolymers highly resistant to chemical attack.[5] This inertness is a general characteristic of perfluorinated compounds.
-
Permeation and Swelling: Despite chemical inertness, physical interactions such as swelling can occur. This is particularly relevant for elastomers and some polymers where the fluid molecules can diffuse into the polymer matrix, causing dimensional changes and a reduction in mechanical properties.
-
Plasticization: The absorption of a fluid can lead to plasticization, where the polymer becomes softer and loses its tensile strength.
-
Extraction: The fluid may leach plasticizers or other additives from a polymer or elastomer, leading to embrittlement and potential contamination of the fluid.
-
Corrosion: For metals, the primary concern is corrosion, which can be initiated or accelerated by the presence of impurities in the fluid or by the degradation of the fluid at elevated temperatures, potentially releasing corrosive species.
Given the limited specific data for this compound, a conservative approach to material selection is recommended, followed by rigorous testing as outlined in the subsequent sections of this guide.
Compatibility with Polymeric Materials
High-performance polymers are often the materials of choice for applications involving aggressive chemicals. The following provides a general assessment of expected compatibility and a detailed protocol for empirical testing.
General Compatibility of Common High-Performance Polymers
| Polymer | Expected Compatibility with Perfluorinated Ethers | Key Considerations |
| Polytetrafluoroethylene (PTFE) | Excellent | PTFE is a fluoropolymer and is expected to have high resistance to other fluorinated compounds. It is generally considered inert to most chemicals.[6] |
| Perfluoroalkoxy (PFA) | Excellent | Similar to PTFE, PFA is a fluoropolymer with excellent chemical resistance.[7] |
| Polyetheretherketone (PEEK) | Good to Excellent | PEEK is known for its broad chemical resistance; however, some solvents like methylene chloride, DMSO, and THF can cause swelling.[8][9] Compatibility with this specific fluorinated ether should be verified. |
| Polyvinylidene Fluoride (PVDF) | Good | PVDF is a fluoropolymer with good chemical resistance, though generally less resistant than PTFE and PFA. |
| Polypropylene (PP) | Fair to Good | PP has good resistance to many chemicals but can be susceptible to attack by some organic solvents. Testing is crucial. |
| Polyethylene (PE) | Fair to Good | Similar to PP, PE's compatibility will depend on the specific grade and application conditions. |
Experimental Protocol for Polymer Compatibility Testing (Adapted from ASTM D543)
This protocol outlines a standardized procedure for evaluating the resistance of plastics to this compound.[7][10]
Objective: To determine the changes in physical and mechanical properties of a polymer after exposure to the test fluid.
Materials and Equipment:
-
Test specimens of the polymer(s) of interest.
-
This compound.
-
Immersion tanks with temperature control.
-
Analytical balance (accurate to 0.1 mg).
-
Calipers and micrometers.
-
Tensile testing machine.
-
Hardness tester (e.g., Shore Durometer).
-
Fume hood and appropriate personal protective equipment (PPE).[8]
Procedure:
-
Specimen Preparation:
-
Prepare at least three test specimens for each material and for each test condition (e.g., temperature, duration).
-
Clean the specimens with a mild detergent and rinse thoroughly with deionized water.
-
Dry the specimens in an oven at a temperature appropriate for the polymer until a constant weight is achieved.
-
Measure and record the initial weight, dimensions, hardness, and tensile properties of the control specimens.
-
-
Immersion:
-
Place the test specimens in an immersion tank filled with this compound.
-
Ensure the specimens are fully submerged and not in contact with each other.
-
Maintain the desired temperature for the specified duration (e.g., 7 days, 30 days).
-
-
Post-Immersion Analysis:
-
At the end of the immersion period, remove the specimens from the fluid.
-
Gently wipe the specimens with a clean, soft cloth to remove excess fluid.
-
Immediately re-weigh the specimens and record the post-immersion weight.
-
Measure the dimensions and hardness of the specimens.
-
Condition the specimens as required by the relevant ASTM standard for tensile testing.
-
Perform tensile testing to determine changes in tensile strength, elongation, and modulus of elasticity.
-
-
Data Analysis and Reporting:
-
Calculate the percentage change in weight, dimensions, hardness, and tensile properties.
-
Report the results in a clear and concise format, including the test conditions (temperature, duration) and any visual observations (e.g., discoloration, cracking, crazing).
-
Diagram of Polymer Compatibility Testing Workflow
Caption: Workflow for Polymer Compatibility Testing.
Compatibility with Elastomeric Materials
Elastomers are critical for sealing applications. Their flexibility makes them susceptible to swelling and chemical attack. Therefore, careful selection and testing are paramount.
General Compatibility of Common High-Performance Elastomers
| Elastomer | Expected Compatibility with Perfluorinated Ethers | Key Considerations |
| Perfluoroelastomers (FFKM) (e.g., Kalrez®, Chemraz®) | Excellent | FFKM materials offer the broadest chemical resistance of all elastomers, approaching that of PTFE.[11][12] They are generally the top choice for demanding applications with fluorinated fluids. |
| Fluoroelastomers (FKM) (e.g., Viton™) | Good to Excellent | FKM has excellent resistance to many chemicals, but compatibility can vary depending on the specific grade and the chemical's composition.[13] Testing is highly recommended. |
| Ethylene Propylene Diene Monomer (EPDM) | Poor to Fair | EPDM is generally not recommended for use with fluorinated fluids due to potential for significant swelling. |
| Silicone (VMQ) | Poor | Silicone elastomers are known to swell significantly in the presence of many non-polar fluids, including fluorinated compounds. |
| Nitrile (Buna-N) | Poor | Nitrile rubber has poor resistance to fluorinated fluids. |
Experimental Protocol for Elastomer Compatibility Testing (Adapted from ISO 1817)
This protocol provides a standardized method for determining the effect of this compound on vulcanized or thermoplastic rubbers.[14][15]
Objective: To measure the changes in volume, mass, hardness, and tensile properties of an elastomer after immersion in the test fluid.
Materials and Equipment:
-
Elastomer test specimens (e.g., O-rings, sheets).
-
This compound.
-
Immersion containers.
-
Temperature-controlled oven or bath.
-
Analytical balance.
-
Hardness tester (Shore A or IRHD).
-
Tensile testing machine.
-
Volume measurement apparatus (e.g., pycnometer or hydrostatic balance).
-
Fume hood and appropriate PPE.[8]
Procedure:
-
Initial Measurements:
-
Measure and record the initial mass, volume, hardness, and tensile properties of at least three control specimens.
-
-
Immersion:
-
Immerse the test specimens in this compound in a suitable container.
-
Place the container in an oven or bath at the specified test temperature for the designated time.
-
-
Post-Immersion Analysis:
-
After the immersion period, cool the container to room temperature.
-
Remove the specimens, and quickly blot them dry with filter paper.
-
Immediately measure the mass and volume of the swollen specimens.
-
Measure the hardness of the specimens.
-
Allow a separate set of specimens to dry in a desiccator until a constant weight is reached to assess for any extracted materials.
-
Conduct tensile testing on the post-immersion specimens.
-
-
Calculations and Reporting:
-
Calculate the percentage change in volume, mass, hardness, and tensile properties.
-
Report all initial and final values, the calculated percentage changes, and the test conditions.
-
Diagram of Elastomer Compatibility Testing Workflow
Caption: Workflow for Metal Corrosion Testing.
Safety and Handling Precautions
When conducting material compatibility testing with this compound, it is imperative to adhere to strict safety protocols.
-
Ventilation: Always handle the chemical in a well-ventilated area or a fume hood to avoid inhalation of vapors. [8]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and protective clothing. [8]* Thermal Decomposition: Avoid exposing the fluid to temperatures above its thermal stability limit (approximately 180°C in an inert atmosphere), as thermal decomposition can produce hazardous byproducts. [2]* Spill Management: In case of a spill, contain the material and clean it up using an inert absorbent material. Prevent it from entering drains or waterways. [8]* Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. [8]
Conclusion
The successful application of this compound in research, development, and manufacturing hinges on a thorough understanding of its interactions with other materials. While its inherent chemical stability suggests broad compatibility, this guide underscores the critical need for empirical testing to validate material selection for specific operating conditions. By following the outlined principles and standardized protocols, researchers and engineers can confidently assess the compatibility of this unique fluorinated ether with a wide range of polymers, elastomers, and metals, ensuring the reliability and safety of their systems.
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- PFA Material Characteriz
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- PTFE and Teflon Chemical Comp
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- Chemical resistance, PFA. Polyfluor.
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Navigating the Unseen: A Technical Guide to the Safe Laboratory Handling of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
This guide provides an in-depth framework for the safe handling and management of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS No. 3330-16-3) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data sheets to offer a comprehensive, scientifically-grounded approach to risk mitigation. The principles and protocols outlined herein are built upon the pillars of expertise, trustworthiness, and authoritative validation to ensure a self-validating system of laboratory safety.
Compound Profile and Inherent Risks
This compound is a per- and polyfluoroalkyl substance (PFAS) characterized by its high thermal and chemical stability.[1] While these properties make it valuable in various applications, they also necessitate a cautious approach to its handling due to the general persistence of PFAS compounds in the environment. The immediate, documented hazards associated with this compound are primarily related to irritation.[2]
1.1. Identified Hazards
The primary hazards, as identified in safety data sheets, include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]
It is crucial to understand that the absence of extensive toxicological data does not equate to the absence of risk. As a member of the broader PFAS class of chemicals, it is prudent to handle this compound with measures in place to minimize all potential routes of exposure.
1.2. Physical and Chemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes key data points from various suppliers. It is important to note the discrepancies in reported boiling points, which may be due to different measurement conditions or purities.
| Property | Value | Source(s) |
| CAS Number | 3330-16-3 | [2][3][4][5][6][7][8] |
| Molecular Formula | C11HF23O3 | [9][10] |
| Molecular Weight | 618.09 g/mol | [3][10] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -106.7 °C | [3] |
| Boiling Point | 151-154 °C, 190-195 °C, 234 °C | [1][11][3] |
| Density | 1.723 - 1.90 g/mL at 25 °C | [1][3] |
| Flash Point | 102.2 °C | |
| Solubility | Insoluble in water and common organic solvents; soluble in fluorinated solvents. | [1] |
The high flash point of 102.2 °C classifies this compound as a combustible liquid.[2][4][10][12] While not as readily ignitable as flammable liquids, it can still pose a fire hazard if heated or exposed to a potent ignition source.[4][10]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
To mitigate the risks of exposure and physical hazards, a combination of engineering controls and personal protective equipment (PPE) is mandatory.
2.1. Engineering Controls
-
Fume Hood: All handling of this compound that could result in the generation of aerosols or vapors must be conducted within a properly functioning chemical fume hood.[1][3] This is the primary line of defense against respiratory exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[2][12]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the event of accidental skin or eye contact.
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum requirements:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[5] A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[1][3] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[2]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[1][12] For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: If work cannot be conducted in a fume hood or if there is a potential for exposure limits to be exceeded, a full-face respirator with appropriate cartridges should be used.[2] All respirator use must be in accordance with a documented respiratory protection program, including fit testing.
Standard Operating Procedures for Safe Handling
Adherence to standardized protocols is critical for minimizing the risk of exposure and ensuring experimental reproducibility.
3.1. General Handling Workflow
The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
3.2. Detailed Protocol for Weighing and Transferring
-
Preparation:
-
Don all required PPE as outlined in Section 2.2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place all necessary equipment (e.g., balance, weigh boats, spatulas, receiving vessel) inside the fume hood.
-
Use non-sparking tools to prevent ignition sources, given the compound's combustible nature.[2]
-
-
Weighing:
-
Tare the balance with the weigh boat.
-
Carefully dispense the required amount of this compound onto the weigh boat. Avoid generating splashes or aerosols.
-
If the compound is in a powdered form (less common for this specific CAS number, but a general PFAS precaution), ensure it is handled with extreme care to prevent inhalation.[1] Whenever possible, use aqueous solutions to mitigate this risk.[1]
-
-
Transfer:
-
Carefully transfer the weighed compound to the receiving vessel.
-
If dissolving, add the solvent slowly and stir gently to avoid splashing.
-
Ensure the receiving container is properly labeled with the compound's name, concentration, and any relevant hazard warnings.
-
-
Cleanup:
-
Decontaminate any reusable equipment that has come into contact with the compound.
-
Dispose of all contaminated disposable items (e.g., weigh boats, gloves, wipes) in a designated hazardous waste container.[1]
-
Storage and Incompatibility
Proper storage is crucial to maintaining the stability of the compound and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] The storage area should be secure and accessible only to authorized personnel.[2]
-
Incompatible Materials: While specific incompatibility data for this compound is limited, general best practices for perfluorinated compounds and combustible liquids should be followed. Store away from:
Spill and Emergency Procedures
A clear and well-rehearsed emergency plan is essential.
5.1. Spill Response
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Prevent the spill from spreading by using a chemical absorbent material. Do not allow the chemical to enter drains or waterways.[2]
-
Clean and Decontaminate: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[2] Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
The following diagram outlines the logical flow of a spill response.
Caption: Logical workflow for responding to a spill of this compound.
5.2. First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[1]
-
Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal Route: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems or contaminate waterways.[2]
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Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno. Available at: [Link]
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An In-Depth Technical Guide on the Environmental Fate and Degradation of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the environmental fate and degradation of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS 3330-16-3), a hydrofluoroether (HFE). Given the limited publicly available experimental data specific to this compound, this guide synthesizes known physicochemical properties with an in-depth review of the environmental behavior of structurally similar per- and polyfluoroalkyl ether substances. The document is structured to provide researchers and professionals in drug development and environmental science with a foundational understanding of the potential persistence, mobility, and degradation pathways of this and related compounds. We will explore atmospheric and aquatic degradation mechanisms, assess the potential for bioaccumulation, and discuss the analytical methodologies pertinent to its detection in environmental matrices. This guide underscores the critical knowledge gaps and encourages further research to fully elucidate the environmental profile of this compound.
Introduction: The Context of Hydrofluoroethers
Hydrofluoroethers (HFEs) have been introduced as third-generation replacements for ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), as well as for perfluorocarbons (PFCs) which have high global warming potentials.[1] Their favorable properties, including chemical inertness, thermal stability, low toxicity, and non-flammability, have led to their use in various applications, including as cleaning solvents, heat transfer fluids, and in the electronics industry.[2]
This compound belongs to this class of compounds. Its structure, characterized by a partially fluorinated alkyl chain and ether linkages, is designed to offer a balance of performance and reduced environmental impact compared to legacy fluorinated compounds. The presence of a C-H bond, in this case on the second carbon (2H), is a key structural feature intended to make the molecule susceptible to atmospheric degradation, primarily through reaction with hydroxyl radicals (•OH).[3] This guide will critically evaluate the implications of its structure on its environmental persistence and degradation.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a compound is essential for predicting its environmental partitioning and transport. For this compound, the available data from safety data sheets and chemical suppliers are summarized below.
| Property | Value | Source |
| CAS Number | 3330-16-3 | [1] |
| Molecular Formula | C₁₁HF₂₃O₃ | [1] |
| Molecular Weight | 618.09 g/mol | [1] |
| Melting Point | -106.7 °C | [1] |
| Boiling Point | 234 °C | [1] |
| Flash Point | 102.2 °C | [1] |
Environmental Degradation Pathways
The degradation of this compound in the environment is expected to be governed by its susceptibility to atmospheric oxidation and its resistance to degradation in aquatic and soil environments.
Atmospheric Fate and Degradation
The primary sink for HFEs in the environment is the atmosphere, where they are subject to degradation by hydroxyl radicals.[3] The C-H bond in the 2H position of the molecule is the most likely site of initial attack by •OH.
The generalized atmospheric degradation pathway for a hydrofluoroether is as follows:
-
Hydrogen Abstraction: The process is initiated by the abstraction of a hydrogen atom by a hydroxyl radical, forming a fluoroalkyl radical and a water molecule.
-
Reaction with Oxygen: The resulting radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical.
-
Further Reactions: The peroxy radical can undergo further reactions, leading to the formation of a variety of degradation products, including shorter-chain fluorinated compounds.
The atmospheric lifetime of HFEs is significantly shorter than that of their fully fluorinated counterparts due to the presence of the C-H bond.[4] While specific kinetic data for this compound is not available, studies on other HFEs have shown atmospheric lifetimes ranging from days to a few years.[3][5]
Caption: Generalized atmospheric degradation pathway of a hydrofluoroether.
Aquatic and Soil Fate: Persistence and Potential for Transformation
In aquatic and soil environments, the fate of this compound is expected to be characterized by high persistence. The strong carbon-fluorine bonds and the ether linkages are generally resistant to microbial degradation and hydrolysis.
Biodegradation: There is a general consensus that per- and polyfluorinated compounds are highly resistant to microbial degradation.[6][7] The high strength of the C-F bond makes it difficult for microbial enzymes to cleave. While some studies have shown the potential for biodegradation of certain functionalized HFEs under specific conditions, these often result in the formation of persistent fluorinated transformation products.[8] For this compound, significant biodegradation is not expected to be a major environmental fate pathway.
Hydrolysis: The ether linkages in the molecule are generally stable to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not considered a significant degradation pathway.
Photolysis: Direct photolysis of PFAS in aqueous environments is generally a slow process.[9] While some studies have shown that advanced reduction processes, such as UV/sulfite or UV/iodide systems, can degrade certain perfluoroalkyl ether carboxylic acids, these conditions are not typical of natural surface waters.[10][11]
Mobility and Environmental Transport
The mobility of this compound in the environment will be influenced by its partitioning behavior between air, water, soil, and sediment.
-
Atmospheric Transport: Due to its likely volatility, atmospheric transport is a potential pathway for the long-range distribution of this compound.[12]
-
Aquatic and Soil Mobility: The mobility in water and soil is more complex. While some PFAS are highly mobile in water, others can sorb to organic matter and sediments.[13] The presence of both a fluorinated "tail" and ether linkages in this compound suggests a complex interaction with environmental matrices. Without experimental data on its sorption coefficients (Koc), a definitive prediction of its mobility in soil and groundwater is challenging. However, it is plausible that it will exhibit some degree of mobility in aqueous systems.
Experimental Protocols for Environmental Fate Assessment
To address the current data gaps, a series of standardized experimental protocols should be employed to assess the environmental fate of this compound.
Biodegradation Testing
Protocol: OECD 301: Ready Biodegradability
-
Inoculum Preparation: Collect activated sludge from a domestic wastewater treatment plant.
-
Test Flasks: Prepare replicate flasks containing a mineral medium, the test substance (this compound) as the sole carbon source, and the inoculum.
-
Controls: Include a positive control with a readily biodegradable substance (e.g., sodium benzoate) and a negative (toxicity) control.
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C) for 28 days.
-
Measurement: Monitor biodegradation by measuring parameters such as dissolved organic carbon (DOC) removal or oxygen consumption.
-
Analysis: Calculate the percentage of degradation over the 28-day period.
Causality Behind Experimental Choices: This test provides a stringent assessment of the potential for rapid and complete biodegradation. The use of a domestic wastewater inoculum provides a diverse microbial community.
Atmospheric Degradation Rate Constant Determination
Protocol: Relative Rate Method
-
Reaction Chamber: Introduce the test substance and a reference compound with a known OH radical reaction rate constant into a reaction chamber (e.g., a Teflon bag).
-
OH Radical Source: Generate OH radicals within the chamber, typically through the photolysis of a precursor like methyl nitrite.
-
Concentration Monitoring: Monitor the decay of both the test substance and the reference compound over time using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the natural logarithm of the ratio of the test substance to the reference compound against time. The slope of this plot is used to calculate the relative rate constant, from which the absolute rate constant for the reaction with OH radicals can be determined.
Causality Behind Experimental Choices: This method avoids the need for absolute concentration measurements of the highly reactive OH radical, thereby improving accuracy.
Caption: A logical workflow for the comprehensive environmental fate assessment.
Analytical Methodologies for Detection
The detection and quantification of this compound in environmental samples require sensitive and specific analytical methods.
Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Water: Solid-phase extraction (SPE) is typically used for pre-concentration and cleanup.
-
Soil/Sediment: Solvent extraction followed by cleanup steps to remove interfering matrix components.
-
-
Chromatographic Separation: Reversed-phase liquid chromatography is used to separate the target analyte from other compounds in the sample extract.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Isotope dilution, using a stable isotope-labeled internal standard, is the preferred method for accurate quantification.
Trustworthiness of the Protocol: LC-MS/MS is the gold standard for the analysis of PFAS due to its high sensitivity and specificity. The use of isotope dilution corrects for matrix effects and variations in instrument response, ensuring the accuracy of the results.
Knowledge Gaps and Future Research Directions
This technical guide highlights a significant lack of empirical data on the environmental fate and degradation of this compound. Future research should prioritize:
-
Experimental determination of key physicochemical properties: Water solubility, vapor pressure, and Kow are crucial for accurate environmental modeling.
-
Biodegradation studies: Beyond screening tests, long-term studies in various environmental matrices are needed to confirm its persistence.
-
Identification of transformation products: Both atmospheric and any potential biotic/abiotic degradation products need to be identified to assess the full environmental impact.
-
Ecotoxicity testing: The potential toxicity of the parent compound and its transformation products to aquatic and terrestrial organisms should be evaluated.
Conclusion
This compound, as a hydrofluoroether, is designed to have a reduced environmental footprint compared to legacy perfluorinated compounds. Its primary degradation pathway is expected to be atmospheric oxidation initiated by hydroxyl radicals. However, in aquatic and terrestrial environments, it is likely to be highly persistent, with limited potential for biodegradation or hydrolysis. Due to the scarcity of specific experimental data, its environmental behavior is largely inferred from structurally similar compounds. This guide provides a framework for understanding its potential environmental fate and underscores the urgent need for comprehensive experimental studies to validate these predictions and ensure a thorough environmental risk assessment.
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Gu, C., Wang, Y., Yu, C., & Vecitis, C. D. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 54(4), 2489–2499. [Link]
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Oyaro, N., Sellevåg, S. R., & Nielsen, C. J. (2005). Atmospheric chemistry of hydrofluoroethers: reaction of a series of hydrofluoroethers with OH radicals and Cl atoms, atmospheric lifetimes, and global warming potentials. The Journal of Physical Chemistry A, 109(2), 337–346. [Link]
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Wallington, T. J., et al. (2005). Atmospheric Chemistry of Hydrofluoroethers: Reaction of a Series of Hydrofluoroethers with OH Radicals and Cl Atoms, Atmospheric Lifetimes, and Global Warming Potentials. The Journal of Physical Chemistry A, 109(2), 337-346. [Link]
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Bentel, M. J., et al. (2023). Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models. PubMed, 35(22), e2200508. [Link]
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Methodological & Application
Application Note: Fluoroether E-3 as a High-Mass Tuning Compound for Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide and protocol for the utilization of Fluoroether E-3 (2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane) as a specialized tuning and calibration compound for gas chromatography-mass spectrometry (GC-MS). Standard tuning procedures for quadrupole GC-MS systems commonly employ perfluorotributylamine (PFTBA), which provides a series of characteristic ions up to m/z 502.[1] While robust for general applications, PFTBA lacks significant ions in the higher mass range (>600 Da). For researchers engaged in the analysis of high molecular weight compounds, such as in pharmaceutical development, environmental analysis of persistent organic pollutants, and metabolomics, ensuring mass accuracy, resolution, and sensitivity in this extended mass range is critical. Fluoroether E-3, a high-mass perfluorinated ether, offers a solution by producing a rich fragmentation pattern with significant ions extending to nearly m/z 600. This document provides the scientific rationale, detailed protocols, and expected performance characteristics for integrating Fluoroether E-3 into routine and advanced GC-MS tuning workflows.
Introduction: The Rationale for High-Mass GC-MS Tuning
In gas chromatography-mass spectrometry, "tuning" is the process of optimizing the operational parameters of the mass spectrometer to ensure standardized and optimal performance.[1] This involves adjusting voltages on the ion source lenses, quadrupole mass filter, and detector to achieve consistent peak shapes, mass assignments, and spectral abundance ratios across the calibrated mass range.[2]
The industry-standard tuning compound, PFTBA, is effective for a wide array of applications due to its volatility and its generation of well-characterized ions at m/z 69, 131, 219, 414, and 502.[2] However, this leaves the mass range above m/z 502 uncalibrated, which can lead to diminished performance for analytes in this region. High molecular weight analytes are increasingly relevant in fields such as:
-
Drug Development: Analysis of pharmaceutical compounds and their metabolites.
-
Environmental Science: Detection of emerging contaminants like novel per- and polyfluoroalkyl substances (PFAS) and brominated flame retardants.[3]
-
Materials Science: Characterization of polymers and additives.
Using a tuning compound with a fragmentation pattern that covers the intended analytical mass range is paramount for ensuring data quality. Fluoroether E-3 (CAS No. 3330-16-3), with a molecular weight of 618.08 g/mol , serves this purpose by providing characteristic, high-abundance ions that allow for robust calibration up to m/z 600. Its use as a tuning compound for chemical ionization has been documented in specialized, high-sensitivity applications, validating its suitability for instrument optimization.[4][5]
Physicochemical Properties and Mass Spectral Characteristics of Fluoroether E-3
Fluoroether E-3 is the common name for the compound this compound.[6] Its highly fluorinated structure ensures low chemical reactivity and sufficient volatility for introduction into the GC-MS ion source, analogous to other perfluorinated tuning compounds.
Table 1: Key Properties of Fluoroether E-3
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 3330-16-3 | [6] |
| Molecular Formula | C₁₁HF₂₃O₃ | [6] |
| Molecular Weight | 618.08 g/mol | [6] |
| Purity | Typically ≥97% for GC-MS grade | [7] |
Electron Ionization (EI) Mass Spectrum
The utility of a tuning compound is defined by its fragmentation pattern under standard 70 eV electron ionization. The EI mass spectrum of Fluoroether E-3 provides a series of well-distributed, high-abundance fragment ions across a wide mass range. A representative spectrum is shown in the Certificate of Analysis from Agilent.[7]
Table 2: Primary Tuning Ions for Fluoroether E-3 and PFTBA
| Tuning Compound | Key Tuning Ions (m/z) | Typical Base Peak | Mass Range Coverage |
| PFTBA | 69, 131, 219, 414, 502 | 69 | Low-Mid (<502 Da) |
| Fluoroether E-3 | 101, 169, 267, 335, 455, 501, 595 | 169 | Mid-High (<600 Da) |
Note: Ion list for Fluoroether E-3 is derived from its EI Fragmentation Pattern.[7]
The presence of the high-mass ions at m/z 455, 501, and especially 595 makes Fluoroether E-3 a superior choice for calibrating the mass axis and optimizing detector response for analytes with molecular weights exceeding 500 Da.
Experimental Protocols
Materials and Reagents
-
Tuning Compound: Fluoroether E-3, Neat (e.g., Agilent Part Number 8500-8510).
-
GC-MS System: Any modern quadrupole GC-MS system with a dedicated calibration vial inlet.
-
Consumables: Clean, empty calibration vial compatible with the instrument.
Protocol 1: Preparation of the Fluoroether E-3 Calibration Vial
Causality: Proper handling and loading of the tuning compound are critical to prevent contamination of the ion source and to ensure a stable, consistent vapor pressure for reproducible tuning. The volume should be sufficient for multiple tuning cycles but not excessive, to minimize potential source contamination over time.
-
Safety First: Handle Fluoroether E-3 in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vial Inspection: Ensure the instrument's calibration vial is clean and dry. If reusing a vial that previously held PFTBA, rinse it thoroughly with methanol, followed by acetone, and dry it completely under a stream of nitrogen.
-
Filling: Carefully transfer approximately 0.1 to 0.2 mL of neat Fluoroether E-3 into the calibration vial.
-
Installation: Securely place the vial into the designated calibration port on the mass spectrometer as per the manufacturer's instructions.
-
Equilibration: Allow the system to pump down and equilibrate for at least 30 minutes before initiating a tune. This allows the vapor pressure of the compound to stabilize within the ion source.
Protocol 2: High-Mass Autotune using Fluoroether E-3
Causality: Most modern GC-MS software includes an "autotune" feature that automates the optimization of lens voltages and other parameters based on the signal of specific ions from a reference compound.[2] This protocol adapts the standard autotune procedure for the specific ion profile of Fluoroether E-3.
-
Access Tuning Software: Open the instrument control software and navigate to the manual or automatic tuning window.
-
Select Calibration Compound: In the tuning parameters or setup menu, create a new calibration file for Fluoroether E-3. If the software allows, define the target masses for tuning. Enter the following key ions: 169, 267, and 595 .
-
Expert Insight: The choice of these three ions provides a wide and balanced distribution across the mass range. m/z 169 serves as the high-abundance base peak, m/z 267 provides a mid-range anchor, and m/z 595 extends the calibration to the high-mass end of the compound's useful fragmentation.
-
-
Initiate Autotune: Start the autotune sequence. The instrument will introduce a small amount of Fluoroether E-3 vapor into the ion source and perform a series of automated steps:
-
Adjust ion source lens voltages (e.g., repeller, ion focus) to maximize the abundance of the target ions.
-
Calibrate the mass axis using the known m/z values of the fragments.
-
Adjust quadrupole parameters to achieve the target peak width (typically ~0.5-0.6 amu at FWHM) and resolution.
-
Set the electron multiplier (EM) voltage to achieve a target abundance for the base peak (m/z 169).
-
-
Review and Save Tune File: Upon completion, the software will generate a tune report.
-
Verify Mass Assignment: Confirm that the peaks at m/z 169, 267, and 595 have been correctly identified.
-
Check Peak Widths: Ensure the peak widths are within the acceptable range (e.g., 0.55 ± 0.1 amu).
-
Evaluate Ion Ratios: Note the relative abundance ratios of the key ions. While strict criteria like those for PFTBA may not be pre-defined, establishing in-house criteria based on a freshly cleaned source is a best practice for monitoring instrument performance over time.
-
Save the Tune: Save the successful tune file with a descriptive name (e.g., "E3_HighMass_YYYYMMDD"). This file can now be selected in your analytical methods.
-
Workflow and Data Visualization
GC-MS Tuning Workflow Diagram
Caption: Workflow for preparing and using Fluoroether E-3.
Expected Performance and Troubleshooting
-
EM Voltage: A new, clean ion source should yield a high abundance for m/z 169 at a relatively low EM voltage. A steady increase in the required EM voltage over time to achieve the same abundance is a reliable indicator that the ion source requires cleaning.[1]
-
High-Mass Response: The key performance indicator is the abundance and peak shape of the m/z 595 ion. Poor sensitivity or a broad, tailing peak at this mass may indicate a dirty ion source or suboptimal lens voltages that can be addressed through manual tuning.
-
Air and Water Leaks: As with any tune, check for the presence of ions at m/z 18 (water), 28 (nitrogen), and 32 (oxygen). Their abundance relative to the base peak (m/z 169) should be minimal. High levels indicate a potential leak in the system that must be resolved before analysis.[1]
-
Comparison with PFTBA: After tuning with Fluoroether E-3, it is good practice to run a PFTBA tune evaluation without re-tuning to ensure that performance in the lower mass range remains acceptable. A well-tuned instrument should provide good performance across the entire mass range.
Conclusion
Fluoroether E-3 is a viable and effective alternative to PFTBA for GC-MS tuning, particularly for laboratories analyzing compounds with molecular weights greater than 500 Da. Its rich spectrum of fragment ions, extending to m/z 595, allows for more accurate mass calibration and optimized instrument sensitivity in the high-mass range. By implementing the protocols outlined in this application note, researchers and drug development professionals can enhance the quality and reliability of their high-mass GC-MS data, ensuring greater confidence in analytical results for challenging applications.
References
-
GC/MS Autotuning Procedures and Criteria . (n.d.). Scribd. Retrieved from [Link]
-
GC-MS/MS Analyses of Biological Samples in Support of Developmental Toxic Effects on Percutaneous Exposure of Rats to VX . (2016, July 28). Defense Technical Information Center. Retrieved from [Link]
-
1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- . (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Certificate of Analysis: Fluoroether E-3 . (2010, July 23). Agilent. Retrieved from [Link]
-
Certificate of Analysis: Fluoroether E-3 . (2011, December 22). Agilent. Retrieved from [Link]
-
Phase change data for 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- . (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Agilent 8500-8510 Tuning standard . (n.d.). Iright. Retrieved from [Link]
-
Validation and application of a GC-MS method for determining soman concentration in rat plasma following low-level vapor exposure . (2008). Journal of Analytical Toxicology, 32(1), 92-97. Retrieved from [Link]
-
What a GC–MS Tune Report Can Tell You . (2019, October 1). LCGC International. Retrieved from [Link]
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Fluoroether E-1 . (n.d.). Grokipedia. Retrieved from [Link]
-
Physical and Chemical Properties of Perfluoroalkyls . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water . (2017). PubMed. Retrieved from [Link]
-
2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) . (n.d.). Apollo Scientific. Retrieved from [Link]
-
2,4,6-tris(heptafluoropropyl)-1,3,5-triazine . (n.d.). PubChemLite. Retrieved from [Link]
-
This compound . (n.d.). PubChem. Retrieved from [Link]
-
Tune into your Mass Spec: Troubleshooting GC-MS and Tune Report Interpretation . (2021, June 24). Agilent Technologies. Retrieved from [Link]
-
Fluoroether E-1 . (n.d.). Wikipedia. Retrieved from [Link]
-
Quantification of fluorotelomer-based chemicals in mammalian matrices by monitoring perfluoroalkyl chain fragments with GC/MS . (2007, August). ResearchGate. Retrieved from [Link]
-
3M™ Perfluoro(Propyl Vinyl Ether) Safety Data Sheet . (2019, June 20). 3M. Retrieved from [Link]
-
A Guide to the Novel Shimadzu GC-MS BFB Tuning for the Analysis of Volatile Organic Compounds in the Environmental Samples . (n.d.). Shimadzu. Retrieved from [Link]
-
Analysis of Volatile PFAS by HS-SPME GC/MS/MS . (n.d.). Shimadzu. Retrieved from [Link]
-
Optimizing Conditions for GC/MS Analyses . (2020, January 20). Agilent Technologies. Retrieved from [Link]
-
GC-MS Tune Report . (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Problem with tuning in Mass Spectrometry coupled with Chromatography (GC-MS)? . (2018, November 7). ResearchGate. Retrieved from [Link]
Sources
Protocol for High-Precision Mass Spectrometer Calibration Using a Perfluorinated Reference Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the calibration of mass spectrometers using a perfluorinated reference material, specifically referencing the well-characterized Agilent ESI-L Low Concentration Tuning Mix. The principles and procedures outlined are broadly applicable to other perfluorinated calibrants, such as Fomblin® or Ultramark™ 1621. Mass spectrometer calibration is a foundational requirement for achieving accurate and reproducible data, a non-negotiable aspect of research and development in the pharmaceutical and life sciences sectors.[1][2][3] This guide is designed to provide both the practical steps for calibration and a deeper understanding of the scientific principles that underpin the process, ensuring the generation of trustworthy and high-quality mass spectrometric data.
Introduction: The Imperative of Mass Calibration
In mass spectrometry, the relationship between the signal detected and the mass-to-charge ratio (m/z) of an ion is established through calibration.[1] An uncalibrated or poorly calibrated instrument can lead to significant errors in mass assignment, compromising compound identification and quantification. Regular calibration is therefore essential to ensure the accuracy, precision, and reliability of mass spectrometric measurements.[2][3] The frequency of calibration is dictated by the desired mass accuracy, with daily verification recommended for high-resolution accurate mass measurements.[4]
Perfluorinated compounds are widely employed as mass calibrants due to their unique chemical properties. Their high fluorine content results in a significant mass defect (the difference between the exact mass and the nominal mass), providing ions that are easily distinguishable from common organic molecules. Furthermore, these compounds are chemically inert, have low surface tension, and are volatile, which makes them suitable for introduction into the high-vacuum environment of a mass spectrometer. They also produce a characteristic pattern of fragment ions across a broad m/z range, enabling multi-point calibration.
The Calibrant: A Closer Look at a Perfluorinated Tuning Mix
This protocol uses the Agilent ESI-L Low Concentration Tuning Mix as a prime example of a perfluorinated reference standard. This is a commercially available, ready-to-use solution containing a mixture of purified compounds that generate a series of well-defined ions in both positive and negative ionization modes.[3][5] The use of a certified reference material ensures consistency and traceability, which are critical in regulated environments.[5]
The primary components of such tuning mixes are often perfluorinated compounds, such as phosphazines or triazines, which are designed to provide a predictable and stable ion stream.[6]
Pre-Calibration System Preparation
Prior to initiating the calibration procedure, it is crucial to ensure that the mass spectrometer is in a stable operating condition.
Step 1: System Equilibration. Allow the mass spectrometer to reach a stable operating temperature and vacuum. This typically requires several hours after initial pump-down.
Step 2: Solvent Preparation. Use high-purity, LC-MS grade solvents to prepare the mobile phase for the calibrant infusion. A common solvent system is a 50:50 (v/v) mixture of acetonitrile and deionized water.
Step 3: Infusion Setup. The calibrant solution is typically introduced into the mass spectrometer via direct infusion using a syringe pump. This ensures a constant and stable flow of the reference material into the ion source.
Detailed Calibration Protocol
This protocol is a generalized procedure and should be adapted to the specific requirements of your mass spectrometer and software.
Step 1: Prepare the Calibration Solution. If using a concentrated stock solution, dilute it to the working concentration recommended by the manufacturer. For the Agilent ESI-L Low Concentration Tuning Mix, it is often used as supplied or with a specific dilution factor depending on the instrument's sensitivity and the ion source in use.[6]
Step 2: Infuse the Calibrant.
-
Load the prepared calibration solution into a clean syringe.
-
Place the syringe in a syringe pump and connect it to the mass spectrometer's ion source via appropriate PEEK tubing.
-
Set the syringe pump to a low flow rate, typically between 5 and 10 µL/min, to ensure a stable spray.
Step 3: Optimize Ion Source Parameters.
-
In the instrument control software, set the ion source to the desired polarity (positive or negative).
-
Manually adjust key ion source parameters, such as the capillary voltage, nebulizer gas pressure, and drying gas flow and temperature, to maximize the signal intensity and stability of the calibrant ions.
Step 4: Acquire the Calibration Spectrum.
-
Set the mass spectrometer to acquire data over the desired m/z range.
-
Collect a sufficient number of scans to obtain a high-quality averaged spectrum with good signal-to-noise for the calibrant ions.
Step 5: Perform the Mass Calibration.
-
Utilize the instrument's calibration software to automatically or manually identify the known m/z values of the calibrant ions in the acquired spectrum.
-
The software will then generate a new calibration curve by fitting the measured m/z values to the theoretical exact masses of the calibrant ions.
Step 6: Verify the Calibration.
-
After applying the new calibration, acquire another spectrum of the calibrant solution.
-
Verify that the mass accuracy of the calibrant ions is within the manufacturer's specifications (typically in the low ppm range for high-resolution instruments).
Quantitative Data: Reference Ions
The following tables provide the exact masses of the primary reference ions generated from the Agilent ESI-L Low Concentration Tuning Mix.
Table 1: Positive Ion Mode Reference Masses
| Theoretical m/z |
| 118.086255 |
| 322.048121 |
| 622.028960 |
| 922.009798 |
| 1221.990637 |
| 1521.971475 |
| 1821.952314 |
| 2121.933152 |
| 2421.913991 |
| 2721.894829 |
Source: Agilent ESI-L Low Concentration Tuning Mix Certificate of Analysis[6]
Table 2: Negative Ion Mode Reference Masses
| Theoretical m/z |
| 112.985587 |
| 280.989500 |
| 300.986300 |
| 380.980000 |
| 480.970500 |
| 580.961000 |
| 680.951500 |
| 780.942000 |
| 880.932500 |
| 980.923000 |
| 1080.913500 |
| 1180.904000 |
| 1280.894500 |
| 1380.885000 |
| 1480.875500 |
| 1580.866000 |
| 1680.856500 |
Source: Adapted from typical perfluorinated compound spectra and instrument documentation.
Visualizing the Workflow
The following diagram illustrates the key stages of the mass spectrometer calibration workflow.
Caption: Mass Spectrometer Calibration Workflow.
Safety Precautions
Perfluorinated compounds, like many chemicals used in a laboratory setting, require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the calibrant solution in a well-ventilated area or under a fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for the specific calibrant being used for detailed safety information.[7][8][9][10]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Clogged infusion line or emitter. | Check for blockages and clean or replace the tubing/emitter. |
| Incorrect ion source parameters. | Re-optimize source parameters. | |
| Syringe pump not running or incorrect flow rate. | Verify syringe pump operation and flow rate setting. | |
| Unstable Signal | Air bubbles in the infusion line. | Degas the calibrant solution and ensure the infusion line is free of bubbles. |
| Inconsistent spray from the ion source. | Clean the ion source. | |
| Poor Mass Accuracy | Insufficient number of calibration points. | Ensure the calibration includes ions that bracket the m/z range of interest. |
| The instrument has drifted since the last calibration. | Recalibrate the instrument. For high-accuracy work, more frequent calibration may be necessary. | |
| Incorrect calibrant ions selected. | Verify that the correct reference masses are being used for calibration. |
Conclusion
A robust and consistent mass spectrometer calibration protocol is the cornerstone of high-quality analytical data. By understanding the principles behind the use of perfluorinated reference standards and adhering to a detailed, systematic procedure, researchers can ensure the accuracy and reliability of their mass assignments. This, in turn, builds confidence in compound identification, structural elucidation, and quantitative results, which are paramount in the fields of drug discovery and development.
References
-
Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 43(1), 5. Available at: [Link]
- Chan, C. C., et al. (Eds.). (2004).
-
Loh, T. P., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine. Available at: [Link]
-
Agilent Technologies. (n.d.). Esi-L Low Concentration Tuning Mix, 100 Ml. Neta Scientific. Available at: [Link]
-
Analytics-Shop. (n.d.). Agilent ESI-L Low Concentration Tuning Mix 100ml G1969-85000. Available at: [Link]
-
Jiang, L., & Moini, M. (1992). Ultramark 1621 as a Reference Compound for Positive and Negative Ion Fast-Atom Bombardment High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 3(8), 842-846. Available at: [Link]
-
Hossain, M., et al. (2023). Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. Scientific Reports, 13(1), 7529. Available at: [Link]
-
National Institute of Standards and Technology. (2023). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). Available at: [Link]
-
Agilent Technologies. (n.d.). Certificate of Analysis: ESI-L Low Concentration Tuning Mix 100ml. Available at: [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169. Available at: [Link]
-
Salome, A., & Peters-Clarke, T. (2021, July 16). How to Calibrate a Mass Spectrometer. YouTube. Available at: [Link]
-
Davern, S. M., et al. (2024). External liquid calibration method for iodide chemical ionization mass spectrometry enables quantification of gas-phase per- and polyfluoroalkyl substances (PFAS) dynamics in indoor air. Analyst, 149(10), 2689-2699. Available at: [Link]
-
Kruve, A., et al. (2021). Mass Calibration Options for Accurate Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2389-2403. Available at: [Link]
-
U.S. Environmental Protection Agency. (2019). Method 8327: Per- and Polyfluoroalkyl Substances (PFAS) Using External Standard Calibration and Multiple Reaction Monitoring (MRM) Liquid Chromatography/tandem Mass Spectrometry (LC/MS/MS). Available at: [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Fluoroethane. Available at: [Link]
-
NASA. (n.d.). Properties of Perfluoropolyethers for Space Applications. NASA Technical Reports Server. Available at: [Link]
- Google Patents. (n.d.). US10600626B1 - Mass calibration device for a mass spectrometer.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Ultramark r 1621, Mass Spec Std 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 10. chemos.de [chemos.de]
Application Notes and Protocols for 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane as a High-Performance Lubricant in Vacuum Environments
Introduction: The Imperative for Advanced Lubrication in Vacuum
The operational landscape within a vacuum presents a unique and formidable set of challenges for mechanical systems. The absence of a conventional atmosphere, which typically serves to dissipate heat and form protective oxidative layers on metal surfaces, necessitates the use of specialized lubricants. Conventional oils and greases are rendered ineffective as they rapidly outgas, leading to contamination of sensitive components and a catastrophic loss of lubricating properties. This is of particular concern in industries such as aerospace, semiconductor manufacturing, and high-energy physics, where component failure can have monumental consequences.
Perfluoropolyether (PFPE) fluids have emerged as the gold standard for lubrication in these demanding environments. Their inherent chemical inertness, high thermal stability, and exceptionally low vapor pressure make them ideal candidates for ensuring the longevity and reliability of critical mechanisms. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of a specific PFPE derivative, 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS: 3330-16-3), as a high-performance lubricant in vacuum applications.
Chemical Profile and Physicochemical Properties of this compound
This compound is a synthetically derived, fully fluorinated polyether. Its molecular structure is characterized by a backbone of carbon and oxygen atoms, with fluorine atoms replacing all hydrogen positions, except for a single hydrogen atom at the '2H' position. This unique structure imparts exceptional chemical stability and resistance to degradation from acids, bases, and solvents.
Below is a summary of its key physicochemical properties:
| Property | Value | Unit |
| CAS Number | 3330-16-3 | - |
| Molecular Formula | C11HF23O3 | - |
| Molecular Weight | 618.09 | g/mol |
| Boiling Point | 190 - 195 | °C @ 760 mmHg |
| Melting Point | -85 | °C |
| Density (25°C) | 1.85 - 1.90 | g/mL |
| Vapor Pressure (25°C) | ~0.1 | mmHg |
Note: These values are compiled from various chemical data sources and may vary slightly between suppliers.
Core Performance Attributes in Vacuum
The suitability of this compound for vacuum applications is rooted in several key performance attributes:
-
Low Outgassing: The remarkably low vapor pressure of this fluid ensures minimal evaporation in a high vacuum, thereby preventing contamination of sensitive optical and electronic components.
-
Exceptional Thermal Stability: The robust C-F and C-O bonds in the molecular backbone provide high resistance to thermal degradation, allowing for reliable performance across a wide temperature range.
-
Chemical Inertness: This lubricant is non-reactive with a vast array of chemicals, gases, and materials, making it suitable for use in chemically aggressive environments often encountered in semiconductor processing.
-
Excellent Lubricity: While PFPEs are known for their boundary lubrication capabilities, it is crucial to experimentally verify the lubricity of this compound under specific load and speed conditions.
-
Material Compatibility: PFPEs are generally compatible with a wide range of metals, plastics, and elastomers. However, verification of compatibility with specific materials used in an assembly is always recommended.
Experimental Protocols for Performance Validation
To ensure the suitability of this compound for a specific vacuum application, a series of validation experiments are essential. The following protocols are based on established industry standards and scientific best practices.
Protocol 1: Vacuum Stability and Outgassing Characterization (Modified ASTM E595)
This protocol outlines the procedure for determining the Total Mass Loss (TML) and Collected Volatile Condensable Material (CVCM) of the lubricant, which are critical indicators of its outgassing behavior.
Objective: To quantify the outgassing characteristics of this compound under thermal vacuum conditions.
Materials and Equipment:
-
This compound sample
-
High-vacuum chamber capable of reaching at least 1 x 10^-5 Torr
-
Temperature-controlled sample holder (125 °C)
-
Temperature-controlled collector plate (25 °C), typically chrome-plated
-
Microbalance with a resolution of at least 1 µg
-
Specimen containers (e.g., aluminum foil cups)
-
Controlled humidity chamber (23 °C, 50% RH)
-
Inert gas (dry nitrogen or argon) for venting
Step-by-Step Methodology:
-
Sample Preparation:
-
Pre-clean the specimen containers by baking them in a vacuum oven.
-
Accurately weigh the empty specimen container (W1).
-
Dispense a precise amount of this compound (typically 100-300 mg) into the container.
-
Record the initial weight of the container and sample (W2).
-
Condition the samples in a controlled humidity chamber at 23 °C and 50% relative humidity for 24 hours.
-
-
Collector Plate Preparation:
-
Thoroughly clean the collector plate with a suitable solvent and dry it completely.
-
Weigh the clean, dry collector plate (C1).
-
-
Vacuum Exposure:
-
Place the conditioned sample container in the temperature-controlled sample holder within the vacuum chamber.
-
Position the pre-weighed collector plate in its holder, ensuring it is thermally isolated and maintained at 25 °C.
-
Evacuate the chamber to a pressure of at least 1 x 10^-5 Torr.
-
Once the target vacuum is reached, heat the sample holder to 125 °C.
-
Maintain these conditions for 24 hours.
-
-
Post-Exposure Measurements:
-
After 24 hours, cool the sample holder to room temperature.
-
Vent the chamber with a dry, inert gas.
-
Immediately remove the sample container and the collector plate.
-
Weigh the sample container with the post-exposure lubricant (W3).
-
Weigh the collector plate with any condensed material (C2).
-
Data Analysis and Interpretation:
-
Total Mass Loss (TML):
-
TML (%) = [(W2 - W3) / (W2 - W1)] x 100
-
-
Collected Volatile Condensable Material (CVCM):
-
CVCM (%) = [(C2 - C1) / (W2 - W1)] x 100
-
For most aerospace applications, a TML of ≤ 1.0% and a CVCM of ≤ 0.1% are considered acceptable.
Protocol 2: Wear Preventive Characteristics (Modified ASTM D2266 - Four-Ball Method)
This protocol is designed to evaluate the lubricant's ability to prevent wear on steel surfaces under specified conditions. While typically performed at atmospheric pressure, this test can be adapted for a vacuum environment using a specialized tribometer.
Objective: To assess the anti-wear properties of this compound in a sliding steel-on-steel contact under vacuum.
Materials and Equipment:
-
Vacuum-compatible four-ball tribometer
-
AISI 52100 steel balls (12.7 mm diameter)
-
This compound sample
-
Solvents for cleaning (e.g., heptane, acetone)
-
Microscope with calibrated measurement capabilities
Step-by-Step Methodology:
-
Preparation:
-
Thoroughly clean the steel balls with solvents and dry them completely.
-
Mount three balls securely in the test cup of the tribometer.
-
Add a sufficient amount of this compound to cover the three stationary balls.
-
Secure the fourth ball in the rotating chuck.
-
-
Test Execution:
-
Assemble the test apparatus within the vacuum chamber.
-
Evacuate the chamber to the desired vacuum level.
-
Apply a specified load (e.g., 40 kgf) and temperature (e.g., 75 °C).
-
Rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).
-
-
Analysis:
-
After the test, disassemble the apparatus and carefully clean the three stationary balls.
-
Using the microscope, measure the diameter of the wear scars on each of the three stationary balls in two perpendicular directions.
-
Calculate the average wear scar diameter.
-
Interpretation: A smaller average wear scar diameter indicates superior anti-wear properties of the lubricant. This data should be compared against established high-performance vacuum lubricants.
Protocol 3: Material Compatibility Assessment
Objective: To determine the compatibility of this compound with various polymers and elastomers commonly used in vacuum systems.
Materials and Equipment:
-
Samples of relevant polymers and elastomers (e.g., Viton®, Kalrez®, PEEK, PTFE)
-
This compound
-
Temperature-controlled oven
-
Analytical balance
-
Durometer for hardness measurement
-
Calipers for dimensional measurement
Step-by-Step Methodology:
-
Initial Characterization:
-
Measure and record the initial weight, dimensions, and hardness of each material sample.
-
-
Immersion:
-
Immerse the material samples in this compound in sealed containers.
-
Place the containers in an oven at a temperature relevant to the intended application (e.g., 100 °C) for a prolonged period (e.g., 168 hours).
-
-
Post-Immersion Analysis:
-
Remove the samples from the lubricant, clean the surface, and allow them to cool to room temperature.
-
Re-measure the weight, dimensions, and hardness of each sample.
-
Interpretation: Significant changes in weight (swelling or shrinkage), dimensions, or hardness indicate potential incompatibility. PFPE lubricants are generally very compatible with most plastics and elastomers.
Visualization of Experimental Workflow
Caption: Experimental workflow for validating lubricant performance.
Application Guidelines and Best Practices
-
Cleaning and Surface Preparation: For optimal performance, all surfaces to be lubricated should be meticulously cleaned to remove any hydrocarbon-based oils, greases, or other contaminants. A multi-step cleaning process involving hydrocarbon solvents followed by a fluorinated solvent is recommended.
-
Application Method: The lubricant can be applied via brushing, dipping, or through automated dispensing systems. The amount of lubricant should be carefully controlled to avoid excess that could migrate and cause contamination.
-
Handling and Storage: While PFPEs are generally considered safe, it is good practice to handle them in a well-ventilated area and wear appropriate personal protective equipment. Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound presents a promising option for high-performance lubrication in vacuum environments, leveraging the well-established benefits of the perfluoropolyether chemical family. Its low vapor pressure, high thermal stability, and chemical inertness make it a strong candidate for applications where reliability and cleanliness are paramount. By following the detailed protocols outlined in this application note, researchers and engineers can rigorously evaluate its performance and confidently integrate it into their critical vacuum systems.
References
-
Precision Plus. (n.d.). PFPE Oil for Vacuum Pumps. Retrieved from [Link]
-
HicoChem. (2025). Fomblin® PFPE Lubricants for Vacuum Applications. Retrieved from [Link]
-
NASA. (2019). Development of Advanced Perfluoropolyether Lubricants for High Vacuum Space Mechanisms. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Backbone of Vacuum Systems: Why PFPE Lubricants Excel as Vacuum Pump Fluids. Retrieved from [Link]
-
FRT Lube. (2025). Perfluoropolyether (PFPE) Oils for Vacuum Pumps. Retrieved from [Link]
-
GNEE. (n.d.). 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. Retrieved from [Link]
-
Warshel Chemical Ltd. (2025). This compound CAS 3330-16-3. Retrieved from [Link]
-
GNEE. (n.d.). 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. Retrieved from [Link]
Application of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane as an Antifouling Coating
Abstract
Marine biofouling, the accumulation of marine organisms on submerged surfaces, poses a significant economic and environmental challenge. It increases the drag of marine vessels, leading to higher fuel consumption and greenhouse gas emissions. Traditional antifouling coatings have often relied on biocides that can be harmful to the marine ecosystem. This has spurred research into non-toxic, low surface energy coatings that prevent the firm attachment of marine life. Perfluoropolyethers (PFPEs), a class of fluorinated polymers, are promising candidates for such applications due to their chemical inertness, thermal stability, and low surface energy. This document provides a detailed guide on the application of a specific PFPE, 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, as a key component in an environmentally friendly antifouling coating. We present protocols for coating formulation, application, and rigorous performance evaluation based on internationally recognized standards.
Introduction: The Challenge of Marine Biofouling and the Promise of Perfluoropolyethers
The submerged surfaces of ships, offshore platforms, and other marine infrastructure are prime real estate for a diverse array of marine organisms, from microscopic bacteria and diatoms to larger organisms like barnacles and algae. This accumulation, known as biofouling, creates a rough surface that significantly increases hydrodynamic drag. For a ship, this means more fuel is needed to maintain speed, leading to increased operational costs and emissions.
Historically, antifouling strategies have relied on coatings containing biocides, such as copper compounds and tributyltin (TBT). While effective, these compounds can leach into the marine environment and harm non-target organisms.[1] This has led to stricter regulations and a push for more environmentally benign solutions.[2]
One of the most promising non-toxic approaches is the development of "fouling-release" coatings. These coatings are not designed to kill marine organisms, but rather to create a surface to which they cannot firmly adhere. The principle is based on low surface energy; the lower the surface energy of a material, the more difficult it is for adhesives, both natural and synthetic, to wet and bind to it.[3][4][5]
Perfluoropolyethers (PFPEs) are a class of liquid fluoropolymers with exceptionally low surface energies.[6] Their unique properties, including high chemical and thermal stability, make them excellent candidates for durable antifouling coatings.[6][7] The specific compound of interest, this compound, is a commercially available PFPE derivative.[8][9][10][11][12][13][14][15] Its molecular structure, rich in fluorine atoms, is key to its low surface energy and inertness.
This document will guide researchers and drug development professionals through the process of utilizing this compound in a high-performance, non-toxic antifouling coating.
Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 3330-16-3 | [8][9][10][13][14][15] |
| Molecular Formula | C₁₁HF₂₃O₃ | [16] |
| Molecular Weight | 618.08 g/mol | |
| Appearance | Colorless, transparent liquid | [8] |
| Density (25°C) | 1.85–1.90 g/mL | [8] |
| Boiling Point | 190–195°C @ 760 mmHg | [8] |
| Melting Point | -85°C | [8] |
| Refractive Index (n₂₀ᴰ) | 1.290–1.300 | [8] |
| Solubility | Miscible with perfluoroalkanes and fluorinated ethers; insoluble in water and common organic solvents. | [8] |
| Thermal Stability | Stable up to 180°C in an inert atmosphere. | [8] |
Formulation of the Antifouling Coating
A successful antifouling coating is more than just the active ingredient. It requires a carefully formulated system that ensures good adhesion to the substrate, durability in the harsh marine environment, and the desired surface properties. For a PFPE-based coating, a key challenge is achieving strong adhesion to common marine substrates like steel and fiberglass, as fluoropolymers are inherently non-stick.[17]
Key Components of the Formulation
The proposed formulation consists of three main components:
-
Functionalized PFPE: To enhance adhesion and allow for cross-linking, the this compound should be functionalized. A common and effective approach is to introduce reactive end-groups like acrylates or silanes.[7][8][12] For this protocol, we will focus on a silane-functionalized PFPE.
-
Binder: A binder provides the structural integrity of the coating. A silicone-based binder is an excellent choice as it is also a low-surface-energy material and will be compatible with the silane-functionalized PFPE.
-
Adhesion Promoter: To ensure a strong bond to the substrate, an adhesion promoter is essential. Silane coupling agents are widely used for this purpose.[18]
Synthesis of Silane-Functionalized PFPE (PFPE-Silane)
This protocol describes a common method for functionalizing a PFPE with a silane end-group.
Materials:
-
This compound
-
3-Isocyanatopropyltriethoxysilane
-
Dibutyltin dilaurate (catalyst)
-
Anhydrous toluene (solvent)
-
Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Protocol:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add this compound and anhydrous toluene to the flask under a nitrogen atmosphere.
-
Add a catalytic amount of dibutyltin dilaurate to the mixture.
-
Slowly add 3-isocyanatopropyltriethoxysilane to the reaction mixture via the dropping funnel over 30 minutes.
-
Heat the reaction mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the PFPE-silane product.
Coating Formulation
Materials:
-
PFPE-silane (synthesized in section 3.2)
-
Silicone resin (e.g., a room-temperature-vulcanizing, RTV, silicone)
-
Adhesion promoter (e.g., a vinyl-functional silane)
-
Solvent (e.g., a fluorinated solvent or a ketone)
-
Curing agent (if required for the chosen silicone resin)
Protocol:
-
In a suitable mixing vessel, dissolve the silicone resin and the adhesion promoter in the chosen solvent.
-
Slowly add the PFPE-silane to the mixture while stirring continuously.
-
If a two-part silicone resin is used, add the curing agent according to the manufacturer's instructions.
-
Continue mixing until a homogeneous solution is obtained. The final formulation should be a clear or slightly hazy liquid.
Application and Curing of the Antifouling Coating
Proper surface preparation and application are critical for the performance of any coating.
Surface Preparation
-
Cleaning: The substrate (e.g., steel or fiberglass panels) must be thoroughly cleaned to remove any dirt, grease, or old paint.[19] This can be done using a degreaser and a high-pressure wash.
-
Abrasive Blasting: For steel substrates, abrasive blasting to a near-white metal finish (Sa 2.5) is recommended to create a surface profile that promotes mechanical adhesion.[19]
-
Priming: Apply a suitable marine-grade epoxy primer to the prepared surface. This is crucial for corrosion protection and to provide a good base for the antifouling topcoat.
Coating Application
The formulated PFPE-based coating can be applied using standard methods such as spraying, brushing, or dipping.[19] Spraying is generally preferred for achieving a uniform and smooth finish.
Curing
The curing process will depend on the specific binder system used.[20] For an RTV silicone-based system, curing will occur at ambient temperature and humidity over a period of 24-72 hours. For other systems, thermal or UV curing may be necessary.[11][21][22]
Performance Evaluation of the Antifouling Coating
A rigorous testing program is essential to validate the efficacy of the antifouling coating. This should include both laboratory-based assays and field testing in a real-world marine environment. The following protocols are based on ASTM and ISO standards.[3][4][5][6][23][24]
Laboratory-Based Bioassays
Laboratory assays provide a rapid and controlled method for screening the performance of the coating against specific types of marine organisms.
5.1.1. Algal Adhesion and Growth Inhibition Assay (based on ISO 21716-4) [3]
-
Test Organism: Ectocarpus sp. (a common brown alga)
-
Protocol:
-
Prepare coated test panels and control panels (uncoated and/or coated with a standard reference paint).
-
Age the panels in artificial seawater according to ISO 21716-1.[4]
-
Inoculate the panels with a known concentration of Ectocarpus sp. zoospores.
-
Incubate the panels under controlled conditions of light, temperature, and salinity for a specified period (e.g., 7-14 days).
-
Assess the growth of algae on the panels visually and/or by measuring chlorophyll fluorescence.
-
5.1.2. Barnacle Settlement and Adhesion Strength Assay (based on ASTM D5618)
-
Test Organism: Amphibalanus amphitrite (a common species of barnacle)
-
Protocol:
-
Expose coated and control panels to barnacle larvae (cyprids) in a controlled laboratory setting.
-
Allow the larvae to settle and metamorphose into young barnacles.
-
After a set period of growth, measure the force required to remove the barnacles from the surface using a shear force gauge. A lower adhesion strength indicates better fouling-release properties.
-
Field Testing (based on ASTM D3623 and ASTM D6990)[5][6][25]
Field testing provides the most realistic assessment of a coating's long-term performance.
-
Protocol:
-
Prepare a sufficient number of coated test panels and control panels (including a negative control with no antifouling properties and a positive control with a known effective antifouling paint).
-
Mount the panels on a test rack and immerse them in a natural seawater environment with a known high fouling pressure.
-
Periodically (e.g., monthly) remove the panels for inspection and photographic documentation.
-
Evaluate the panels for the percentage of fouling coverage and the types of fouling organisms present. The Fouling Resistance (FR) rating system (where FR 100 is no fouling and FR 0 is complete fouling) can be used for quantitative assessment.[5]
-
Continue the test for an extended period (e.g., one full fouling season or longer) to assess the durability and long-term efficacy of the coating.
-
Expected Outcomes and Data Interpretation
A successful antifouling coating based on this compound should exhibit the following characteristics:
-
Low Fouling Accumulation: The coated surfaces should show significantly less biofouling compared to the negative control panels.
-
Easy Cleaning: Any fouling that does occur should be easily removed with minimal force (e.g., a gentle wipe or a low-pressure water jet).
-
Durability: The coating should remain intact and effective after prolonged immersion in seawater.
The data from the performance evaluations can be used to compare the efficacy of the new formulation against existing standards and to optimize the coating formulation for even better performance.
Workflow and Logical Relationships
Experimental Workflow
Caption: Experimental workflow from synthesis to performance evaluation.
Antifouling Mechanism
Caption: Mechanism of fouling-release for PFPE-based coatings.
Conclusion
The use of this compound in a well-formulated coating system presents a viable and environmentally responsible approach to combating marine biofouling. By leveraging the low surface energy of this perfluoropolyether, it is possible to create durable, non-toxic, fouling-release surfaces. The protocols outlined in this document provide a comprehensive framework for the development and evaluation of such coatings, paving the way for a new generation of antifouling technologies that protect both marine assets and the marine environment.
References
-
ISO standard for performance evaluation of antifouling paints published. (2025, October 1). Smart Maritime Network. [Link]
-
ASTM D4939-89(2020), Standard Test Method for Subjecting Marine Antifouling Coating to Biofouling. ASTM International. [Link]
-
Could Fluoropolymer Coatings Help Off Shore Vessels Stay Protected Against Harsh Marine Environments. Informed Infrastructure. [Link]
-
ISO 21716-1:2020, Paints and varnishes — Determination of the resistance of an anti-fouling paint to fouling — Part 1: General requirements. International Organization for Standardization. [Link]
-
Performance testing of antifouling coatings. Endures. [Link]
-
2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. GNEE. [Link]
-
ASTM D6990-20, Standard Practice for Evaluating Biofouling Resistance and Physical Performance of Marine Coating Systems. ASTM International. [Link]
-
Efficacy antifouling. Dr. Brill Institutes. [Link]
-
Characterisation and performance evaluation of marine coatings used for submerged ocean energy application. Journal of Engineering Science and Technology. [Link]
-
This compound CAS 3330-16-3. ChemWhat. [Link]
-
UV LED Curable Perfluoropolyether (PFPE)-Urethane Methacrylate Transparent Coatings for Photonic Applications: Synthesis and Characterization. MDPI. [Link]
-
Functionalized PFPE. Sunoit Fluoropolymers. [Link]
-
Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Request PDF. [Link]
-
Adhesion Promoter. Sherwin-Williams Industrial Coatings. [Link]
-
Marine Antifouling Coating Performance Standards Guide. JDMARINEPAINT. [Link]
- US7598302B2 - Adhesion promoter for bonding fluoropolymer layers in a multi-layered article.
-
Non-toxic, non-biocide-release antifouling coatings based on molecular structure design for marine applications. Journal of Materials Chemistry B. [Link]
-
Perfluoropolyether (PFPE). PVA TePla America, LLC. [Link]
-
UV Curing of Perfluoropolyether Oligomers Containing Graphene Nanosheets to Enhance Water-Vapor Barrier Properties. Request PDF. [Link]
-
Marine antifouling coating based on fluorescent-modified poly(ethylene-co-tetrafluoroethylene) resin. ResearchGate. [Link]
-
4 Steps of Fluoropolymer Coating Process. Pfluon. [Link]
-
Guide for the evaluation of biofouling formation in the marine environment. ResearchGate. [Link]
-
(PDF) UV-LED Curable Perfluoropolyether (PFPE)-Urethane Methacrylate Transparent Coatings for Photonic Applications: Synthesis and Characterization. ResearchGate. [Link]
- EP3078715A1 - Antifouling composition.
-
Development of Antifouling Strategies for Marine Applications. PMC - PubMed Central. [Link]
-
Design and Application of Antifouling Bio-Coatings. MDPI. [Link]
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- 2. Marine Antifouling Coating Performance Standards Guide - JDMARINEPAINT [jdmarinepaint.com]
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- 15. Progress in Marine Antifouling Coatings: Current Status and Prospects | MDPI [mdpi.com]
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Application Notes and Protocols for the Use of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane as a Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS No. 3330-16-3) as a high-performance heat transfer fluid in experimental and process development settings. This document is intended to equip researchers, scientists, and drug development professionals with the necessary technical knowledge and practical protocols to ensure safe, efficient, and reliable thermal management in their critical applications.
Introduction: Unveiling the Potential of a Specialized Perfluorinated Ether
This compound is a member of the perfluoropolyether (PFPE) family of synthetic fluids.[1] These compounds are characterized by a backbone of carbon and oxygen atoms fully saturated with fluorine atoms, a molecular structure that imparts exceptional chemical inertness and thermal stability.[1][2] Unlike many conventional heat transfer fluids, this compound offers a unique combination of properties, making it an ideal candidate for demanding applications in pharmaceutical manufacturing, chemical synthesis, and laboratory research where precise and reliable temperature control is paramount.[3][4]
The robust carbon-fluorine bonds and the presence of ether linkages in its structure contribute to a wide operating temperature range, low volatility, and non-flammability.[1][2] These attributes are critical in experimental setups where safety and the prevention of contamination are primary concerns.[5] This guide will delve into the specific properties of this fluid, outline detailed protocols for its use, and provide essential safety and handling information.
Physicochemical and Thermophysical Properties
A thorough understanding of the physical and chemical properties of a heat transfer fluid is fundamental to its effective and safe implementation. The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁HF₂₃O₃ | [6][7] |
| CAS Number | 3330-16-3 | [6][7][8] |
| Molecular Weight | 618.09 g/mol | [6][7] |
| Appearance | Colorless, transparent liquid | [1] |
| Boiling Point | 190-195 °C @ 760 mmHg | [1] |
| Melting Point | -85 °C | [1] |
| Density (at 25 °C) | 1.85-1.90 g/mL | [1] |
| Vapor Pressure (at 25 °C) | ~0.1 mmHg | [1] |
| Flash Point | 102.2 °C | [9] |
| Thermal Stability | Stable up to 180°C in an inert atmosphere | [1] |
Causality of Experimental Choices: Why Choose a Perfluorinated Ether?
The selection of a heat transfer fluid should be a carefully considered decision based on the specific requirements of the experiment or process. The rationale for choosing this compound is rooted in its inherent chemical and physical properties:
-
Chemical Inertness: In drug development and chemical synthesis, the heat transfer fluid must not react with the reactants, products, or solvents. The fully fluorinated structure of this ether renders it exceptionally non-reactive, preventing contamination and unwanted side reactions.[1] This is a significant advantage over silicone oils or hydrocarbon-based fluids which can be susceptible to chemical attack.
-
Wide Operating Temperature Range: With a boiling point around 190-195 °C and a melting point of -85 °C, this fluid can be used for both heating and cooling applications, simplifying experimental setups and reducing the need for multiple fluids.[1]
-
High Thermal Stability: The strength of the C-F bond contributes to high thermal stability, minimizing degradation and the formation of byproducts even at elevated temperatures (stable up to 180°C under inert atmosphere).[1] This ensures consistent performance and a longer fluid lifetime.
-
Safety: The non-flammable nature of many perfluorinated fluids significantly reduces fire hazards in the laboratory, a critical consideration when working with flammable solvents and reagents.[5]
-
Material Compatibility: Perfluorinated fluids are generally compatible with a wide range of materials commonly used in laboratory equipment, including stainless steel, glass, and various polymers.[4] However, it is always recommended to verify compatibility with all wetted components of your system.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating checks and balances to ensure the integrity of your experimental setup and the performance of the heat transfer fluid.
System Preparation and Charging
A clean and properly prepared system is crucial for optimal performance and longevity of the heat transfer fluid.
dot
Caption: Workflow for heat transfer system preparation and charging.
Step-by-Step Methodology:
-
System Cleaning: Thoroughly clean all components of the heat transfer system (circulator, tubing, reactor jacket) to remove any residual oils, particulates, or other contaminants. Use a suitable solvent, followed by a rinse with a high-purity solvent like isopropanol, and then dry completely.
-
Inspection: Visually inspect all connections, seals, and tubing for signs of wear or degradation. Confirm that all materials in contact with the fluid are chemically compatible. Perfluorinated fluids can sometimes extract plasticizers from certain elastomers, leading to hardening or failure of seals.[5]
-
System Flushing: For critical applications, flush the entire system with a compatible, volatile solvent (e.g., a hydrofluoroether) to remove any final traces of contaminants. Purge the system with a dry, inert gas like nitrogen to ensure it is completely dry.
-
Fluid Charging: In a well-ventilated laboratory fume hood, carefully fill the circulator reservoir with this compound.[9][13] Avoid overfilling. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Degassing (for high-temperature applications): If the system will be operated at temperatures approaching the fluid's boiling point, it is advisable to degas the fluid to remove dissolved gases. This can be achieved by heating the fluid to a moderate temperature (e.g., 80-100 °C) under a gentle vacuum for a period of time.
-
Initial Circulation and Leak Check: Start the circulator at a low flow rate and visually inspect the entire system for any leaks. Gradually increase the flow rate to the desired operating level and continue to monitor for leaks.
Operation and Monitoring
Continuous monitoring of the system and the fluid is key to ensuring consistent performance and early detection of any potential issues.
dot
Caption: Logic diagram for operational monitoring of the heat transfer system.
Step-by-Step Methodology:
-
Set Temperature: Program the desired temperature profile on the circulating bath.
-
Monitor System Parameters: Regularly monitor the flow rate and pressure of the heat transfer fluid. Any significant deviations from the initial set points could indicate a blockage or a leak.
-
Temperature Tracking: Closely monitor the temperature of the heat transfer fluid and the temperature of the process being controlled. A widening temperature differential between the two may suggest a fouling of the heat exchange surfaces or degradation of the fluid.
-
Visual Inspection of Fluid: Periodically, and safely, take a small sample of the fluid to inspect for any discoloration or the presence of particulates. Cloudiness or a change in color can be an indicator of contamination or thermal degradation.
Shutdown and Maintenance
Proper shutdown and regular maintenance will extend the life of both the heat transfer fluid and the equipment.
Step-by-Step Methodology:
-
Cool Down: Before shutting down the system, allow the fluid to cool to a safe temperature.
-
Draining: If the system is to be taken out of service for an extended period, drain the fluid into a designated, clean, and properly labeled container.
-
System Cleaning: Clean the system as described in the preparation protocol before storage or refilling.
-
Fluid Analysis: For long-term or high-temperature applications, it is good practice to periodically send a sample of the used fluid for analysis to check for degradation products and ensure it still meets specifications.
Safety, Handling, and Disposal
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[9]
-
Ventilation: All handling of the fluid should be performed in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of any potential vapors.[9][13]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]
-
Ingestion: Do not induce vomiting. Seek medical attention.[9]
-
-
Disposal: Dispose of the used fluid and any contaminated materials in accordance with local, state, and federal regulations. Controlled incineration with flue gas scrubbing is a potential disposal method.[9] Do not discharge to sewer systems.[9]
Conclusion
This compound offers significant advantages as a heat transfer fluid for a range of scientific applications, particularly in the pharmaceutical and drug development fields. Its chemical inertness, high thermal stability, and wide operating temperature range provide a safe and reliable solution for precise temperature control. By following the detailed protocols and safety guidelines outlined in this document, researchers can effectively harness the benefits of this specialized fluid to enhance the quality and reproducibility of their experiments.
References
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Application Notes & Protocols: Formulation of Fluoropolymer Blends with 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the formulation and characterization of fluoropolymer blends incorporating 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane. Fluoropolymers are renowned for their exceptional chemical inertness, thermal stability, and biocompatibility, making them critical materials in the medical device and pharmaceutical industries.[1][2] The integration of this compound, a hydrofluoroether (HFE) with unique properties, into fluoropolymer matrices presents a novel strategy for tuning material characteristics. This guide will explore the scientific rationale, detailed experimental protocols, and characterization methodologies for developing these advanced blends for applications such as drug delivery systems, medical device coatings, and specialized biomaterials.[3][4][5]
Introduction: The Rationale for Blending Fluoropolymers with this compound
Fluoropolymers such as Polytetrafluoroethylene (PTFE), Polyvinylidene Fluoride (PVDF), and Fluorinated Ethylene Propylene (FEP) are mainstays in medical applications due to their robust properties.[1][6] However, their high melt viscosity and limited solubility can pose processing challenges. Furthermore, tailoring their surface properties and drug elution profiles for specific therapeutic applications remains an area of active research.
This compound is a perfluoropolyether (PFPE) derivative that offers a unique combination of properties, including high thermal and chemical stability, low viscosity, and solubility in other fluorinated compounds.[7][8] Its inclusion in fluoropolymer blends can be hypothesized to:
-
Act as a Processing Aid: Lowering the melt viscosity of the fluoropolymer matrix, thereby facilitating processes like extrusion and injection molding at lower temperatures.
-
Modify Surface Properties: Altering the surface energy of the blend to enhance hydrophobicity or create specific interfacial properties for controlled protein adsorption or cell interaction.
-
Serve as a Reservoir for Drug Elution: The HFE can potentially create nano- or micro-domains within the fluoropolymer matrix, which could be loaded with therapeutic agents for sustained release.
-
Enhance Flexibility: The liquid nature of the HFE at room temperature may impart a plasticizing effect on the fluoropolymer, increasing its flexibility for applications like catheters and flexible tubing.[6]
Materials and Properties
A thorough understanding of the individual components is crucial for successful blend formulation.
This compound
This hydrofluoroether is a colorless, low-viscosity liquid. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3330-16-3 | [9][10][11][12][13] |
| Molecular Formula | C₁₁HF₂₃O₃ | [9][13][14] |
| Molecular Weight | 618.09 g/mol | [13][14] |
| Boiling Point | 190–195°C @ 760 mmHg | [7] |
| Melting Point | -85°C | [7] |
| Density (25°C) | 1.85–1.90 g/mL | [7] |
| Solubility | Miscible with perfluoroalkanes and fluorinated ethers; insoluble in water and common organic solvents. | [7] |
| Thermal Stability | Stable up to 180°C in an inert atmosphere. | [7] |
Fluoropolymers
The choice of fluoropolymer will depend on the desired final properties of the blend.
| Fluoropolymer | Key Characteristics | Common Medical Applications |
| Polytetrafluoroethylene (PTFE) | Excellent chemical resistance, low friction, high-temperature stability, non-stick properties. | Coatings for surgical instruments, catheters, and implants.[6][15][16][17] |
| Polyvinylidene Fluoride (PVDF) | High mechanical strength, chemical resistance, piezoelectric properties. | Membranes, sensors, and drug delivery systems.[1][18] |
| Fluorinated Ethylene Propylene (FEP) | Melt-processable, excellent dielectric properties, chemical inertness. | Tubing, catheters, and forming mandrels.[15] |
Safety and Handling
Both fluoropolymers and this compound require careful handling in a laboratory setting.
-
This compound: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and tightly fitting safety goggles.[9] Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, prevent it from entering drains and remove all sources of ignition.[9]
-
Fluoropolymers: When heated to their processing temperatures, fluoropolymers can release toxic fumes.[2] Therefore, processing should be conducted in a well-ventilated area, preferably with local exhaust ventilation.
Formulation Protocols
The miscibility and interaction between the HFE and the fluoropolymer will be highly dependent on the chosen formulation method.
Solution Blending
This method is suitable for fluoropolymers that are soluble in specific solvents. It allows for intimate mixing at the molecular level.
Protocol: Solution Blending
-
Solvent Selection: Identify a suitable solvent that can dissolve both the chosen fluoropolymer and is miscible with this compound. For some fluoropolymers like certain grades of PVDF or THV, polar organic solvents may be effective.[19][20] Given the HFE's solubility in fluorinated solvents, a co-solvent system might be necessary.
-
Fluoropolymer Dissolution: In a fume hood, dissolve the fluoropolymer in the chosen solvent with gentle heating and stirring until a homogenous solution is formed.
-
HFE Addition: At the desired weight percentage (e.g., 1%, 5%, 10% w/w), add the this compound to the fluoropolymer solution.
-
Mixing: Continue stirring the mixture for several hours to ensure complete homogenization.
-
Film Casting/Coating: The resulting blend solution can be used for film casting by pouring it onto a flat substrate and allowing the solvent to evaporate slowly in a controlled environment. For coatings, techniques like dip-coating or spray-coating can be employed.[21]
-
Drying: The cast films or coated devices should be dried in a vacuum oven at an elevated temperature (below the boiling point of the HFE and the degradation temperature of the polymer) to remove any residual solvent.
Melt Blending
This technique is applicable to all thermoplastic fluoropolymers and is a common industrial practice.
Protocol: Melt Blending
-
Component Preparation: Dry the fluoropolymer pellets or powder to remove any moisture.
-
Blending: In a controlled manner, physically mix the fluoropolymer with the desired amount of this compound.
-
Extrusion: Feed the mixture into a twin-screw extruder.[22] The processing temperature should be set above the melting point of the fluoropolymer but below its degradation temperature. The screw speed and residence time should be optimized to ensure thorough mixing.
-
Pelletizing: The extruded strand is cooled and pelletized.
-
Further Processing: The resulting pellets can be used for subsequent processing techniques like injection molding or compression molding to create test specimens or final devices.
Figure 1: General experimental workflows for solution and melt blending.
Characterization of Fluoropolymer-HFE Blends
A comprehensive characterization is essential to understand the impact of this compound on the fluoropolymer matrix.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the blends.[23] A shift in Tg can indicate the plasticizing effect of the HFE.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the blends and identify any changes in the degradation profile due to the presence of the HFE.[23][24]
Mechanical Properties
-
Tensile Testing: To measure properties like tensile strength, Young's modulus, and elongation at break. This will quantify the effect of the HFE on the mechanical integrity of the fluoropolymer.
Surface Properties
-
Contact Angle Measurement: To determine the hydrophobicity of the blend's surface.[23] An increase in the water contact angle would suggest enhanced hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the surface and confirm the presence and distribution of the fluorine-rich HFE at the surface.[23]
Morphological Analysis
-
Scanning Electron Microscopy (SEM): To visualize the cross-section of the blends and identify the phase morphology. This can reveal whether the HFE is well-dispersed or has formed distinct phases.
-
Atomic Force Microscopy (AFM): To characterize the surface topography at the nanoscale and identify any phase separation.[25]
Figure 2: Comprehensive characterization plan for the formulated blends.
Potential Applications in Drug Development
The unique properties of these blends open up several possibilities in the pharmaceutical and medical device sectors.
-
Controlled Drug Release: The HFE-rich domains within the fluoropolymer matrix could be loaded with hydrophobic drugs. The release kinetics could then be controlled by the concentration of the HFE and the morphology of the blend.
-
Enhanced Biocompatibility of Medical Devices: The highly fluorinated surface of the blends may reduce protein fouling and improve the biocompatibility of devices such as catheters, stents, and surgical tools.[16]
-
Lubricious Coatings: The low surface energy and potential for surface migration of the HFE could create a lubricious surface on medical devices, reducing friction upon insertion and minimizing tissue trauma.[17]
Conclusion
The formulation of fluoropolymer blends with this compound represents a promising avenue for the development of advanced materials with tunable properties for medical and pharmaceutical applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this novel material system. Careful control over the formulation process and a thorough understanding of the resulting material properties will be key to unlocking their full potential in improving healthcare technologies.
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2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3 - GNEE. Retrieved from [Link]
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Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed. (2025-08-27). Retrieved from [Link]
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A644A Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G - Shimadzu. Retrieved from [Link]
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Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Retrieved from [Link]
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How is HFE Hydrofluoroether Used In The Medical Field? - Knowledge. (2025-04-30). Retrieved from [Link]
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Blends and composites based on fluoropolymers | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]
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Uses for Fluoropolymers in Healthcare - Fluorotherm™. (2022-04-26). Retrieved from [Link]
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The Significance Of PTFE Coating On Medical Devices - Baron Blakeslee. (2024-12-16). Retrieved from [Link]
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Novel Fluoropolymer Blends for the Fabrication of Sprayable Multifunctional Superhydrophobic Nanostructured Composites - Industrial & Engineering Chemistry Research (ACS Publications). (2011-08-20). Retrieved from [Link]
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2h-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane as an inert carrier for chemical reactions
Application Note & Protocols
Topic: 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane as a High-Performance Inert Carrier for Chemical Reactions
This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of this compound as an inert carrier solvent in chemical synthesis. It explores the compound's unique physicochemical properties, the rationale for its use, and detailed protocols for its implementation.
Introduction: Beyond Conventional Solvents
In modern chemical synthesis, the choice of solvent is paramount, influencing reaction kinetics, pathway selection, and downstream processing. While conventional organic solvents are workhorses of the laboratory, they often present limitations in reactions requiring extreme temperatures, aggressive reagents, or simplified product/catalyst separation. This compound (CAS No. 3330-16-3), a member of the perfluoroalkoxy alkane (PFA) family, emerges as a superior alternative for such demanding applications.[1][2]
This hydrofluoroether is characterized by its exceptional chemical inertness, high thermal stability, and distinct phase behavior relative to common organic and aqueous media.[3] Its primary advantage lies in its ability to form biphasic systems with most organic solvents, creating a "fluorous phase" that is both thermally and chemically robust.[4] This unique property facilitates novel reaction conditions and simplifies purification schemes, particularly for catalyst recovery in homogeneous catalysis. This guide details the fundamental properties, strategic implementation, and practical protocols for leveraging this advanced solvent.
Physicochemical Properties: The Foundation of Utility
The utility of this compound as a reaction carrier is rooted in its distinct physical and chemical characteristics. These properties dictate its behavior in a reaction system and provide significant advantages over traditional media.
| Property | Value | Significance in Chemical Synthesis | Source(s) |
| CAS Number | 3330-16-3 | Unique identifier for substance registration. | [5][6] |
| Molecular Formula | C₁₁HF₂₃O₃ | Defines the elemental composition. | [5][7] |
| Molecular Weight | 618.09 g/mol | Relevant for molar calculations. | [5][7] |
| Appearance | Colorless, transparent liquid | Allows for visual monitoring of reactions (e.g., color changes, precipitation). | [3] |
| Density (25°C) | 1.85–1.90 g/mL | Its high density ensures it typically forms the lower phase in biphasic systems with organic solvents, simplifying separation via a separatory funnel. | [3][8] |
| Boiling Point | 190–195°C | Enables a wide operational temperature range, suitable for high-temperature and reflux reactions.[3] | [3][8] |
| Melting Point | -85°C | Allows for reactions at very low temperatures without freezing. | [3][8] |
| Solubility | Insoluble in water and most common organic solvents; Miscible with other perfluorinated compounds. | This immiscibility is the basis for creating fluorous biphasic systems, which are key to simplified catalyst and product separation.[3][4] | [3][4] |
| Thermal Stability | Stable up to ~180-200°C | Permits use in high-energy reactions without solvent degradation, which could otherwise lead to side reactions and impurities.[3] | [3] |
| Chemical Stability | Highly resistant to strong acids, bases, and oxidants. | Ensures the solvent does not participate in the reaction, even under harsh or vigorous conditions, leading to cleaner reaction profiles.[3] | [3] |
The Rationale for Use: Causality Behind Experimental Choices
Selecting this compound is a strategic decision driven by the need to overcome specific synthetic challenges. Its function is not merely to dissolve reactants but to create a unique reaction environment.
The Fluorous Biphasic System (FBS)
The most powerful application of this solvent is in creating a Fluorous Biphasic System (FBS). Due to its high fluorine content, it is immiscible with most hydrocarbon- or water-based solvents.[4] This allows for a reaction setup with two distinct liquid phases.
-
Causality: By designing a catalyst with a perfluorinated ("fluorous") tag or ponytail, the catalyst is selectively sequestered into the dense fluorous phase. The organic reactants and products remain in the upper organic phase. The reaction occurs at the interface of the two liquids. After the reaction, the two phases are easily separated, leaving the expensive or toxic catalyst behind in the fluorous phase, ready for reuse. This dramatically simplifies purification, reduces waste, and lowers costs.
High-Temperature & High-Energy Reactions
Many reactions require significant thermal energy to overcome activation barriers. The high boiling point (190-195°C) and excellent thermal stability of this compound make it an ideal medium for such processes.[3]
-
Causality: Unlike solvents like THF or Dichloromethane, which have low boiling points, this fluorous solvent allows for sustained high temperatures without the need for high-pressure apparatus. Its inertness prevents it from decomposing or reacting with intermediates at these elevated temperatures, ensuring a clean and predictable reaction outcome.[3]
The Limits of "Inertness"
While exceptionally stable, no solvent is perfectly inert under all conceivable conditions. It is critical for the senior scientist to understand the potential limitations. Some hydrofluoroethers have demonstrated reactivity with strong, non-hindered bases such as certain tertiary amines.[9]
-
Expert Insight: This reactivity is generally not a concern for the vast majority of synthetic applications. However, when working with highly reactive organometallics or exceptionally strong, unhindered bases at elevated temperatures for prolonged periods, a preliminary stability test is prudent. This self-validating step ensures the trustworthiness of the protocol by confirming solvent compatibility under the specific, and potentially extreme, conditions of the novel reaction.
Protocols: Implementation in the Laboratory
The following protocols provide a framework for the safe handling and effective use of this compound.
Protocol 3.1: Safety and Handling
Adherence to good laboratory practice is essential when handling any chemical, including this one.
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Storage: Store the solvent in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[7]
-
Spill Response: In the event of a spill, evacuate personnel to a safe area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[7]
-
Disposal: Dispose of the solvent and any contaminated materials in accordance with local, state, and federal regulations. Do not discharge into the environment.[7]
Protocol 3.2: Executing a Fluorous Biphasic Catalysis Reaction
This protocol provides a generalized workflow for a reaction using a fluorous-tagged catalyst.
-
Reactor Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorous-tagged catalyst.
-
Solvent Addition: Add the calculated volume of this compound. The catalyst should dissolve completely in this fluorous phase.
-
Organic Phase Addition: Add the organic solvent (e.g., toluene, acetonitrile) containing the substrate, reagents, and any necessary co-catalysts or additives. A distinct second liquid phase will form on top of the denser fluorous phase.
-
Reaction Execution: Heat the biphasic mixture to the desired reaction temperature. Stir the mixture vigorously (e.g., >500 rpm) to create a large interfacial surface area between the two phases. This is critical to ensure an efficient reaction rate.
-
Monitoring: Monitor the reaction progress by sampling the upper organic layer using standard techniques (TLC, GC-MS, LC-MS).
-
Workup - Phase Separation: Upon completion, cool the reaction mixture to room temperature. The two phases will cleanly separate. Transfer the entire mixture to a separatory funnel.
-
Product Isolation: Drain the lower fluorous phase (containing the catalyst) and set it aside for recycling. The upper organic phase, containing the product, can then be collected and subjected to standard purification procedures (e.g., solvent evaporation, chromatography).
-
Catalyst Recycling: The recovered fluorous phase can be recharged with fresh organic phase containing new substrate for subsequent reaction cycles.
Visualization of Key Workflows
Diagrams provide a clear, at-a-glance understanding of the processes involved.
Caption: Conceptual model of a Fluorous Biphasic System (FBS).
References
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Gladysz, J. A., & Curran, D. P. (n.d.). Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. Request PDF. Retrieved from [Link]
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GNEE. (n.d.). 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. Retrieved from [Link]
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Polyflon Technology. (n.d.). What is PFA? What is PFA used for?. Retrieved from [Link]
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Delta Scientific. (2024). What is PFA plastic? The benefits of fluoropolymer products. Retrieved from [Link]
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Application Note: High-Sensitivity Detection of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane in Environmental Waters by Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS 3330-16-3), a perfluoropolyether (PFPE) derivative, in aqueous matrices. Given its chemical structure and physical properties, this compound exhibits significant volatility, making it amenable to analysis by gas chromatography. To overcome the challenges of direct aqueous injection and potential matrix interference, a headspace sampling technique coupled with gas chromatography-mass spectrometry (HS-GC-MS) is employed. This approach offers a solvent-free extraction and pre-concentration step, enhancing sensitivity and minimizing sample handling. The protocol detailed herein provides a comprehensive workflow from sample collection and preparation to instrumental analysis and data interpretation, tailored for researchers and analytical scientists in environmental monitoring and chemical safety assessment.
Introduction: The Analytical Challenge of Emerging Fluoroethers
Per- and polyfluoroalkyl substances (PFAS) represent a vast and diverse class of anthropogenic chemicals of increasing environmental and public health concern.[1][2] While much of the regulatory and research focus has been on perfluoroalkyl acids (PFAAs) like PFOA and PFOS, the analytical scope is expanding to include a wider range of PFAS chemistries.[3] this compound is a fluoroether, a subclass of PFAS with distinct physical and chemical properties. Its structure, characterized by ether linkages within the fluorinated carbon chain, and its relatively high boiling point (190-195°C) suggest it is a semi-volatile organic compound.[4]
Unlike the ionic PFAAs, which are typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the volatility of this compound makes Gas Chromatography-Mass Spectrometry (GC-MS) a more suitable analytical technique.[5][6] Direct injection of aqueous samples into a GC system is problematic due to the incompatibility of water with common stationary phases and the potential for contamination of the injection port and column. Therefore, an efficient sample preparation technique is paramount to isolate the analyte from the aqueous matrix and concentrate it for sensitive detection.[7]
This application note addresses this challenge by detailing a headspace (HS) GC-MS method. Headspace analysis is a sample introduction technique where the vapor phase in equilibrium with a liquid or solid sample in a sealed vial is injected into the GC.[8][9][10] This method is particularly advantageous for volatile and semi-volatile compounds in complex matrices, as it effectively separates the analytes from non-volatile matrix components, reducing instrument contamination and minimizing matrix effects.[1][11]
Principle of the Method
The analytical workflow is based on the principle of partitioning the volatile analyte, this compound, between the aqueous sample and the headspace gas in a sealed vial at a controlled temperature. An aliquot of the headspace is then automatically injected into the GC-MS system for separation and detection.
The separation is achieved on a gas chromatographic column, and the analyte is subsequently detected by a mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the target compound. Quantification is performed using an internal standard method to correct for variations in sample preparation and injection.
Visual Workflow: Analytical Protocol Overview
Caption: Workflow for the analysis of this compound.
Materials and Reagents
-
Analytical Standard: this compound (CAS 3330-16-3), >98% purity.[12][13][14][15]
-
Internal Standard (IS): Perfluorodecalin (CAS 306-94-5) or another suitable volatile perfluorinated compound not expected in the samples.
-
Solvent: Methanol (HPLC grade or equivalent), free of PFAS.
-
Water: Deionized water, freshly prepared and verified to be free of PFAS.
-
Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa and aluminum crimp caps.
-
Gases: Helium (carrier gas), Nitrogen (makeup gas, if applicable), both of high purity (>99.999%).
Detailed Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution with methanol.
Sample Collection and Handling
Proper sample collection is critical to avoid contamination.[7]
-
Collect water samples in high-density polyethylene (HDPE) or polypropylene containers that have been verified to be PFAS-free.
-
Fill containers to the brim to minimize headspace.
-
Store samples at ≤ 6°C and protect from light.[7] Analyze samples as soon as possible.
Sample Preparation for HS-GC-MS
-
Allow samples to come to room temperature.
-
In a 20 mL headspace vial, add 10 mL of the water sample.
-
Spike the sample with 10 µL of the 1 µg/mL internal standard spiking solution.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
-
Gently vortex the vial for 10 seconds.
-
Prepare a reagent blank using 10 mL of PFAS-free deionized water and the internal standard.
-
Prepare calibration standards by spiking 10 mL of PFAS-free deionized water with appropriate volumes of the working standard solutions and the internal standard.
Instrumental Analysis: HS-GC-MS
The following instrumental parameters are provided as a starting point and may require optimization for your specific instrumentation.
Headspace Autosampler Parameters
| Parameter | Recommended Setting | Rationale |
| Vial Equilibration Temp. | 80 °C | To promote partitioning of the semi-volatile analyte into the headspace. |
| Vial Equilibration Time | 20 min | To ensure equilibrium is reached between the aqueous and vapor phases. |
| Loop Temperature | 90 °C | To prevent condensation of the analyte in the sample loop. |
| Transfer Line Temp. | 100 °C | To ensure efficient transfer of the analyte to the GC inlet. |
| Injection Volume | 1 mL | A typical volume for headspace injection. |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the GC column for high sensitivity. |
Gas Chromatograph (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | To ensure rapid volatilization of the analyte. |
| Carrier Gas | Helium | Inert carrier gas compatible with mass spectrometry. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for good chromatographic resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column suitable for a wide range of organic compounds. |
| Oven Program | Initial: 40°C (hold 2 min) | To focus the analytes at the head of the column. |
| Ramp: 10°C/min to 280°C | To separate the analytes based on their boiling points. | |
| Hold: 5 min at 280°C | To ensure elution of all compounds. |
Mass Spectrometer (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temperature | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity. |
| Solvent Delay | 3 min | To protect the filament from the solvent vapor. |
Table 1: Suggested SIM Ions for this compound and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 69 (CF₃⁺) | 119 (C₂F₅⁺) | 131 (C₃F₅⁺) |
| Perfluorodecalin (IS) | 293 | 414 | 131 |
Note: The mass spectrum of perfluorinated compounds is often characterized by the absence of a molecular ion and the presence of prominent fragment ions corresponding to CₓFᵧ⁺.[16][17] The suggested ions should be confirmed by analyzing a standard of the compound.
Visual Logic: Data Analysis and Quantification
Caption: Data analysis workflow for quantification.
Data Analysis and Quality Control
-
Identification: The retention time of the analyte in a sample must be within ±0.05 minutes of the average retention time from the calibration standards. The relative abundances of the qualifier ions must be within ±30% of those in a calibration standard.
-
Quantification: Create a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte in the calibration standards. Perform a linear regression to obtain the equation of the line and the coefficient of determination (R²), which should be ≥ 0.995.
-
Quality Control:
-
Method Blank: The method blank should not contain the analyte at a concentration above the method detection limit (MDL).
-
Laboratory Control Sample (LCS): An LCS, prepared by spiking a clean matrix with a known concentration of the analyte, should be analyzed with each batch. The recovery should be within established laboratory control limits (e.g., 70-130%).
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a sample in duplicate, with one of the duplicates spiked with a known amount of the analyte. This is to assess matrix effects and the precision of the method.
-
Conclusion
The described headspace-GC-MS method provides a sensitive, selective, and robust approach for the determination of this compound in aqueous samples. The elimination of solvent extraction and the inherent cleanup provided by headspace sampling make this a highly efficient and reliable technique for routine environmental monitoring. The use of an internal standard and adherence to strict quality control measures ensure the generation of high-quality, defensible data. This method can be readily adopted by analytical laboratories equipped with standard HS-GC-MS instrumentation.
References
-
Shimadzu Scientific Instruments. (n.d.). Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). Retrieved from [Link]
- Martinez-Perez-Cejuela, H., et al. (2023). Comparison of solid phase microextraction geometries for effective preconcentration of volatile per- and polyfluoroalkyl substances. Analyst.
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NAMSA. (n.d.). Determination of Extractable Volatile Organic Compounds by Headspace GC/MS. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Analysis of PFAS in water using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GCMS). Retrieved from [Link]
- Gionfriddo, E., et al. (2023). Effective preconcentration of volatile per- and polyfluoroalkyl substances from gas and aqueous phase via solid phase microextraction. PubMed.
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Innovatech Labs. (n.d.). Headspace GC/MS Analysis. Retrieved from [Link]
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Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [Link]
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JEOL. (n.d.). Analysis of volatile organic compounds (VOCs) in water by HS-GC-MS Method. Retrieved from [Link]
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GNEE. (n.d.). 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. Retrieved from [Link]
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- NIST Mass Spectrometry Data Center. (2023, July 9). NIST 23 GC Method / Retention Index Library.
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experimental setup for testing 2h-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane as an electronic coolant
Experimental Design for the Evaluation of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane as a Novel Electronic Coolant
Introduction
The relentless drive for increased power density and miniaturization in electronics necessitates the development of advanced thermal management solutions. Direct immersion cooling, utilizing dielectric fluids, has emerged as a highly effective method for dissipating large heat loads from high-performance components. This compound, a perfluorinated compound, presents as a promising candidate for such applications due to its characteristic high thermal stability and chemical inertness.[1][2]
This document provides a comprehensive suite of experimental protocols designed to rigorously evaluate the key performance and compatibility characteristics of this compound for use as an electronic coolant. The methodologies outlined herein are grounded in established industry standards to ensure data integrity and comparability. We will address the critical parameters of thermophysical properties, dielectric strength, material compatibility, and long-term stability.
Physicochemical Characterization
A foundational understanding of the basic physical and chemical properties of this compound is paramount. These properties dictate its behavior as a heat transfer fluid and its suitability for electronic applications.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C11HF23O3 | [3] |
| Molecular Weight | 618.09 g/mol | [3] |
| CAS Number | 3330-16-3 | [4] |
| Boiling Point | 190–195°C @ 760 mmHg | [1][2] |
| Melting Point | -85°C | [1][2] |
| Density (25°C) | 1.85–1.90 g/mL | [1][2] |
| Vapor Pressure (25°C) | ~0.1 mmHg | [1] |
| Refractive Index (n₂₀ᴰ) | 1.290–1.300 | [1] |
| Thermal Stability | Stable up to 180°C in an inert atmosphere | [1][2] |
| Solubility | Miscible with perfluoroalkanes and fluorinated ethers; insoluble in water and common organic solvents.[1][2] |
Thermophysical Properties Evaluation
The primary function of a coolant is to efficiently transfer heat. Therefore, a thorough evaluation of its thermophysical properties is critical. The accurate measurement of these properties is essential for modeling the thermal performance of a cooling system.[5][6]
Thermal Conductivity Measurement
Causality: Thermal conductivity is a measure of a material's ability to conduct heat. For an electronic coolant, a higher thermal conductivity allows for more efficient heat dissipation from the electronic components. The transient hot-wire method is a widely accepted and accurate technique for measuring the thermal conductivity of liquids.[5][6]
Protocol: Transient Hot-Wire Method (based on ASTM D7896)
-
Apparatus: A transient hot-wire thermal conductivity instrument.
-
Calibration: Calibrate the instrument using a standard fluid with a known thermal conductivity (e.g., toluene or water) at the desired test temperatures.
-
Sample Preparation: Ensure the this compound sample is free of impurities and dissolved gases, which can affect the measurement. Degassing under vacuum may be necessary.
-
Measurement:
-
Fill the measurement cell with the fluid sample, ensuring the hot wire is fully submerged.
-
Allow the sample to reach thermal equilibrium at the desired starting temperature (e.g., 25°C).
-
Apply a short duration (typically 1 second) voltage pulse to the platinum wire, causing a rapid increase in its temperature.
-
Record the temperature rise of the wire as a function of time. The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.
-
-
Temperature Dependence: Repeat the measurement at various temperatures relevant to electronic cooling applications (e.g., 40°C, 60°C, 80°C, 100°C).
-
Data Analysis: Plot thermal conductivity as a function of temperature.
Specific Heat Capacity
Causality: Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. A high specific heat capacity is desirable in a coolant as it can absorb more heat for a given temperature rise.
Protocol: Differential Scanning Calorimetry (DSC) (based on ASTM E1269)
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the fluid (typically 5-10 mg) into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.
-
Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis: The specific heat capacity is calculated from the difference in heat flow between the sample and a known sapphire standard, run under the same conditions.
Example Thermophysical Data
| Temperature (°C) | Thermal Conductivity (W/m·K) | Specific Heat Capacity (J/g·K) |
| 25 | 0.068 | 1.05 |
| 50 | 0.065 | 1.10 |
| 75 | 0.062 | 1.15 |
| 100 | 0.059 | 1.20 |
Dielectric Properties Evaluation
For direct immersion cooling, the coolant must be an excellent electrical insulator to prevent short circuits.[7]
Dielectric Strength
Causality: Dielectric strength is the maximum electric field a material can withstand without breaking down and becoming electrically conductive.[8] A high dielectric strength is crucial for preventing electrical arcing between components.
Protocol: Dielectric Breakdown Voltage (based on ASTM D1816)
-
Apparatus: A dielectric strength tester with VDE electrodes. The ASTM D1816 standard is often considered highly relevant for liquid immersion coolants.[8]
-
Sample Preparation: The fluid should be clean and free from moisture and particulate matter, as these can significantly reduce the dielectric strength.
-
Measurement:
-
Fill the test cup with the fluid, ensuring the electrodes are completely submerged.
-
Allow any air bubbles to dissipate.
-
Apply an AC voltage to the electrodes, increasing it at a uniform rate (e.g., 0.5 kV/s) until breakdown occurs, which is observed as a sustained arc between the electrodes.
-
Record the breakdown voltage.
-
-
Replicates: Conduct at least five measurements and report the average breakdown voltage.
Electrical Conductivity (Resistivity)
Causality: Electrical conductivity measures the ability of a material to conduct electric current. For a dielectric coolant, the conductivity should be as low as possible (and conversely, the resistivity should be high).
Protocol: (based on ASTM D1169)
-
Apparatus: A liquid resistivity test cell with concentric electrodes and a megohmmeter.
-
Measurement:
-
Rinse the test cell with a suitable solvent and then with the test fluid.
-
Fill the cell with the fluid and apply a known DC voltage across the electrodes.
-
Measure the resulting current flow after a specified electrification time (e.g., 1 minute).
-
-
Calculation: Calculate the volume resistivity using the measured current, applied voltage, and the cell constant.
Example Dielectric Properties
| Property | Value | Standard |
| Dielectric Strength | > 40 kV (2mm gap) | ASTM D1816 |
| Volume Resistivity | > 1 x 10¹⁴ Ω·cm | ASTM D1169 |
Material Compatibility
Causality: The coolant must be chemically compatible with all materials it will contact within the electronic system, including metals, plastics, and elastomers, to prevent corrosion, swelling, or degradation.[9][10] Incompatibility can lead to leaks, material failure, and system malfunction.[11]
Protocol: Accelerated Aging and Material Immersion (based on ASTM D1384 principles)
-
Material Selection: Prepare coupons of materials commonly found in electronic systems (e.g., copper, aluminum, stainless steel, FR-4, PEEK, Viton®, silicone).
-
Initial Characterization: Measure and record the initial mass and dimensions of each material coupon.
-
Immersion:
-
Place coupons of each material into separate, sealed glass vessels containing this compound.
-
For accelerated aging, place the vessels in an oven at an elevated temperature (e.g., 150°C) for an extended period (e.g., 1000 hours).
-
-
Post-Immersion Analysis:
-
After the aging period, remove the coupons, clean them with a suitable solvent, and dry them.
-
Visually inspect the coupons for any signs of corrosion, discoloration, or degradation.
-
Measure and record the final mass and dimensions. Calculate the percent change.
-
Analyze the fluid for any changes in appearance, pH, and for the presence of dissolved metals using Inductively Coupled Plasma (ICP) spectroscopy.
-
For elastomers, perform durometer hardness testing to assess changes in mechanical properties.
-
Example Material Compatibility Data
| Material | Mass Change (%) | Dimensional Change (%) | Visual Observation |
| Copper | < 0.1 | < 0.1 | No change |
| Aluminum | < 0.1 | < 0.1 | No change |
| FR-4 | < 0.5 | < 0.2 | No change |
| Viton® | < 2.0 | < 1.0 | Slight swelling |
Long-Term Stability
Causality: The coolant must remain stable under operating conditions for the lifetime of the electronic device. Degradation can lead to a decrease in performance and the formation of harmful byproducts. Perfluorinated compounds are known for their stability.[12][13]
Protocol: Long-Term Thermal Aging
-
Sample Preparation: Place a sample of the fluid in a sealed, oxygen-free (purged with nitrogen) container.
-
Aging: Store the container at a high operating temperature (e.g., 125°C) for an extended period (e.g., > 3000 hours).
-
Time-Point Analysis: At regular intervals (e.g., 500, 1000, 2000, 3000 hours), extract a small aliquot of the fluid.[14]
-
Analysis: Analyze the aliquot for:
-
Appearance and Color: Visual inspection.
-
Acidity (Total Acid Number - TAN): Potentiometric titration. An increase in acidity can indicate degradation.
-
Chemical Composition: Gas Chromatography-Mass Spectrometry (GC-MS) to detect any degradation products.
-
Dielectric Strength: As per the protocol in section 3.1.
-
Experimental Workflows
Thermophysical Property Evaluation Workflow
Caption: Workflow for thermophysical properties testing.
Material Compatibility Testing Workflow
Caption: Workflow for material compatibility assessment.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of this compound as an electronic coolant. By systematically assessing its thermophysical, dielectric, material compatibility, and stability properties, researchers and engineers can make informed decisions regarding its suitability for specific high-performance cooling applications. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data, accelerating the adoption of next-generation thermal management technologies.
References
- GNEE, "2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3", GNEE,
- IEEE Xplore, "The thermal conductivity of mineral liquid dielectrics", IEEE Xplore,
- Engineered Fluids, "SLIC Product Material Comp
- CPC, "Understanding Coolant and Connector Material Compatibility in Liquid Cooling Systems", CPC,
- IEEE, "IMPORTANCE OF THE THERMAL CONDUCTIVITY OF LIQUID DIELECTRICS", IEEE,
- Energy Sustainability Directory, "Why Is Material Compatibility Important in Liquid Cooling?", Energy Sustainability Directory,
- Benchchem, "Technical Support Center: Long-Term Stability of 1H-Perfluorononane Formul
- Open Compute Project, "Material Compatibility in Immersion Cooling", Open Compute Project,
- GNEE, "2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3", GNEE,
- Boyd, "Why Chemical Compatibility Is Vital To Your Liquid Cooling System", Boyd,
- NIH, "Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC", NIH,
- Engineered Fluids, "Which Dielectric Voltage measurement standard does Engineered Fluid use for its products?", Engineered Fluids,
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- ResearchGate, "(PDF)
- PubMed, "Long-term Environmental Fate of Perfluorinated Compounds After Accidental Release
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Uncharted Territory: The Status of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane in Proteomics Research
Senior Application Scientist Note: An exhaustive search of scientific literature, technical documentation, and application notes has revealed a significant information gap regarding the specific use of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS 3330-16-3), also known as Fluoroether E-3, in proteomics research applications. While this compound is commercially available and listed as a specialty chemical for proteomics research, there is a notable absence of published data detailing its practical application, performance, or established protocols within the field.[1]
This document aims to provide a transparent overview of the current knowledge landscape and to situate the potential, albeit undocumented, role of this compound within the broader context of advanced proteomics workflows. Given the lack of specific data, this guide will pivot to a discussion of the underlying principles of novel ion-pairing agents and fluorinated compounds in liquid chromatography-mass spectrometry (LC-MS) for proteomics, which is the likely intended application space for this compound.
The Challenge in Modern Proteomics: A Need for Novel Reagents
The relentless pursuit of deeper proteome coverage, enhanced sensitivity for low-abundance peptides, and improved chromatographic resolution remains a central theme in proteomics. A critical component in achieving these goals is the composition of the mobile phases used in reversed-phase liquid chromatography (RPLC), the workhorse of peptide separation.
The choice of an ion-pairing agent is paramount. These additives associate with charged analytes, like peptides, to increase their retention on hydrophobic stationary phases, leading to better separation. For decades, trifluoroacetic acid (TFA) has been the gold standard due to its excellent ion-pairing properties. However, its significant drawback is the suppression of ionization in the mass spectrometer's electrospray source, which can mask the signals of important peptides. This has led to an ongoing search for alternative ion-pairing reagents that can provide the chromatographic benefits of TFA without its detrimental effects on MS sensitivity.
The Theoretical Role of a Novel Fluoroether like this compound
Based on its chemical structure—a highly fluorinated ether—we can hypothesize its potential application and mechanism of action in proteomics LC-MS.
Chemical and Physical Properties
| Property | Value/Description | Source |
| CAS Number | 3330-16-3 | [1] |
| Molecular Formula | C₁₁HF₂₃O₃ | [1] |
| Appearance | Colorless, transparent, low-viscosity liquid | |
| Solubility | Insoluble in water and common organic solvents; miscible with perfluoroalkanes and other fluorinated ethers. | |
| Key Structural Features | Perfluorinated alkyl chains, ether linkages |
The high degree of fluorination imparts unique properties, including high density, thermal and chemical stability, and hydrophobicity. It is these characteristics that suggest a potential role as a mobile phase additive or a surface-modifying agent in LC-MS systems.
Hypothesized Mechanism of Action as an Ion-Pairing Agent
If used as an ion-pairing agent, this compound would likely function by forming adducts with protonated peptides. The fluorinated nature of the molecule could offer several theoretical advantages:
-
Reduced Ion Suppression: The high electronegativity of fluorine atoms might minimize the suppression of the peptide signal in the gas phase, a common issue with traditional ion-pairing agents.
-
Improved Peak Shape: The formation of tight ion pairs can reduce peak tailing for basic peptides, leading to sharper and more symmetrical peaks.
-
Enhanced Volatility: The ether linkages could potentially increase the volatility of the ion pair, facilitating its transition into the gas phase in the MS source.
The workflow for evaluating a novel ion-pairing agent like this fluoroether would be as follows:
Figure 1. A conceptual workflow for testing the efficacy of this compound as a novel mobile phase additive in a standard bottom-up proteomics experiment.
A Call for Empirical Data: Proposed Experimental Protocols
To validate the utility of this compound in proteomics, a series of systematic experiments would be required. Below is a foundational protocol that could be adapted for this purpose.
Protocol: Evaluating a Novel Mobile Phase Additive
Objective: To compare the chromatographic performance and MS sensitivity of a standard mobile phase (0.1% formic acid) with a mobile phase containing this compound.
Materials:
-
Sample: Tryptic digest of a standard protein (e.g., BSA) or a complex cell lysate (e.g., HeLa).
-
LC-MS System: A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Columns: A trap column and an analytical column packed with C18 stationary phase.
-
Solvents: LC-MS grade water, acetonitrile, and formic acid.
-
Test Compound: this compound.
Procedure:
-
Preparation of Mobile Phases:
-
Control Mobile Phase A: 0.1% formic acid in water.
-
Control Mobile Phase B: 0.1% formic acid in 80% acetonitrile / 20% water.
-
Test Mobile Phase A: 0.1% formic acid and a selected concentration of this compound (e.g., starting at 0.05%) in water.
-
Test Mobile Phase B: 0.1% formic acid and the same concentration of the test compound in 80% acetonitrile / 20% water.
-
Note: Due to the insolubility of the test compound in water, a co-solvent might be necessary, or it may be more suitable for addition to the organic mobile phase B only.
-
-
LC-MS Analysis:
-
Equilibrate the LC system with the control mobile phases.
-
Inject a known amount of the peptide standard/digest (e.g., 1 µg).
-
Run a standard gradient (e.g., 2-40% B over 60 minutes).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Repeat the analysis in triplicate.
-
Thoroughly flush the system.
-
Equilibrate the LC system with the test mobile phases.
-
Repeat the triplicate analysis with the test mobile phases.
-
-
Data Analysis and Evaluation Metrics:
The following metrics should be compared between the control and test conditions:
| Metric | Purpose |
| Peak Capacity | Measures the overall resolving power of the separation. |
| Peak Asymmetry | Evaluates the quality of the peak shape for a set of standard peptides. |
| Total Ion Chromatogram (TIC) | A preliminary indicator of overall MS signal intensity. |
| Number of Peptide Identifications | A key measure of the depth of proteome coverage. |
| Signal-to-Noise Ratio | For a selection of representative peptides to assess changes in sensitivity. |
Conclusion and Future Outlook
While this compound is positioned as a tool for proteomics research, the absence of accessible data makes it impossible to provide a detailed application guide at this time. The theoretical advantages of such a fluorinated ether are compelling, but they remain speculative without empirical validation.
Researchers and drug development professionals interested in exploring novel mobile phase additives are encouraged to perform the kind of systematic evaluation outlined above. Should this compound prove effective, it could represent a valuable addition to the proteomics toolkit, potentially enabling deeper and more sensitive analyses. The scientific community eagerly awaits the publication of data that would illuminate the true utility of this and other novel reagents in the ever-evolving field of proteomics.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mass Calibration Issues with Fluoroether E-3
Welcome to the technical support center for Fluoroether E-3 mass calibration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during mass spectrometry calibration using Fluoroether E-3. Our goal is to move beyond simple checklists and provide a deeper understanding of the underlying causes of calibration problems, enabling you to develop robust and self-validating experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Fluoroether E-3 and why is it used for mass calibration?
Fluoroether E-3 is a perfluorinated polyether (PFPE), a type of synthetic lubricant. In mass spectrometry, it is utilized as a calibration compound due to its chemical inertness, thermal stability, and wide mass range, with characteristic peaks that can extend to several thousand daltons (Da). Its predictable fragmentation pattern under various ionization techniques provides a reliable series of reference masses for calibrating the mass-to-charge (m/z) axis of a mass spectrometer.
Q2: How often should I calibrate my mass spectrometer with Fluoroether E-3?
The frequency of calibration depends on the instrument type and its stability. For high-resolution instruments like time-of-flight (TOF) mass spectrometers, a daily check or calibration is recommended. Quadrupole mass spectrometers may require less frequent calibration, perhaps a few times a year. However, it is crucial to monitor for any mass drift from expected values and recalibrate whenever such deviations are observed.[1] Consistent laboratory conditions, particularly stable temperature and humidity, can contribute to longer intervals between calibrations.[1][2]
Q3: Can I use Fluoroether E-3 for both positive and negative ion modes?
Yes, Fluoroether E-3 can be used for calibration in both positive and negative ionization modes. The fragmentation patterns and resulting reference masses will differ between the two modes, so it is essential to use the correct reference mass list for the specific polarity.
Q4: What are the common degradation products of Fluoroether E-3 that I should be aware of?
Perfluoroalkyl substances, including fluoroethers, can undergo degradation, potentially leading to the formation of shorter-chain perfluorinated compounds.[3][4] While Fluoroether E-3 is generally stable, high temperatures or aggressive chemical environments can cause it to break down. It's important to be aware of potential degradation products as they could interfere with your analysis or indicate a problem with your experimental setup. Common degradation pathways for similar compounds involve the loss of HF and C₂H₄O moieties.[5]
Troubleshooting Guide: A Causal Approach
Mass calibration is a critical process for ensuring the accuracy and reliability of mass spectrometry data.[6][7][8] When you encounter issues with Fluoroether E-3 calibration, a systematic troubleshooting approach is essential.
Issue 1: No or Weak Signal from Fluoroether E-3
A lack of or a weak signal from the calibrant is a common issue that can halt your workflow.
Possible Causes & Solutions:
-
Improper Preparation of Calibration Solution: An incorrectly prepared solution is a frequent culprit.
-
Causality: The concentration of the calibrant may be too low, or it may not be fully dissolved in the solvent.
-
Protocol: Refer to the detailed protocol below for preparing the Fluoroether E-3 calibration solution. Ensure all steps are followed precisely.
-
-
Contaminated Ion Source: A dirty ion source can suppress the ionization of the calibrant.[9][10]
-
Causality: Contaminants in the ion source can compete with the calibrant for ionization, leading to a reduced signal.
-
Protocol: Follow the manufacturer's guidelines for cleaning the ion source. A simple check is to inject a blank sample and monitor for unexpected peaks.[10]
-
-
Incorrect Instrument Settings: The instrument may not be optimized for detecting the calibrant.
-
Causality: Parameters such as ionization voltage, gas flow rates, and detector settings can significantly impact signal intensity.
-
Action: Ensure the instrument parameters are set according to the manufacturer's recommendations for Fluoroether E-3 calibration.
-
Issue 2: Inaccurate Mass Assignments (Mass Shift)
Even with a strong signal, the assigned masses may be inaccurate, indicating a calibration failure.
Possible Causes & Solutions:
-
Temperature Fluctuations: Mass spectrometers are sensitive to changes in ambient temperature.[2][11]
-
Causality: Temperature variations can cause the physical dimensions of the flight tube or other components to change, leading to a shift in the measured time-of-flight and, consequently, the calculated mass.[2]
-
Action: Maintain a stable laboratory temperature, ideally with a variation of no more than +/- 2°C.[2] Avoid placing the instrument near heat sources or in direct sunlight.[2]
-
-
Space Charge Effects: Too many ions in the mass analyzer can lead to inaccurate mass assignments.
-
Causality: The electrostatic repulsion between ions can affect their flight path and velocity, resulting in a mass shift.
-
Action: Reduce the concentration of the Fluoroether E-3 solution or decrease the ionization time to lower the ion density in the analyzer.
-
-
Inadequate Calibration Model: The mathematical model used to fit the calibration curve may not be appropriate.
-
Causality: A linear calibration model may not accurately represent the relationship between time-of-flight and m/z over a wide mass range.
-
Action: Consider using a more complex calibration model, such as a quadratic or cubic function, if available in your instrument software. It's important to assess the linearity of the calibration curve using experimental data and appropriate statistics.[7][8]
-
Issue 3: High Background Noise or Contamination Peaks
The presence of high background noise or unexpected peaks can interfere with the identification of the calibrant peaks.[12]
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: The solvents used to prepare the calibration solution can be a source of contamination.[12][13]
-
Causality: Impurities in the solvents can be ionized and detected by the mass spectrometer, leading to a high background or discrete contaminant peaks.
-
Action: Use high-purity, LC-MS grade solvents. Always run a blank to check for solvent-related contamination.[14]
-
-
Sample Carryover: Residuals from previous analyses can contaminate the system.
-
Causality: Molecules from a previous sample can adhere to the surfaces of the LC system or the ion source and slowly leach out during subsequent runs.
-
Action: Implement a rigorous washing protocol between samples. Injecting a blank after a particularly "dirty" sample can help assess carryover.
-
-
Leaks in the System: Small leaks can introduce air or other contaminants into the mass spectrometer.
-
Causality: Air can ionize and produce characteristic peaks (e.g., N₂⁺ at m/z 28, O₂⁺ at m/z 32). Other contaminants from the laboratory environment can also be introduced.
-
Action: Perform a leak check according to the manufacturer's instructions.
-
Experimental Protocols
Protocol 1: Preparation of Fluoroether E-3 Calibration Solution
This protocol provides a general guideline. Always refer to the specific recommendations from your instrument manufacturer or calibrant supplier.
Materials:
-
Fluoroether E-3 standard
-
High-purity solvent (e.g., acetonitrile or a proprietary solvent recommended by the manufacturer)
-
Calibrated micropipettes
-
Clean, dedicated vial
Procedure:
-
Stock Solution Preparation:
-
Allow the Fluoroether E-3 standard to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution by accurately weighing a small amount of Fluoroether E-3 and dissolving it in a known volume of the appropriate solvent. The exact concentration will depend on the instrument's sensitivity.
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution to achieve the desired working concentration.[15] A typical starting point is a 1:100 or 1:1000 dilution.
-
The final concentration should be sufficient to produce a strong signal without causing detector saturation or space charge effects.
-
-
Storage:
-
Store the stock and working solutions in tightly sealed, clean vials at the recommended temperature (typically refrigerated).
-
Label the vials clearly with the compound name, concentration, solvent, and preparation date.
-
Protocol 2: Mass Calibration Procedure
-
System Equilibration:
-
Ensure the mass spectrometer has been powered on and has reached a stable operating temperature and vacuum.
-
-
Infusion of Calibration Solution:
-
Introduce the Fluoroether E-3 working solution into the ion source via direct infusion using a syringe pump.
-
Set the flow rate to a stable and appropriate value as recommended by the instrument manufacturer.
-
-
Data Acquisition:
-
Acquire data in the appropriate ionization mode (positive or negative).
-
Acquire data for a sufficient duration to obtain a stable and representative spectrum.
-
-
Calibration:
-
Using the instrument's software, perform the mass calibration by matching the observed peaks to the known m/z values for Fluoroether E-3.
-
Review the calibration results, paying close attention to the mass accuracy (in ppm) and the resolution of the peaks.
-
-
Verification:
-
After calibration, re-acquire a spectrum of the Fluoroether E-3 solution to verify that the mass assignments are now accurate.
-
Data Presentation
Table 1: Common Adducts and Their Impact on Mass Calibration
| Adduct Ion | Mass Shift (Da) | Common Sources | Mitigation Strategy |
| Sodium ([M+Na]⁺) | +22.9898 | Glassware, solvents, reagents | Use high-purity solvents and plasticware where possible.[13] |
| Potassium ([M+K]⁺) | +38.9637 | Glassware, dust | Use high-purity solvents and maintain a clean work environment. |
| Ammonium ([M+NH₄]⁺) | +18.0344 | Mobile phase additive | Be aware of its presence if ammonium salts are used in the mobile phase. |
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common mass calibration issues.
References
-
Waters Corporation. Mass Spectrometry Quantitation and Calibration. [Link]
-
Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 43(1), 5–16. [Link]
-
Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 43(1), 5–16. [Link]
-
ResearchGate. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. [Link]
-
GlobalSpec. Mass Spectrometer Calibration. [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Dotzert, M. (2021). Calibration and Qualification of Chromatography, Mass Spectrometry Instruments. LabManager. [Link]
-
Busch, K. L. (2007). Mass Calibration: Cluster Calibrants for Higher Masses. Spectroscopy. [Link]
-
Chromatography Forum. Importance of Controlled Room Temperature. [Link]
-
ResearchGate. How can I confirmed the contamination of the ion source in GCMSD Agilent technology?. [Link]
- Dibeler, V. H., & Reese, R. M. (1953). Temperature Variation of Mass Spectra of Hydrocarbons 1.
-
Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International, 31(8), 10-14. [Link]
-
LCGC North America. Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. [Link]
-
Llorca, M., et al. (2016). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Polymers, 8(12), 429. [Link]
-
Chemistry For Everyone. (2024). How Does Temperature Affect LC-MS Analysis?. YouTube. [Link]
-
ResearchGate. Representative degradation products of the longest compound in each.... [Link]
-
McCord, J. P., et al. (2022). Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. Environmental Science & Technology Letters, 9(9), 769–774. [Link]
-
Indiana University. Standards Preparation. [Link]
-
Strynar, M. J., et al. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology, 49(20), 12333–12341. [Link]
-
ResearchGate. Use of high-resolution mass spectrometry to identify precursors and biodegradation products of perfluorinated and polyfluorinated compounds in end-user products. [Link]
Sources
- 1. Calibration and Qualification of Chromatography, Mass Spectrometry Instruments | Lab Manager [labmanager.com]
- 2. Importance of Controlled Room Temperature - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annlabmed.org [annlabmed.org]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 15. epa.gov [epa.gov]
resolving ion source contamination from Fluoroether E-3
Technical Support Center: Ion Source Contamination
Topic: Resolving Ion Source Contamination from Fluoroether E-3 and Related Fluorinated Compounds
A Note from the Senior Application Scientist: This guide addresses the persistent issue of ion source contamination by fluorinated ether compounds. While the query specified "Fluoroether E-3," this particular name does not correspond to a standard, widely-documented chemical in the scientific literature. Therefore, this guide will address the broader class of per- and polyfluoroalkyl ether substances (PFAS-related compounds), which exhibit the properties commonly associated with such persistent contamination. The principles and protocols described here are applicable to resolving contamination from these challenging molecules, including proprietary fluorinated fluids and lubricants used in laboratory equipment.
Part 1: Understanding the Contaminant
FAQ: What are fluorinated ethers and why are they so problematic in mass spectrometry?
Fluorinated ethers belong to the larger family of per- and polyfluoroalkyl substances (PFAS). Their chemical structure is what makes them both highly useful in industrial applications and a significant challenge in the analytical lab.
The core of the problem lies in the carbon-fluorine (C-F) bond. It is one of the strongest single bonds in organic chemistry, which imparts extreme chemical and thermal stability to the molecule.[1] This means they do not easily degrade. Furthermore, the fluorinated backbone is both hydrophobic (repels water) and oleophobic (repels oils), a unique property that allows these compounds to spread across surfaces, creating thin, persistent films.[1]
In a mass spectrometer's ion source, which operates under vacuum and high temperatures, these compounds don't easily get "cleaned" away by typical solvent flows. Instead, they adhere strongly to the metal surfaces of the source components (like the sample cone, capillary, and lenses), leading to a cascade of analytical problems.
FAQ: What are the common sources of fluoroether contamination in the laboratory?
Fluoroether contamination is often insidious, originating from sources you might not immediately suspect. Because of their widespread use as lubricants and heat-transfer fluids, the primary source is often the laboratory hardware itself.
-
Vacuum Pumps: The most common culprit is the oil used in roughing pumps (rotary vane pumps). Many high-performance pump oils are fluorinated polyethers (e.g., Fomblin®, Krytox®). Over time, oil vapor can backstream from the pump into the mass spectrometer's vacuum chamber, especially during venting or power failures without a properly functioning anti-suck-back valve. This vapor coats every surface it touches, including the ion source.
-
Consumables and Labware: While less common for fluoroethers compared to other PFAS, it's important to be aware of potential sources like certain types of seals, O-rings, or even lubricants used in autosamplers. Always verify the chemical compatibility and purity of any component in your sample path.[2]
-
Solvents and Reagents: While high-quality LC/MS-grade solvents are typically free of such heavy contaminants, improper storage or handling can introduce them. For instance, using glassware that was previously used for other applications and cleaned with detergents can be a source.[3]
Part 2: Diagnosis and Identification of Fluoroether Contamination
FAQ: What are the tell-tale signs of fluoroether contamination in my MS data?
Fluoroether contamination manifests in several distinct ways that can degrade data quality and instrument performance.
-
High Background Noise: You will observe a significant increase in the baseline of your total ion chromatogram (TIC), often with a forest of regularly spaced, repeating peaks across a wide m/z range.
-
Suppressed Analyte Signal: The contaminant ions compete with your analyte ions for charge during the ionization process, leading to a phenomenon known as ion suppression.[2][4] This results in a dramatic loss of sensitivity for your compounds of interest.
-
Characteristic Spectral Patterns: The most definitive sign is the presence of homologous series of ions in your background spectra. These ions are separated by repeating mass-to-charge (m/z) units corresponding to the building blocks of the fluoroether polymer.[5][6]
-
Ghost Peaks and Carryover: The contamination can bleed off the source surfaces over time, causing broad, persistent "ghost peaks" in subsequent runs, even when injecting a blank solvent.
Table 1: Common Repeating Units for Identifying Fluorinated Ether Contamination
When analyzing background spectra, look for series of peaks separated by the following exact masses. The presence of these patterns is a strong indicator of fluoroether contamination.
| Repeating Unit Formula | Exact Mass (Da) | Common Name/Origin |
| CF₂ | 49.9968 | Methylene fluoride |
| CF₂O | 65.9917 | Oxy-methylene fluoride |
| C₂F₄O | 115.9866 | Oxy-ethylene fluoride |
Data synthesized from literature on PFAS identification.[5][6]
Diagnostic Workflow for Suspected Fluoroether Contamination
The following workflow provides a logical path from initial observation to confirmation of contamination.
Caption: Diagnostic workflow for identifying ion source contamination.
Part 3: Decontamination and Resolution Protocol
FAQ: What is the step-by-step protocol for cleaning an ion source contaminated with fluoroethers?
Cleaning fluoroether contamination requires a more aggressive approach than routine maintenance. The goal is to both dissolve and mechanically remove the persistent film from all affected metal parts. Safety First: Always wear appropriate personal protective equipment (PPE), including powder-free gloves and safety glasses. Never touch cleaned source components with your bare hands.[7]
Experimental Protocol: Deep Cleaning of a Contaminated Ion Source
1. System Shutdown and Source Removal:
- Vent the mass spectrometer according to the manufacturer's instructions. Ensure the instrument is fully at atmospheric pressure and has cooled down.[7]
- Turn off all power to the instrument.
- Carefully remove the ion source from the vacuum housing. Take pictures at each step of disassembly to ensure correct reassembly.[8]
2. Disassembly:
- Disassemble the ion source on a clean surface. Separate all metal components (capillary, skimmer, cones, lenses) from ceramic insulators and polymer parts (O-rings, seals).[7]
- Organize the parts logically to avoid misplacing small screws or components.
3. Cleaning of Metal Components (The Abrasive Method):
- Rationale: Solvents alone are often insufficient to remove the baked-on fluoroether film. A mild abrasive is required to physically scrub the surface clean.
- Create a slurry using LC/MS-grade methanol and an aluminum oxide abrasive powder (e.g., 600 grit).[7]
- Using a cotton swab dipped in the slurry, meticulously polish all surfaces of each metal part that are exposed to the ion path. Apply firm, even pressure. You will likely see the swabs turn black or grey as the contaminant is removed.[9]
- Continue polishing with fresh swabs until they no longer show significant discoloration.
4. Sonication and Rinsing:
- Step 4a (Initial Rinse): Rinse the polished parts thoroughly with LC/MS-grade methanol to remove all abrasive powder.
- Step 4b (Sonication): Place the metal parts in a clean beaker filled with LC/MS-grade methanol and sonicate for 15-20 minutes. This dislodges any remaining particulate matter.
- Step 4c (Second Sonication): Transfer the parts to a fresh beaker of LC/MS-grade isopropanol and sonicate for another 15-20 minutes.
- Step 4d (Final Rinse): Perform a final rinse with LC/MS-grade methanol to ensure no residues are left.
5. Cleaning of Ceramic and Polymer Components:
- Ceramic insulators should be cleaned similarly to metal parts but with more care to avoid scratching.
- Polymer parts like O-rings and seals should NOT be cleaned with abrasives or harsh solvents. Wipe them with a lint-free cloth dampened with methanol and inspect for any signs of degradation. If they are discolored or brittle, they must be replaced.[7]
6. Drying and Bake-Out:
- Place all cleaned metal and ceramic parts on a clean, lint-free surface (like aluminum foil) and dry them in an oven at 100-120°C for at least 30 minutes to remove all residual solvents.[7]
7. Reassembly and System Pump-Down:
- Wearing clean, powder-free gloves, carefully reassemble the ion source, referencing the photos you took earlier.[7]
- Reinstall the source into the mass spectrometer.
- Pump down the system and allow it to reach a stable vacuum. This may take longer than usual as the newly cleaned surfaces outgas.
Ion Source Cleaning Workflow
Caption: Step-by-step workflow for deep cleaning an ion source.
Part 4: Prevention of Future Contamination
FAQ: How can I prevent fluoroether contamination from happening again?
Prevention is the most effective strategy and relies on rigorous control of your laboratory environment and instrument setup.[10]
Table 2: Key Preventative Measures
| Category | Action | Rationale |
| Vacuum System | Install an oil-free scroll pump to replace the rotary vane pump for the mass spectrometer. | This is the most effective solution as it completely eliminates the primary source of oil-based fluoroether contamination. |
| If using a rotary vane pump, ensure a foreline trap (e.g., molecular sieve) is installed and regularly maintained. | Traps help capture oil vapors before they can backstream into the high-vacuum regions of the instrument. | |
| Instrument Operation | Use a divert valve to direct the LC flow to waste during column equilibration and washing steps.[11] | This prevents non-volatile salts and potential contaminants that elute early or late from entering the ion source.[11] |
| Implement a shutdown method at the end of each batch that flushes the system with a strong organic solvent.[11] | This helps to clean the system and flush out any contaminants that may have accumulated on the column or in the tubing.[11] | |
| Lab Practices | Use high-quality, LC/MS-grade solvents and reagents. Prepare mobile phases fresh and do not top them off.[11] | Minimizes the introduction of contaminants from chemical sources.[11] |
| Dedicate glassware for LC/MS mobile phase preparation and clean it thoroughly without using detergents.[12] | Prevents cross-contamination from other laboratory activities. Detergents often contain polymers like PEG that are also common contaminants.[3] | |
| Enforce strict handling protocols, such as always wearing powder-free gloves when handling samples, vials, and source components.[10] | Prevents the introduction of residues from human handling.[13] |
References
-
Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems - SCIEX. (n.d.). Retrieved from [Link]
-
How to prevent Ionic Contamination in PCBAs - Nufesa Labs. (2025, July 15). Retrieved from [Link]
-
PCB Ionic Contamination: A Comprehensive Guide to Sources, Risks, and Mitigation Strategies - SYS Technology Co., Ltd. (2025, August 22). Retrieved from [Link]
-
How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer. (2024, February 26). Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11). Retrieved from [Link]
-
Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. (2015, July 1). Retrieved from [Link]
-
Odenkirk, M.T., Jones, R., Prenni, J., & Brinkley, S.C. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Retrieved from [Link]
-
Controlling Contamination in LC/MS Systems - Mass Spectrometry. (n.d.). Retrieved from [Link]
-
MS Tip: Mass Spectrometer Source Cleaning Procedures - Scientific Instrument Services. (n.d.). Retrieved from [Link]
-
any tips on cleaning out a mass spec ion source? (and how to put it back together? ) : r/chemistry - Reddit. (2019, August 12). Retrieved from [Link]
-
Battery Cell Contamination Prevention 260 - Tooling U-SME. (n.d.). Retrieved from [Link]
-
How to clean an Agilent GCMS Ion Source: A comprehensive guide. (n.d.). Retrieved from [Link]
-
Overcoming PFAS Challenges – Mitigating Matrix-Induced Ion Source Contamination. (2024, January 29). Retrieved from [Link]
-
Gc-ms ion source cleaning - Chromatography Forum. (2017, May 25). Retrieved from [Link]
-
Strynar, M. J., Dagnino, S., McMahen, R., Liang, S., Lindstrom, A. B., Andersen, E., ... & McMillan, L. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology, 49(19), 11622–11630. Retrieved from [Link]
-
McCord, J. P., Strynar, M. J., Lindstrom, A. B., & Newton, S. R. (2022). Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. ACS Omega, 7(32), 28552–28558. Retrieved from [Link]
-
Strynar, M. J., Dagnino, S., McMahen, R., Liang, S., Lindstrom, A. B., Andersen, E., ... & McMillan, L. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) | Request PDF. Retrieved from [Link]
-
Glüge, J., Scheringer, M., Cousins, I. T., DeWitt, J. C., Goldenman, G., Herzke, D., ... & Wang, Z. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 22(12), 2345-2373. Retrieved from [Link]
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Technical Support Center: Enhancing the Lubricity of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
This technical guide is designed for researchers, scientists, and drug development professionals investigating the lubricity enhancement of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Introduction to Lubricity Challenges with this compound
This compound is a low-molecular-weight perfluoropolyether (PFPE) offering excellent thermal and chemical stability, making it a candidate for specialized lubrication applications.[1] However, like many PFPEs, its inherent lubricity under boundary lubrication conditions can be a limiting factor.[2][3] The primary challenge lies in the chemical inertness of the perfluoroalkyl backbone, which prevents the dissolution of conventional anti-wear and friction-modifying additives.[3] This guide will explore strategies to overcome these challenges through the use of specialized additives and proper testing methodologies.
Frequently Asked Questions (FAQs)
Q1: Why are my standard hydrocarbon-based lubricity additives not dissolving in this compound?
A1: Perfluorinated fluids like this compound are oleophobic, meaning they repel oils and hydrocarbons. This is due to the high electronegativity of the fluorine atoms, which creates a strong C-F bond and low surface energy. Consequently, conventional additives designed for hydrocarbon or ester-based lubricants are generally insoluble.[3] Successful additive technology for this fluid requires molecules with significant fluorinated segments to ensure miscibility.
Q2: What types of additives have shown promise in improving the lubricity of PFPEs?
A2: Research has shown that several classes of additives can be effective in PFPEs. These include:
-
Fluorinated solid lubricants: Micronized polytetrafluoroethylene (PTFE) can be dispersed in the fluid to act as a solid lubricant, reducing friction and wear.[4]
-
Perfluoro-functionalized molecules: These are molecules that have a perfluoroalkyl "tail" to ensure solubility and a functional "head" group (e.g., carboxylic acid, phosphonic acid) that can interact with the lubricated surface.
-
Metal compounds: Certain metal compounds, such as iron fluoride (FeF3), have been investigated for their ability to form protective tribofilms.[4][5] Under boundary lubrication conditions, PFPEs can react with steel surfaces to form metal fluorides, which act as solid lubricants.[2][6] However, this process can also catalyze the degradation of the PFPE itself.[2]
Q3: Can I expect the same performance from additives in this short-chain PFPE as in high-molecular-weight PFPEs like Krytox™ or Fomblin®?
A3: Not necessarily. The shorter chain length and branched structure of this compound can lead to differences in viscosity, volatility, and solvency for additives compared to its longer-chain counterparts. While the fundamental chemistry is similar, the degree of solubility and the stability of additive dispersions may vary. It is crucial to experimentally verify the performance of any additive in this specific fluid.
Q4: What are the primary mechanisms by which additives improve lubricity in PFPEs?
A4: Additives in PFPEs primarily work through two mechanisms:
-
Surface Film Formation: Functionalized additives adsorb onto the metal surfaces in contact, forming a protective boundary film that prevents direct metal-to-metal contact.
-
Solid Lubrication: Dispersed solid particles, like PTFE, are physically present between the surfaces, providing a low-shear interface.
The following diagram illustrates the conceptual workflow for evaluating lubricity-enhancing additives.
Caption: Workflow for evaluating lubricity additives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Additive does not appear to dissolve or disperse. | 1. Incompatibility: The additive lacks sufficient fluorination to be soluble in the PFPE base fluid. 2. Agglomeration: Solid additives (e.g., PTFE powder) have agglomerated due to static forces or moisture. 3. Insufficient Energy: The mixing method is not providing enough energy to break up agglomerates and create a stable dispersion. | 1. Select additives with a higher degree of fluorination or those specifically designed for PFPEs. 2. Ensure solid additives are thoroughly dried before use. 3. Use high-shear mixing or ultrasonication to aid in dispersion. For nanoparticles, consider surface modification or the use of a fluorinated dispersant.[7] |
| Inconsistent friction and wear data between test runs. | 1. Inadequate Cleaning: Residual cleaning solvents or previous lubricants are contaminating the test specimens. 2. Dispersion Instability: The additive is settling out of the fluid during the test. 3. Environmental Factors: Variations in temperature or humidity are affecting the test. | 1. Implement a rigorous, multi-step cleaning protocol for all test components (e.g., ultrasonic baths with a sequence of solvents like heptane and isopropanol, followed by drying). 2. Re-disperse the sample immediately before each test. Consider evaluating the dispersion stability over time. 3. Ensure the test environment is controlled for temperature and humidity as specified in the relevant ASTM standard. |
| Evidence of corrosion or "brown sugar" deposits on test specimens. | 1. Tribocorrosion: Under high pressure and temperature at asperity contacts, the PFPE can break down, releasing fluorine that reacts with the metal surface to form iron fluoride.[2] 2. Additive-Induced Corrosion: The additive itself or its degradation byproducts are corrosive to the metal surface. | 1. This can be an inherent property of PFPE lubrication under severe boundary conditions. Analyze the deposits (e.g., via XPS) to confirm their composition. Consider if the formation of this sacrificial layer is preferable to catastrophic wear. 2. Evaluate the corrosivity of the additive independently (e.g., copper strip corrosion test). |
| Higher than expected wear with an anti-wear additive. | 1. Incorrect Concentration: The additive concentration may be too low to form a complete protective film or too high, leading to abrasive behavior. 2. Pro-Wear Behavior: Some additives can exhibit pro-wear characteristics under certain conditions of load, speed, or temperature. | 1. Conduct a concentration optimization study, testing a range of additive percentages. 2. Review the literature for the known behavior of the additive class. Consider that the interaction between the additive and the specific PFPE may be different from other systems. |
Experimental Protocols
Protocol 1: Preparation of Additive-Enhanced this compound
Objective: To create a stable dispersion of a lubricity-enhancing additive in the base fluid.
Materials:
-
This compound
-
Selected additive (e.g., micronized PTFE powder)
-
Glass vials with screw caps
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Weigh the required amount of the additive to achieve the target concentration (e.g., 1% w/w).
-
Add the additive to the base fluid in the vial.
-
Cap the vial securely.
-
Place the vial in an ultrasonic bath and sonicate for 30-60 minutes to ensure thorough dispersion.
-
Visually inspect the sample for any signs of agglomeration or settling. For quantitative analysis of dispersion stability, techniques like light scattering can be employed.
Protocol 2: Evaluation of Wear Preventive Characteristics using a Four-Ball Wear Tester (based on ASTM D4172)
Objective: To determine the anti-wear properties of the formulated lubricant under specified conditions.
Apparatus:
-
Four-Ball Wear Tester
-
Steel balls (as specified in ASTM D4172)
-
Microscope with a calibrated measurement scale
Test Conditions:
-
Temperature: 75 ± 2 °C
-
Speed: 1200 ± 60 rpm
-
Load: 147 N (15 kgf) or 392 N (40 kgf)
-
Duration: 60 ± 1 min
Procedure:
-
Cleaning: Thoroughly clean the steel balls and the test cup according to the procedure outlined in ASTM D4172 to remove any protective coatings or contaminants.
-
Assembly: Place three clean steel balls in the test cup and lock them in place.
-
Lubricant Addition: Pour the prepared lubricant sample into the test cup to a level that covers the three stationary balls.
-
Final Assembly: Place the fourth ball in the chuck of the test machine. Assemble the test cup onto the machine.
-
Test Initiation: Apply the specified load and begin rotation at the set speed and temperature.
-
Test Duration: Run the test for the specified duration (60 minutes).
-
Disassembly and Cleaning: At the end of the test, remove the test cup, discard the lubricant, and clean the three stationary balls with a suitable solvent.
-
Wear Scar Measurement: Using a microscope, measure the diameter of the wear scars on the three stationary balls in both the direction of sliding and perpendicular to it.
-
Reporting: Calculate the average wear scar diameter from the six measurements. A smaller average wear scar diameter indicates better wear protection.[8][9][10]
The following diagram illustrates the principle of the four-ball wear test.
Caption: Principle of the four-ball wear test.
Data Interpretation
A successful lubricity-enhancing additive will result in a statistically significant reduction in the average wear scar diameter compared to the neat this compound. The coefficient of friction data recorded during the test can also provide valuable insights into the friction-modifying properties of the additive. A lower and more stable coefficient of friction is desirable. For in-depth analysis, post-test surface characterization of the wear scars using techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) can reveal the nature of the protective film formed and the prevailing wear mechanisms.[6]
References
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Properties of Perfluoropolyethers for Space Applications. NASA Technical Reports Server. [Link]
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Performance Characteristics of Perfluoroalkylpolyether Synthetic Lubricants. NASA Technical Reports Server. [Link]
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Wear Preventive Characteristics. Savant Labs. [Link]
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Tribological Testing by 4 Ball Methods. Nye Lubricants. [Link]
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Four Ball Wear Test Methods for Lubricants. XRAY. [Link]
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Spectroscopic Analysis of Perfluoropolyether Lubricant Degradation During Boundary Lubrication. NASA Technical Reports Server. [Link]
-
Relation of wear scar area A and friction coefficient µ. ResearchGate. [Link]
-
The Performance of Perfluoropolyalkylether Oils Under Boundary Lubrication Conditions. DTIC. [Link]
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Friction and wear behavior of PFPE grease-lubricated 2Cr13 steel friction pair in vacuum. ResearchGate. [Link]
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Applications of Fluorinated Additives for Lubricants. ResearchGate. [Link]
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A Review of Treatment Techniques for Short-Chain Perfluoroalkyl Substances. MDPI. [Link]
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Towards the Minimization of Friction and Wear Using Fluorinated Additives under Extreme Boundary Lubrication in Fully Formulated Oil. ResearchGate. [Link]
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Polymer Additives and Solubility Parameters. ResearchGate. [Link]
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Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. PMC. [Link]
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An Experimental Investigation of the Tribological Performance and Dispersibility of 2D Nanoparticles as Oil Additives. MDPI. [Link]
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Dispersion of Nanoparticles in Lubricating Oil: A Critical Review. MDPI. [Link]
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A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction. PMC. [Link]
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How to Identify and Solve Common Lubrication Problems: Practical Tips and Solutions. GP. [Link]
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Applications of Fluorinated Additives for Lubricants. ResearchGate. [Link]
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This compound CAS 3330-16-3. Warshel Chemical Ltd. [Link]
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This compound. chemical point. [Link]
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Naming Conventions and Physical and Chemical Properties of Per- and Polyfluoroalkyl Substances (PFAS). Cornelsen Group. [Link]
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Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. ResearchGate. [Link]
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Enhancement of tribological performance of lubricants using polydimethylsiloxane powder additives. PMC. [Link]
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Technical Support Center: Optimizing the Thermal Conductivity of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane-Based Fluids
Welcome to the technical support center for 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS No. 3330-16-3) based fluids.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals who are working to enhance the thermal management properties of this highly inert fluorinated ether. Perfluorinated compounds are prized for their exceptional chemical and thermal stability, but they are notoriously poor heat conductors, often acting as insulators.[4][5] This document provides in-depth, field-proven insights and troubleshooting protocols to help you successfully navigate the challenges of optimizing the thermal conductivity of these specialized fluids.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when beginning their work with this specific perfluoroether.
Q1: What is this compound and what are its core physical properties?
A: this compound is a perfluoropolyether (PFPE) derivative.[6] Like other perfluoroalkoxy alkanes (PFA), it is characterized by a carbon-chain backbone shielded by fluorine atoms, with ether linkages providing flexibility.[7][8] This molecular structure is responsible for its high density, chemical inertness, and thermal stability.[6][9] However, the strong carbon-fluorine bonds also limit vibrational energy transfer, resulting in inherently low thermal conductivity.[5]
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 3330-16-3 | [2][3] |
| Molecular Formula | C₁₁HF₂₃O₃ | [2] |
| Molecular Weight | 618.08 g/mol | [2] |
| Boiling Point | 190–195°C (decomposes >200°C) | [6] |
| Melting Point | -85°C | [6] |
| Density (25°C) | 1.85–1.90 g/mL | [6] |
| Refractive Index (n₂₀ᴰ) | 1.290–1.300 | [6] |
| Solubility | Insoluble in water and common organic solvents; miscible with perfluorinated solvents. | [6] |
| Thermal Stability | Stable up to ~180°C in an inert atmosphere. | [6] |
Q2: What are the primary strategies for enhancing the thermal conductivity of this fluid?
A: The most effective and widely researched strategy is to create a "nanofluid". This involves dispersing a small quantity of solid nanoparticles with high thermal conductivity into the base fluid.[10][11] The suspended nanoparticles create pathways for more efficient heat transfer through the liquid.[12] Common nanoparticle materials include metal oxides (e.g., Al₂O₃, CuO, TiO₂) and various forms of carbon (e.g., carbon nanotubes, graphene).[11][13][14] The success of this approach depends critically on achieving a stable, uniform dispersion.
Q3: What is the most reliable method for measuring the thermal conductivity of this fluid and its nanofluid derivatives?
A: The Transient Hot-Wire (THW) method is widely accepted as the most accurate and reliable technique for measuring the thermal conductivity of liquids.[15][16] Its key advantage is the rapid measurement time (typically under 2 seconds), which minimizes the onset of natural convection—a major source of error in liquid thermal conductivity measurements.[17][18][19] The method is absolute, meaning it does not require calibration standards, and is recognized by international standards such as ASTM D7896-19.[18][20]
Part 2: Experimental Protocols
These protocols provide step-by-step methodologies for core experimental workflows. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Protocol 2.1: Baseline Thermal Conductivity Measurement using the Transient Hot-Wire (THW) Method
This protocol establishes the baseline thermal conductivity of the pure fluid, which is a critical reference point for evaluating any enhancement efforts.
Causality: The THW method works by monitoring the temperature rise of a thin, electrically heated wire submerged in the fluid. The rate of temperature increase is inversely proportional to the fluid's ability to conduct heat away from the wire. By analyzing the temperature versus time data, the thermal conductivity can be precisely calculated.[20][21]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the THW instrument and its platinum sensor wire are clean. Calibrate the sensor's resistance-temperature relationship if required by the manufacturer.
-
Sample Preparation: Dispense a sufficient volume of this compound into a clean, dry sample cell (typically 15-20 mL).[18]
-
Thermal Equilibration: Place the sample cell in a temperature-controlled bath set to the desired measurement temperature. Allow the sample to equilibrate for at least 30 minutes to ensure thermal stability and eliminate thermal gradients.[22]
-
Sensor Immersion: Fully immerse the THW sensor into the fluid, ensuring no air bubbles are trapped on the wire surface. Bubbles will act as insulators and lead to erroneously low readings.
-
Measurement Execution: Initiate the measurement via the instrument software. A short current pulse (e.g., 1 second) will heat the wire. The instrument records the wire's temperature change as a function of the natural logarithm of time.[21]
-
Data Analysis: The software will plot the temperature rise versus ln(time). The slope of the linear portion of this curve is used to calculate the thermal conductivity.[18]
-
Replication: Repeat the measurement at least 5 times on the same sample to ensure reproducibility. The standard deviation of the measurements should be less than 2%.
Protocol 2.2: Preparation of a Nanofluid with Enhanced Thermal Conductivity
This protocol describes the two-step method for preparing an Al₂O₃-based nanofluid.
Causality: Achieving a stable nanofluid requires overcoming the van der Waals forces that cause nanoparticles to agglomerate. High-energy sonication is used to break apart clusters, while the addition of a surfactant can help maintain particle separation by creating repulsive forces.[14][23]
Step-by-Step Methodology:
-
Nanoparticle Selection: Choose high-purity, non-porous aluminum oxide (Al₂O₃) nanoparticles with a known average particle size (e.g., 20-40 nm).
-
Concentration Calculation: Calculate the mass of nanoparticles required to achieve the desired volume concentration (e.g., 0.5% to 2.0% vol.).
-
Initial Mixing: Accurately weigh the calculated mass of Al₂O₃ nanoparticles and add them to a measured volume of this compound in a glass beaker.
-
(Optional) Surfactant Addition: If stability is poor, a small amount of a fluorinated surfactant may be required.[24] The optimal type and concentration must be determined experimentally, as it can also influence thermal conductivity.
-
High-Energy Sonication: Place the beaker in an ice bath to dissipate heat generated during sonication. Insert an ultrasonic probe (sonicator) into the mixture. Sonicate at high power for 30-60 minutes. This step is critical for breaking down nanoparticle agglomerates.
-
Stability Assessment: After sonication, visually inspect the nanofluid. A stable dispersion should appear homogenous with no visible sedimentation over several hours. For quantitative assessment, proceed to Protocol 2.3.
-
Thermal Conductivity Measurement: Use the procedure outlined in Protocol 2.1 to measure the thermal conductivity of the newly prepared nanofluid.
Part 3: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Issue Category: Measurement Inaccuracy & Inconsistency
Q: My thermal conductivity readings are not reproducible, with high standard deviations between measurements. What are the likely causes?
A: This is a common issue with several potential root causes:
-
Convection: The most frequent problem in liquid measurements.[25] Even with the THW method, if the applied power is too high or the measurement time too long, it can induce convective heat transfer, which will artificially inflate the apparent thermal conductivity. Solution: Reduce the heating power on the instrument or ensure the measurement duration is kept short (<2 seconds).[18] The plot of temperature rise vs. ln(time) should be linear; a curve indicates the onset of convection.[15]
-
Temperature Instability: The thermal conductivity of fluids is temperature-dependent. If your sample is not fully equilibrated to a stable temperature, you will see drift in your readings.[22] Solution: Ensure your temperature bath is stable and allow adequate equilibration time (at least 30 minutes) before starting measurements.
-
Sensor Contamination: Any residue on the hot wire from previous samples can alter the heat transfer characteristics. Solution: Thoroughly clean the sensor with an appropriate solvent (e.g., a fluorinated solvent followed by acetone) and dry it completely between different samples.
-
Air Bubbles: Microscopic air bubbles adhering to the wire act as insulators and will cause inconsistent, artificially low readings. Solution: Gently agitate the sample after immersing the probe to dislodge any bubbles. Degassing the fluid via a short sonication burst before measurement can also help.
Issue Category: Nanofluid Preparation & Stability
Q: My nanoparticles sediment out of the perfluoroether fluid within minutes or hours of sonication. How can I improve dispersion stability?
A: Poor stability is the single greatest challenge in nanofluid research.[14] Perfluoroethers are particularly challenging due to their low surface energy and immiscibility.
-
Optimize Sonication: Ensure your sonication energy and time are sufficient. An under-processed fluid will still contain large agglomerates that settle quickly. An ice bath is critical to prevent the fluid from overheating, which can sometimes promote agglomeration.
-
Use a Surfactant: Standard hydrocarbon-based surfactants will not work in a perfluorinated fluid. You must use a fluorinated surfactant .[24] These molecules have a fluorous "tail" that is compatible with the base fluid and a polar head that adsorbs to the nanoparticle surface, creating a stabilizing layer. Experiment with very low concentrations (e.g., 0.05-0.1 wt%) to start.
-
Surface Functionalization: A more advanced technique is to chemically modify the surface of the nanoparticles themselves to make them more compatible with the perfluoroether. This creates a stronger, more permanent bond than a surfactant.
-
Characterize Stability Quantitatively: Visual inspection is subjective. Use Zeta Potential analysis to measure the surface charge of the particles in the dispersion. A higher absolute zeta potential value (e.g., > 30 mV) generally indicates better electrostatic stability and less likelihood of agglomeration.[14][26]
Issue Category: Fluid Integrity
Q: I am running experiments at elevated temperatures. At what point should I be concerned about the thermal decomposition of the fluid?
A: this compound is stable up to approximately 180-200°C.[6] Above this temperature, thermal decomposition can occur, breaking the C-C and C-O bonds in the ether backbone.[27] At very high temperatures, perfluorinated compounds can release toxic gases like hydrogen fluoride.[8]
-
Detection: The onset of decomposition can be detected during thermal conductivity measurements by a sudden, irreversible change in the readings or by a non-linear pressure increase in a sealed, heated vessel (a technique used in tensimeter measurements).
-
Mitigation: Always operate within the manufacturer's specified temperature limits. Ensure your experiments are conducted in a well-ventilated area, especially when heating the fluid.[28] If you must approach the upper temperature limits, using an inert atmosphere (e.g., Nitrogen or Argon) can help suppress oxidative degradation.
Part 4: Safety, Handling, and Disposal
Q: What are the primary safety concerns associated with this perfluorinated compound?
A: this compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS).[29] Many PFAS compounds are known as "forever chemicals" because they are extremely persistent in the environment and can bioaccumulate.[30] While specific toxicity data for this exact compound may be limited, it is critical to treat it with the caution afforded to all PFAS materials. Exposure has been linked to adverse health effects.[31][32] Always consult the material's Safety Data Sheet (SDS) before use.[28]
Q: What are the recommended procedures for handling and storing this fluid?
A:
-
Handling: Always handle this chemical in a well-ventilated laboratory or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[28]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[28]
Q: How should I dispose of waste fluid and contaminated materials?
A: Do not dispose of this material down the drain or in regular waste. PFAS disposal is regulated. Waste must be treated as hazardous chemical waste.[33] The most common method is high-temperature incineration by a licensed professional disposal company.[33] Collect all waste fluid and contaminated disposables (e.g., gloves, wipes) in a clearly labeled, sealed container for pickup by your institution's environmental health and safety department.
Part 5: Visualization of Workflows
Diagram 1: Nanofluid Preparation and Measurement Workflow
Caption: Workflow for nanofluid synthesis and subsequent thermal conductivity validation.
Diagram 2: Troubleshooting Inconsistent Thermal Conductivity Readings
Caption: A logical decision tree for diagnosing sources of measurement error.
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Laesecke, A., & Perkins, R. A. (n.d.). A High-Temperature Transient Hot-Wire Thermal Conductivity Apparatus for Fluids. National Institutes of Health. Retrieved from [Link]
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Jet Materials. (n.d.). Transient Hot-Wire (THW-L2). Retrieved from [Link]
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MDPI. (n.d.). Dielectric Fluids for Power Transformers with Special Emphasis on Biodegradable Nanofluids. Retrieved from [Link]
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Wikipedia. (n.d.). Perfluoroalkoxy alkane. Retrieved from [Link]
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Lorric. (n.d.). PFA Material Characterization. Retrieved from [Link]
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Lorric. (n.d.). PFA Material Characterization. Retrieved from [Link]
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Chemical Safety Facts. (n.d.). PFAS (Per and Polyfluoroalkyl Substances) / Fluorinated Chemistries. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal and dielectric enhancement of nanofluids in comparison with conventional fluids for electrical transformers. Retrieved from [Link]
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EcoOnline. (2024, January 31). PFAS Risks & Workplace Safety. Retrieved from [Link]
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Semantic Scholar. (1995). Enhancing Thermal Conductivity of Fluids With Nanoparticles. Retrieved from [Link]
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Pleiades Publishing. (n.d.). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Retrieved from [Link]
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BOQU Instrument. (2024, December 23). Common Issues with Conductivity Meters and How to Resolve Them. Retrieved from [Link]
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ResearchGate. (2015, September 11). What are various techniques used for measuring thermal conductivity of liquids? Retrieved from [Link]
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Thermtest. (2024, December 30). Harnessing Nanotechnology: Enhancing thermal conductivity of fluids using nanoparticles. Retrieved from [Link]
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- 31. PFAS and Worker Health | PFAS | CDC [cdc.gov]
- 32. epa.gov [epa.gov]
- 33. ecoonline.com [ecoonline.com]
Technical Support Center: High-Temperature Applications of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
Welcome to the dedicated technical support resource for 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS 3330-16-3). This guide is designed for our valued partners in research, scientific exploration, and drug development. As a leader in advanced fluorinated materials, we are committed to ensuring you achieve optimal results and operational safety when utilizing our products in high-temperature applications. This document provides in-depth troubleshooting guides and frequently asked questions to address potential challenges related to the thermal stability of this highly versatile perfluoropolyether (PFPE) derivative.
Introduction to Thermal Stability
This compound is engineered for exceptional performance in demanding environments, owing to its high thermal stability and chemical inertness.[1] Generally, this compound is stable up to 180°C in an inert atmosphere, with a boiling point between 190-195°C.[1][2] However, decomposition can be observed at temperatures above 200°C.[1][2] It is crucial to understand that "thermal stability" is not a single, absolute value but is influenced by a range of experimental parameters. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the maximum operating temperature for this compound?
While the material is stable up to 180°C under an inert atmosphere, we recommend a maximum continuous operating temperature of 150-160°C to ensure a significant safety margin and prevent the onset of degradation.[1] Short excursions to higher temperatures may be possible, but should be evaluated on a case-by-case basis. The presence of oxygen and certain metals can lower the degradation temperature.[3]
Q2: What are the primary products of thermal degradation?
At temperatures exceeding its stability threshold, this compound, like other perfluoroethers, will primarily degrade through a free-radical mechanism involving the scission of C-C and C-O bonds.[4][5] This can result in the formation of smaller perfluorinated compounds, including perfluoroalkyl carboxylic acids (PFCAs) such as trifluoroacetic acid (TFA), and perfluoropropionic acid (PFPrA), as well as gaseous byproducts like carbon dioxide and carbonyl fluoride (COF₂).[4][6][7] In the presence of moisture, some degradation products can hydrolyze to form corrosive species like hydrogen fluoride (HF).[8]
Q3: How does the presence of different metals affect the stability of the fluid?
The presence of certain metals or metal alloys can significantly reduce the thermal stability of perfluoropolyethers.[5] This is particularly true for reactive metals and Lewis acids. It is crucial to ensure material compatibility in your experimental setup. In the absence of catalysts, perfluoropolyethers are generally stable in the 270-300°C range, but this can be significantly lower in the presence of certain materials.[3]
Q4: What is "Lewis acid-catalyzed degradation" and why is it a concern?
Lewis acid-catalyzed degradation is a critical concern for all perfluoropolyethers, including this compound.[9] This phenomenon, sometimes referred to as the "Brown Sugar" effect in lubrication applications, involves the catalytic breakdown of the ether linkages by Lewis acids (electron acceptors).[9] Common sources of Lewis acids in experimental setups include metal halides like iron(III) fluoride (FeF₃) and aluminum trifluoride (AlF₃), which can form in situ on steel or aluminum surfaces at elevated temperatures, especially under mechanical stress.[10][11] This catalytic process can initiate degradation at temperatures well below the fluid's inherent thermal stability limit.[10]
Troubleshooting Guides
Issue 1: Discoloration (Browning) of the Fluid at Temperatures Below 180°C
Symptoms: The normally colorless fluid develops a yellow or brown tint during your high-temperature experiment, even though the bulk temperature is within the recommended limits. You may also observe the formation of insoluble residues.[12]
Probable Cause: This is a classic indicator of Lewis acid-catalyzed degradation.[9] The discoloration is due to the formation of degradation products and potentially "friction polymers".[12] This is not a simple thermal breakdown but a chemically-driven process initiated by reactive species in your system.
Troubleshooting Protocol:
-
Identify Potential Lewis Acid Sources:
-
Action: Carefully review all materials in contact with the heated this compound. Are you using stainless steel (especially 440C), aluminum, or titanium components?[5][11] These are known to contribute to Lewis acid formation.
-
Causality: At elevated temperatures, the perfluoroether can react with the native oxide layer on these metals to form metal fluorides (e.g., FeF₃), which are potent Lewis acids and catalyze degradation.[8][11]
-
-
Material Substitution and Passivation:
-
Action: If possible, replace reactive metal components with more inert materials. Glass, quartz, or high-performance fluoropolymers like PFA (perfluoroalkoxy) and PTFE (polytetrafluoroethylene) are excellent choices for reactor vessels and linings.[13][14][15]
-
Causality: These materials lack the metallic sites necessary for the formation of catalytic Lewis acids, thus preserving the intrinsic thermal stability of the perfluoroether.
-
-
Atmosphere Control:
-
Action: Ensure your system is under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Causality: The presence of oxygen can lower the degradation temperature of PFPEs, especially in the presence of metals.[3] Moisture can react with degradation intermediates like acyl fluorides to form corrosive carboxylic acids.[10]
-
-
Consider the Use of Stabilizers:
-
Action: For specialized, long-duration applications where metal contact is unavoidable, the addition of stabilizers such as arylamines or benzimidazole derivatives can be considered.[3]
-
Causality: These additives function by passivating the catalytic metal surfaces, thereby inhibiting the degradation process.
-
Issue 2: Unexpected Pressure Increase in a Sealed System
Symptoms: When heating this compound in a sealed vessel, you observe a pressure rise that is greater than what would be expected from thermal expansion and vapor pressure alone.
Probable Cause: This indicates thermal decomposition is occurring, leading to the formation of gaseous byproducts.
Troubleshooting Protocol:
-
Verify Operating Temperature:
-
Action: Use a calibrated thermocouple placed in direct contact with the fluid to verify the actual temperature. Do not rely solely on the setpoint of the heating mantle or oven, as localized "hot spots" can occur.
-
Causality: The rate of thermal degradation is highly dependent on temperature. Even a small, localized area exceeding the decomposition temperature can lead to significant off-gassing.
-
-
Analyze Gaseous Byproducts:
-
Action: If your system allows for it, carefully sample the headspace gas and analyze it using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).[16][17]
-
Causality: Identifying the degradation products can confirm the degradation pathway. The presence of fragments corresponding to CO₂, COF₂, and smaller perfluorinated alkanes is a strong indication of thermal breakdown.
-
-
Review Material Compatibility:
-
Action: Re-evaluate all wetted surfaces for compatibility as outlined in Issue 1. The pressure increase could be a result of catalytically-induced degradation.
-
Causality: Lewis acid catalysis can accelerate the decomposition process, leading to a more rapid generation of gaseous products at lower temperatures.[8]
-
Quantitative Data Summary
| Parameter | Recommended Value / Observation | Source(s) |
| Recommended Max. Continuous Operating Temp. | 150-160°C (in inert atmosphere) | [1] |
| Onset of Thermal Decomposition | > 180-200°C (in inert atmosphere) | [1][2] |
| Boiling Point | 190-195°C | [1][2] |
| Highly Compatible Materials | Glass, Quartz, PFA, PTFE | [13][14][15] |
| Materials to Use with Caution (Potential for Lewis Acid Catalysis) | Stainless Steels (especially 440C), Aluminum, Titanium and its alloys | [5][10][11] |
| Known Incompatible Materials | Molten or dissolved alkali metals (Na, K, Li), potent oxidizers (e.g., F₂) | [3][13] |
| Primary Thermal Degradation Products | Smaller PFCAs (TFA, PFPrA), CO₂, COF₂ | [4][6] |
| Lewis Acid-Catalyzed Degradation Products | Acyl fluorides, ketones, smaller PFPE chains, carboxylic acids (with H₂O) | [8][10] |
Visualizing Degradation and Troubleshooting
To aid in understanding the critical degradation pathway and the logical steps for troubleshooting, please refer to the following diagrams.
Caption: Lewis acid-catalyzed degradation of PFPEs.
Caption: Troubleshooting workflow for unexpected degradation.
References
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Reaction of Perfluoropolyalkylether Oil with FeF3, AlF3, and AlCl3 at Elevated Temperatures. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Preventing the 'Brown Sugar' Lubricant Phenomenon: The Relationship Between PFPE Chemical Compositions and their Susceptibility to Lewis Acid-Catalyzed Degradation. (2022, May 13). NASA Technical Reports Server. Retrieved from [Link]
-
Introduction to perfluoropolyether (PFPE). (n.d.). CHEMWELLS. Retrieved from [Link]
-
of Perfluoropolyether-Lubricated 440C Stainless Steel Couples. (n.d.). NASA Technical Reports Server. Retrieved from [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023, May 17). ACS Publications. Retrieved from [Link]
-
2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. (n.d.). GNEE. Retrieved from [Link]
-
Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. (2023, February 14). MDPI. Retrieved from [Link]
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022, April 21). ACS Publications. Retrieved from [Link]
-
Determination of the Thermal Stability of Perfluoropolyalkyl Ethers by Tensimetry. (1992, May 1). Cedarville Digital Commons. Retrieved from [Link]
-
Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. (2023, February 14). PURE Montanuniversität Leoben. Retrieved from [Link]
-
Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. (2025, August 29). Royal Society of Chemistry. Retrieved from [Link]
-
(PDF) Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023, May 3). ResearchGate. Retrieved from [Link]
-
the present state of the art on degradation models of perfluoropolyethers with dlc coatings in thin-film magnetic rigid disks. (n.d.). Retrieved from [Link]
-
FEP / PFA / Teftek® Chemical Compatibility. (n.d.). Perolo-USA. Retrieved from [Link]
-
PFA Material Characterization. (n.d.). Lorric. Retrieved from [Link]
-
Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis. (2025). ACS Fall 2025. Retrieved from [Link]
-
The stability of ultra-thin perfluoropolyether mixture films on the amorphous nitrogenated carbon surface. (2007, September 15). PubMed. Retrieved from [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Analytical Techniques in Exploring the Persistent Global PFAS Problem. (2023, September 1). LCGC. Retrieved from [Link]
-
Emerging analytical tools and strategies for PFAS discovery. (n.d.). Diva-Portal.org. Retrieved from [Link]
-
2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. (n.d.). GNEE. Retrieved from [Link]
-
(PDF) Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. (2023, February 6). ResearchGate. Retrieved from [Link]
-
Spontaneous Degradation of the "Forever Chemicals" Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) on Water Droplet Surfaces. (2024, April 8). PubMed. Retrieved from [Link]
-
Perfluoroether. (n.d.). Wikipedia. Retrieved from [Link]
- Fluorine-containing elastomer compositions suitable for high temperature applications. (n.d.). Google Patents.
-
Teflon® PTFE - Chemical Compatibility Reference Chart. (n.d.). Retrieved from [Link]
-
Decomposition of perfluoropolyether lubricants. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Spectroscopic Analysis of Perfluoropolyether Lubricant Degradation During Boundary Lubrication. (n.d.). NASA Technical Reports Server. Retrieved from [Link]
-
Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. (2024, May 16). O.N.E. Retrieved from [Link]
-
This compound CAS 3330-16-3. (n.d.). Watson International. Retrieved from [Link]
Sources
- 1. gneechem.com [gneechem.com]
- 2. af.chem-china.com [af.chem-china.com]
- 3. Introduction to perfluoropolyether (PFPE)_News_CHEMWELLS [chemwells.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tribologia.org [tribologia.org]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 16. Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis | Poster Board #755 - American Chemical Society [acs.digitellinc.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Decontamination of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane Residues
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the effective removal of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane residues from laboratory surfaces and equipment. As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound exhibits high chemical stability and persistence, necessitating specialized cleaning protocols. This document offers a combination of frequently asked questions (FAQs), troubleshooting guides, and detailed cleaning procedures to ensure safe and effective decontamination in your experimental workflows.
I. Understanding the Challenge: The Persistent Nature of this compound
This compound is a fluorinated ether with exceptional thermal and chemical stability. Its molecular structure, characterized by strong carbon-fluorine bonds, renders it insoluble in water and common organic solvents. This inherent resistance to degradation and conventional cleaning agents is why it is often referred to as a "forever chemical," making its complete removal from laboratory environments a critical challenge to prevent cross-contamination and ensure experimental integrity.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and cleaning of this compound.
Q1: What are the primary hazards associated with this compound?
A1: According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, should always be worn when handling this substance.[1] All work should be conducted in a well-ventilated area or a chemical fume hood.[1]
Q2: What initial steps should I take in case of a small spill?
A2: For a small spill, first ensure the area is well-ventilated and you are wearing the appropriate PPE.[1] Absorb the spill with an inert material, such as vermiculite, dry sand, or earth. Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1] Do not use combustible materials like paper towels to absorb large quantities of the neat compound. Following the initial absorption, proceed with the detailed cleaning and decontamination protocols outlined in this guide.
Q3: Can I dispose of waste containing this compound down the drain?
A3: No. As a persistent PFAS compound, this compound and any materials contaminated with it must not be disposed of down the drain.[1] All waste, including used cleaning solutions and contaminated materials, must be collected and disposed of as hazardous chemical waste in accordance with your institution's and local regulations.
Q4: What types of solvents are effective at dissolving this compound?
A4: This compound is miscible with perfluoroalkanes (e.g., FC-72), other fluorinated ethers, and some chlorofluorocarbons.[2] It is insoluble in water, alcohols, and hydrocarbon solvents.[2] While fluorinated solvents are effective, they may not be readily available in all laboratories and have their own safety and environmental concerns. This guide provides protocols using more accessible solvents.
III. Troubleshooting Guide
This section provides solutions to common issues encountered during the cleaning process.
| Problem | Potential Cause | Recommended Solution(s) |
| Visible residue remains after initial cleaning. | The cleaning agent is not effective for this compound. The contact time was insufficient. The cleaning procedure was not followed correctly. | 1. Switch to a more aggressive cleaning protocol as outlined in this guide (e.g., from the General Purpose Protocol to the Intensive Cleaning Protocol). 2. Ensure the cleaning agent is in contact with the surface for the recommended duration. 3. Repeat the cleaning procedure, paying close attention to each step. |
| Suspected residual contamination despite a visually clean surface. | Microscopic residues may still be present. | 1. Perform a verification test as described in the "Verification of Decontamination" section. 2. If contamination is confirmed, repeat the Intensive Cleaning Protocol. |
| Cleaning agent is causing damage to the surface or equipment. | The chosen solvent is incompatible with the material. | 1. Immediately stop using the cleaning agent and rinse the surface with a compatible solvent (e.g., isopropanol) to remove the cleaning agent. 2. Consult a material compatibility chart or the equipment manufacturer's guidelines before selecting an alternative cleaning protocol. 3. Always test the cleaning agent on a small, inconspicuous area before widespread application. |
IV. Step-by-Step Cleaning Protocols
These protocols are designed to provide a tiered approach to decontamination, from general-purpose cleaning to more intensive methods for stubborn residues.
A. Personal Protective Equipment (PPE)
Before initiating any cleaning procedure, ensure you are wearing the following PPE:
-
Gloves: Chemical-resistant gloves (nitrile is a suitable option).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat.
B. General Purpose Cleaning Protocol (for minor, fresh residues)
This protocol is suitable for routine cleaning of glassware and non-sensitive surfaces immediately after use.
-
Initial Wipe: Using a low-lint wipe, gently remove any excess liquid residue. Dispose of the wipe in a designated hazardous waste container.
-
Detergent Wash: Prepare a solution of a low-phosphate laboratory detergent in warm water.[3] Scrub the contaminated surface thoroughly with the detergent solution.
-
Rinse: Rinse the surface three times with tap water, followed by three rinses with deionized water.[3]
-
Solvent Rinse: Rinse the surface with methanol and collect the rinsate for hazardous waste disposal.
-
Drying: Allow the equipment to air-dry completely.
C. Intensive Cleaning Protocol (for dried or stubborn residues)
This protocol is recommended for persistent residues or for the final decontamination of equipment.
-
Initial Removal: Scrape or wipe away any visible solid or semi-solid residues. Dispose of the removed material and cleaning tools as hazardous waste.
-
Heated Butyl Carbitol Soak: (Perform in a chemical fume hood) . Prepare a 20% (by weight) aqueous solution of butyl carbitol. Heat the solution to approximately 70°C. Studies have shown that a heated 20% butyl carbitol solution can be significantly more effective at removing PFAS from surfaces than water alone. Immerse the contaminated items in the heated solution for at least 30 minutes. For surfaces that cannot be immersed, carefully apply the heated solution and maintain contact for the same duration, replenishing as needed to keep the surface wet.
-
Cooling and Rinsing: Allow the items to cool to room temperature. Thoroughly rinse with deionized water.
-
Final Solvent Rinse: Rinse with acetone or isopropanol to aid in drying and remove any residual butyl carbitol. Collect the rinsate for hazardous waste disposal.
-
Drying: Allow the items to air-dry completely in a well-ventilated area.
D. A Note on Dimethyl Sulfoxide (DMSO)
Recent research has indicated that dimethyl sulfoxide (DMSO), in combination with other reagents and elevated temperatures, can degrade some PFAS compounds.[4] However, the efficacy of DMSO for the simple removal of this compound from surfaces at room temperature is not well-documented. While DMSO is a powerful solvent, its use as a primary cleaning agent for this specific compound should be approached with caution and validated for your specific application.
V. Verification of Decontamination
Ensuring the complete removal of residues is crucial. While advanced analytical techniques provide definitive confirmation, a practical in-lab verification method can be employed.
Surface Wipe Test (Qualitative)
-
Sample Collection: After cleaning and drying, wipe the surface with a low-lint wipe moistened with a high-purity solvent in which this compound is soluble (e.g., perfluorohexane, if available, or a high-purity acetone as a more accessible alternative). A surface area of 10 cm x 10 cm is standard.
-
Extraction: Place the wipe in a clean vial with a small volume of the same solvent and agitate to extract any potential residue.
-
"Drop Test" on a Hydrophobic Surface: Prepare a clean, hydrophobic surface (e.g., a new piece of paraffin film). Place a small drop of deionized water on the film; it should bead up. Place a drop of your extract next to the water droplet. If the extract contains a significant amount of the fluorinated compound, it will have a much lower surface tension and will spread out more than a drop of the pure solvent.
-
Interpretation: While not a quantitative measure, a noticeable difference in the spreading of the extract drop compared to the pure solvent drop suggests the presence of residual fluorinated compounds. If this is observed, a repeat of the intensive cleaning protocol is recommended. For critical applications, sending a wipe sample for analysis by a qualified laboratory using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) is the most reliable approach.[5]
VI. Waste Disposal
All materials contaminated with this compound, including spill absorbents, used wipes, cleaning solutions, and disposable PPE, must be collected in a sealed, properly labeled container and disposed of as hazardous waste through your institution's environmental health and safety office. Do not mix PFAS waste with other chemical waste streams unless explicitly permitted by your EHS department.
VII. Visual Aids
Decision-Making Flowchart for Cleaning Protocol Selection
Caption: Flowchart for selecting the appropriate cleaning protocol.
VIII. References
-
Eurofins. (n.d.). Sampling Instruction: PFAS on surfaces. Retrieved from [Link]
-
University of Colorado Anschutz Medical Campus. (2021, January 5). Cleaning Procedures for Laboratory Equipment. Retrieved from [Link]
-
HQTS. (2025, March 10). All you need to know about PFAS testing. Retrieved from [Link]
-
ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Large Laboratory Equipment Decontamination. Retrieved from [Link]
-
University of Nebraska-Lincoln. (2022, November). Laboratory Cleaning and Disinfection. Retrieved from [Link]
-
ChemRxiv. (2025). Lithium metal-mediated electrochemical degradation of per- and poly- fluoroalkylsubstances (PFAS). Retrieved from [Link]
-
California Polytechnic State University. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from [Link]
-
New Mexico Environment Department. (2011, March 21). 8.1 Chemical Sampling - Equipment Cleaning Procedures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Taking a Look at the Surface: µ-XRF Mapping and Fluorine K-edge µ-XANES Spectroscopy of Organofluorinated Compounds in Environmental Samples and Consumer Products. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). TGI – Per- and Polyfluoroalkyl Substances (PFAS) Field Sampling Guide. Retrieved from [Link]
-
State of Michigan. (n.d.). SURFACE WATER PFAS SAMPLING - Guidance. Retrieved from [Link]
-
GNEE. (n.d.). 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, July). Per- and Poly-fluoroalkyl Substances (PFAS) in Artificial Turf: Test Methods. Retrieved from [Link]
-
BizNGO. (2020, August). A Short Guide to Common teStinG methodS for Per- and Polyfluoroalkyl SubStanceS (PfaS). Retrieved from [Link]
-
University of Delaware. (n.d.). Total and class-specific determination of fluorinated compounds in consumer and food packaging samples using fluorine-19 solid s. Retrieved from [Link]
-
PubMed. (n.d.). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of dimethyl-sulfoxide-containing wastewater using airlift bioreactor by polyvinyl-alcohol-immobilized cell beads. Retrieved from [Link]
-
PubMed. (2007, October 1). Degradation of DMSO by ozone-based advanced oxidation processes. Retrieved from [Link]
-
PubMed. (2023, October 2). Does the application of dimethyl sulfoxide improve resin bonding to eroded dentine? Four-year in vitro evaluation. Retrieved from [Link]
Sources
enhancing the stability of 2h-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane in harsh chemical environments
A Guide to Enhancing and Verifying Stability in Harsh Chemical Environments
Prepared by the Office of the Senior Application Scientist
Welcome, researchers and innovators. This guide is designed to serve as a dedicated technical resource for users of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS 3330-16-3). While this hydrofluoroether (HFE) is renowned for its exceptional chemical inertness and thermal stability, advanced applications in drug discovery and materials science can push it to its operational limits.[1] This document provides in-depth troubleshooting advice, validated protocols, and expert insights to help you diagnose, mitigate, and prevent stability issues in your critical experiments.
Section 1: Understanding the Core Stability Profile of this compound
This section addresses the fundamental stability characteristics of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the inherent stability characteristics of this fluorinated ether?
A1: this compound is engineered for high stability. Its perfluorinated carbon chains and ether linkages are shielded by a dense electron cloud from the fluorine atoms, making it resistant to a wide range of chemical attacks.[2] It is generally stable against strong acids, strong bases, and common oxidizing agents at moderate temperatures.[1] Its thermal stability is also excellent, with decomposition typically occurring only at temperatures exceeding 200°C.[1][3]
Q2: What are the known operational limits and primary degradation pathways?
A2: Despite its robustness, extreme conditions can induce degradation. The primary vulnerabilities are:
-
Thermal Decomposition: Sustained temperatures above 200°C can initiate the cleavage of C-O and C-C bonds, potentially generating hazardous byproducts like hydrogen fluoride (HF) and smaller perfluorinated compounds.[1]
-
Reductive Environments: While resistant to many reagents, highly potent reducing agents or conditions that generate solvated electrons can lead to degradation. For related perfluoroether compounds, studies have shown that reductive pathways can cleave the C-O ether bonds or, less commonly, C-F bonds.[4]
-
Superbases/Superacids: Extremely strong, non-nucleophilic bases or superacids under harsh conditions may be able to abstract the single proton or protonate the ether oxygens, respectively, creating reactive intermediates susceptible to decomposition.
-
Lewis Acid Catalysis: Strong Lewis acids at elevated temperatures can coordinate to the ether oxygens, weakening the adjacent C-O bonds and potentially catalyzing decomposition.
Q3: How does the single hydrogen atom (the "2H" designation) affect its stability compared to a fully perfluorinated perfluoropolyether (PFPE)?
A3: The tertiary C-H bond is the most significant departure from a fully perfluorinated structure. While the electron-withdrawing effect of the adjacent perfluoroalkyl groups provides some stability, this bond is more susceptible to radical abstraction or attack by extremely strong bases compared to a C-F bond. In most applications, this difference is negligible. However, in environments involving free-radical initiators or potent organometallic reagents, this site represents a potential, albeit unlikely, point of reactivity.
Section 2: Troubleshooting Guide - Diagnosing Instability
If you suspect the compound is degrading during your experiment, use this guide to diagnose the issue. The first step is a logical assessment of the situation.
Specific Troubleshooting Scenarios
Q: I'm observing unexpected peaks in my LC-MS/GC-MS analysis. Could the solvent be the source?
A: This is a primary indicator of potential degradation or contamination.
-
Verify Purity: First, inject a pure, unopened sample of the this compound into your analytical system to confirm the baseline purity of your stock.
-
Run a Blank: Run a "blank" experiment containing only the solvent and subject it to the full thermal and chemical conditions of your reaction. Analyze the output. The presence of new peaks strongly suggests the solvent is degrading under your experimental conditions.
-
Check for Leachables: Ensure that your reaction vessel and any polymeric components are compatible with the fluorinated ether at your operating temperature. High temperatures can cause materials to leach plasticizers or other additives, which may appear as contaminants.
Q: My reaction yield is significantly lower than expected, and I've ruled out other factors. Could solvent degradation be sequestering my reagents?
A: Yes. Degradation products, even at low concentrations, can potentially react with sensitive substrates or catalysts.
-
Causality: If degradation is occurring via an acidic pathway (e.g., HF formation), it can neutralize basic reagents or catalysts. Conversely, basic degradation products could affect acid-catalyzed reactions.
-
Validation Step: Use the Stress Testing Methodology (Protocol 1) to intentionally degrade a small sample of the solvent under your reaction conditions (e.g., by adding a strong acid or base). Then, add this "stressed" solvent to a known, reliable control reaction. A decrease in yield compared to the same reaction in fresh solvent points to interference from degradation products.
Section 3: Protocols for Stability Assessment and Mitigation
This section provides actionable, step-by-step protocols for testing stability and implementing preventative measures.
Protocol 1: Stress Testing (Forced Degradation) Methodology
This protocol is designed to proactively determine the stability limits of the solvent within your specific chemical system.
Objective: To identify which conditions (acidic, basic, oxidative, thermal) cause degradation and to generate degradation products for analytical identification.
Materials:
-
This compound
-
Control Vials (ensure material compatibility, e.g., glass or Hastelloy)
-
Stressing Agents: 1M HCl, 1M NaOH, 3% H₂O₂
-
Inert atmosphere supply (Nitrogen or Argon)
-
Heating block or oven with precise temperature control
-
Analytical instrumentation (LC-MS/GC-MS)
Procedure:
-
Setup: Label four vials: "Control," "Acid," "Base," and "Oxidative."
-
Dispensing: Add 2 mL of this compound to each vial.
-
Stressing:
-
To "Acid" vial, add 0.2 mL of 1M HCl.
-
To "Base" vial, add 0.2 mL of 1M NaOH.
-
To "Oxidative" vial, add 0.2 mL of 3% H₂O₂.
-
The "Control" vial receives no additions.
-
-
Thermal Stress: Place all four vials, along with a fifth "Thermal" vial containing only the solvent, in a heating block set to a temperature relevant to your process (e.g., 150°C, or a higher stress temperature of 220°C).
-
Incubation: Heat for a defined period (e.g., 24, 48, or 72 hours). Ensure vials are properly sealed to prevent evaporation and pressure buildup.
-
Analysis: After cooling, carefully open the vials. Prepare samples from each for analysis via an appropriate method (see Protocol 2). Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation.
Protocol 2: Analytical Workflow for Degradation Analysis
Objective: To detect and tentatively identify potential degradation products. Standard methods for PFAS analysis are the gold standard.[5][6]
-
Instrumentation: High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[7] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile fragments.
-
Sample Preparation: Dilute the sample from the stress test (Protocol 1) in an appropriate solvent miscible with the mobile phase (e.g., acetonitrile or methanol, though solubility may be limited; a fluorinated co-solvent might be necessary).
-
Chromatography: Use a column designed for separating fluorinated compounds if available. A standard C18 column may have limited retention; consult literature for appropriate methods for short-chain fluorinated ether compounds.
-
Mass Spectrometry:
-
Full Scan Mode: First, run in full scan mode to get a broad overview of all ions present in the degraded sample versus the control.
-
Fragment Analysis: For any new peaks observed, perform MS/MS fragmentation. The fragmentation patterns of perfluoroalkyl substances are often characteristic. Look for losses of CF₂, CF₃, and other fragments. Cleavage at the ether C-O bonds is a key degradation pathway to investigate.[4]
-
Reference Methods: Refer to established EPA methods for PFAS analysis (like EPA 537.1 or 1633) for guidance on instrumental parameters and quality control, even if the specific compound is not on the target list.[7][8]
-
Table 1: Key Physicochemical and Stability Properties
| Property | Value / Observation | Source |
| CAS Number | 3330-16-3 | [9][10] |
| Molecular Formula | C₁₁HF₂₃O₃ | [9] |
| Molecular Weight | 618.08 g/mol | [9] |
| Boiling Point | 190-195°C | [1] |
| Density (25°C) | ~1.85-1.90 g/mL | [1] |
| Thermal Stability | Stable up to 180-200°C; degradation accelerates >200°C | [1][3] |
| Chemical Stability | Generally resistant to strong acids, bases, and oxidants | [1][2] |
| Solubility | Insoluble in water and hydrocarbons; miscible with other fluorinated solvents | [1] |
Protocol 3: Strategies for Stability Mitigation
If stress testing confirms instability under your conditions, implement these mitigation strategies.
-
Inert Atmosphere: The C-H bond, though relatively strong, is the most likely site for oxidative or radical attack. Conducting reactions under a rigorously inert atmosphere (high-purity nitrogen or argon) is the first and most critical step to prevent such pathways.
-
Material Compatibility: At elevated temperatures, avoid using materials that may be corroded by fluorinated compounds or potential degradation byproducts (like HF). Glass, stainless steel, and Hastelloy are generally compatible. Check the compatibility of any seals or gaskets.
-
Addition of Scavengers (Advanced): This should only be considered if the degradation pathway is well understood.
-
Radical Inhibitors: If a free-radical mechanism is suspected, the addition of a hindered phenol antioxidant (e.g., BHT) at ppm levels may improve stability, but its compatibility and potential for interference must be thoroughly evaluated.
-
Acid Scavengers: If trace acidic impurities are catalyzing degradation, adding a non-nucleophilic, sterically hindered base can neutralize them.
-
Section 4: Advanced Topics and Final FAQs
Q: What are the primary safety concerns if thermal degradation is suspected?
A: The primary concern with the thermal decomposition of any fluorinated or hydrofluoroether compound is the potential generation of highly toxic and corrosive gases, most notably hydrogen fluoride (HF).[1] Always conduct high-temperature experiments in a well-ventilated fume hood. If significant degradation is suspected (e.g., unexpected pressure increase, charring), cool the reaction vessel completely before opening and handle with extreme caution, using appropriate personal protective equipment (PPE), including acid-resistant gloves.
Q: Are there known incompatibilities with common organometallic reagents or catalysts?
A: While generally inert, highly reactive organometallic reagents (e.g., Grignards, organolithiums) or strong Lewis acids (e.g., AlCl₃, TiCl₄) can interact with the compound. The lone pairs on the ether oxygens can coordinate to Lewis acids, which could catalyze decomposition at high temperatures. Very strong bases could potentially deprotonate the C-H bond. It is critical to run small-scale control experiments to test for compatibility before committing to a large-scale reaction.
References
-
Wang, Y., et al. (2022). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. ACS Publications. Available at: [Link]
-
Wang, F., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. PubMed. Available at: [Link]
-
Pierpaoli, M., et al. (2021). Proposed pathways for the chemical degradation of PFOA and PFOS. ResearchGate. Available at: [Link]
-
GNEE. (n.d.). 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. GNEE. Available at: [Link]
-
Toxics Use Reduction Institute (TURI). (2019). PFAS Degradation/Transformation Examples. TURI. Available at: [Link]
-
Gao, J., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. Available at: [Link]
-
Singh, R. K., et al. (2024). A perspective of emerging trends in integrated PFAS detection and remediation technologies with data driven approaches. RSC Publishing. Available at: [Link]
-
Ateia, M., et al. (2023). A comprehensive review of detection techniques for PFAS compounds in aqueous solution. ResearchGate. Available at: [Link]
-
Restek. (2023). The Evolving Landscape of PFAS Detection: An Outline of Methods. Restek Resource Hub. Available at: [Link]
-
Fraser Technologies. (2023). The advantages of using fluorinated solvents for your vapour degreasing process. Fraser Technologies. Available at: [Link]
-
Earth.Org. (2024). Understanding PFAS: How Do We Tackle Forever Chemicals?. Earth.Org. Available at: [Link]
-
P2 InfoHouse. (n.d.). New Fluorinated Solvent Alternatives. P2 InfoHouse. Available at: [Link]
-
GNEE. (n.d.). 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3 (Farsi). GNEE. Available at: [Link]
-
Lin, T., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Nsor, C. A., et al. (2023). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. MDPI. Available at: [Link]
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- 2. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. A perspective of emerging trends in integrated PFAS detection and remediation technologies with data driven approaches - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01624J [pubs.rsc.org]
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- 8. The Evolving Landscape of PFAS Detection: An Outline of Methods | Restek [discover.restek.com]
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- 10. This compound | 3330-16-3 [chemicalbook.com]
Technical Support Center: Minimizing Outgassing of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane in Vacuum Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane in vacuum systems. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to ensure the integrity of your high-vacuum experiments. As a perfluoropolyether (PFPE), this compound offers excellent thermal and chemical stability; however, improper handling can lead to outgassing, compromising your vacuum levels and experimental results.[1][2] This resource provides field-proven insights and scientifically grounded protocols to mitigate these challenges.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific issues you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Scenario 1: My vacuum system is not reaching its base pressure after introducing this compound.
Question: I've introduced this compound into my system, and now I can't reach the expected base pressure. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue that can stem from several sources. The primary suspects are either a real leak or an increased gas load from outgassing.[3] Here’s a systematic approach to diagnose the problem:
Step 1: Differentiate Between a Leak and Outgassing
A simple and effective method is the pressure rise test.[4]
-
Protocol:
-
Pump your system down to the best achievable pressure.
-
Isolate the vacuum chamber from the pumping system by closing the high vacuum valve.
-
Monitor the pressure rise over a specific period.
-
-
Interpretation:
-
Rapid, linear pressure rise: This is indicative of a real leak, where gas is entering the system from the outside.
-
Pressure rises and then plateaus or slows down significantly: This suggests that the gas load is originating from within the chamber, which is characteristic of outgassing.[3]
-
Step 2: Identify the Source of Outgassing with a Residual Gas Analyzer (RGA)
An RGA is an invaluable tool for identifying the specific molecules contributing to the gas load in your vacuum chamber.[5][6]
-
Expected RGA Signatures:
-
Water Vapor (m/z 18): Often the dominant gas in an unbaked vacuum system. If you see a significant increase after introducing the perfluorinated fluid, it may be due to moisture absorbed by porous materials in your system that is now being slowly released.
-
Nitrogen and Oxygen (m/z 28 and 32): A high N₂ to O₂ ratio (greater than 4:1) can indicate a virtual leak (trapped gas), while a ratio of approximately 4:1 suggests a real air leak.
-
Fluorocarbon Fragments (e.g., CF₃⁺ at m/z 69, C₂F₅⁺ at m/z 119): The presence of these fragments strongly suggests that the this compound itself is the source of the outgassing. This could be due to vaporization of the fluid or, more seriously, its degradation.
-
Step 3: Mitigate the Outgassing
Based on your RGA findings, here are the mitigation strategies:
-
If water vapor is the primary issue: A system bake-out is the most effective solution. Heating the chamber walls drives off adsorbed water, which is then removed by the vacuum pumps.[7][8]
-
If fluorocarbon fragments are detected: This indicates an issue with the fluid itself. Consider the following:
-
Vapor Pressure: this compound has a vapor pressure of approximately 0.1 mmHg at 25°C.[2] While low, this can be a significant gas load in a high-vacuum system. If your process is sensitive to this level of outgassing, you may need to consider a lower vapor pressure PFPE.
-
Thermal Degradation: This fluid is stable up to 180°C in an inert atmosphere but can degrade at temperatures above 200°C.[2] Ensure that no components in your system that are in contact with the fluid are exceeding this temperature.
-
Catalytic Degradation: Perfluoropolyethers can degrade in the presence of Lewis acids, which can be formed on metal surfaces (e.g., stainless steel) as metal fluorides.[1][9] This is particularly a concern with repeated heating cycles.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the use of this compound in vacuum applications.
Q1: What is the recommended bake-out procedure for a system containing this compound?
A1: A system bake-out is crucial for achieving high vacuum by desorbing volatile species, primarily water, from the chamber surfaces.[7][8] When this compound is present, the bake-out temperature must be carefully controlled to prevent thermal degradation of the fluid. The recommended maximum bake-out temperature is 150°C , which is well below the fluid's degradation temperature of over 200°C.[2] A prolonged bake-out at a lower temperature is more effective and safer than a short bake-out at a higher temperature.
Q2: How should I clean my vacuum components to remove contamination from this compound?
A2: Proper cleaning is essential to minimize outgassing. For removing this specific PFPE, a multi-step cleaning process is recommended:
-
Initial Wipe-Down: Use a lint-free cloth dampened with a suitable fluorinated solvent, such as Perflurosolv PFS-2, which is compatible and miscible with PFPEs.[10]
-
Ultrasonic Cleaning: For smaller components, ultrasonic cleaning in a fluorinated solvent can effectively remove fluid from complex geometries.[11]
-
Solvent Rinse: Follow with a rinse using a high-purity solvent like electronic-grade isopropanol to remove any residual fluorinated solvent.[12]
-
Dry Bake: A final bake-out of the cleaned components in a vacuum oven before reassembly will help remove any remaining volatile residues.
Q3: Are there any material compatibility concerns with this compound?
A3: this compound, like other PFPEs, is generally chemically inert and compatible with most metals, elastomers, and plastics used in vacuum systems.[13] However, at elevated temperatures, catalytic degradation can occur in contact with certain metals, particularly stainless steel.[9] It is also important to ensure that any elastomers, such as Viton (FKM) or Kalrez (FFKM), are compatible with the operating temperature and do not have high outgassing rates themselves.[14]
Q4: Can I use this compound as a lubricant in my vacuum system?
A4: Yes, PFPEs are excellent lubricants for vacuum applications due to their low vapor pressure and high thermal stability.[1][15] However, it is crucial to apply the lubricant sparingly. Excess lubricant can trap air and other contaminants, leading to virtual leaks and increased outgassing.
Q5: My process is extremely sensitive to organic contamination. Is this compound a suitable choice?
A5: While PFPEs are fluorinated compounds, they are still a source of molecules in the vacuum system. For ultra-clean environments, such as in semiconductor manufacturing or sensitive optical coating processes, even the low vapor pressure of this fluid may be unacceptable. In such cases, it is essential to perform a thorough risk assessment and potentially consider alternative non-outgassing solutions or implement robust trapping and pumping to mitigate contamination. A residual gas analyzer can help determine the partial pressure of the PFPE fragments and assess their impact on the process.[6]
Part 3: Experimental Protocols and Data
Protocol 1: Systematic Troubleshooting of Elevated Base Pressure
This protocol provides a step-by-step workflow for diagnosing the root cause of poor vacuum performance after the introduction of this compound.
Caption: Troubleshooting workflow for elevated base pressure.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 3330-16-3 | [2][16][17][18][19][20] |
| Molecular Formula | C₁₁HF₂₃O₃ | [16][20] |
| Molecular Weight | 618.09 g/mol | [16][20][21] |
| Boiling Point | ~190-195°C @ 760 mmHg | [2] |
| Melting Point | -85°C | [2] |
| Density (25°C) | 1.85-1.90 g/mL | [2] |
| Vapor Pressure (25°C) | ~0.1 mmHg | [2] |
| Thermal Stability | Stable up to 180°C (inert atm) | [2] |
References
- Bhushan, B., & Kajdas, C. (n.d.). THE PRESENT STATE OF THE ART ON DEGRADATION MODELS OF PERFLUOROPOLYETHERS WITH DLC COATINGS IN THIN-FILM MAGNETIC RIGID DISKS.
- Carignano, M. A., et al. (2023). Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE)
- Zhao, Q., & Bhushan, B. (2000). Degradation Mechanisms and Environmental Effects on Perfluoropolyether, Self-Assembled Monolayers, and Diamondlike Carbon Films. Langmuir.
- (n.d.). Degradation of Perfluoropolyether Fluids With Metal Ions. J. Tribol.
- (n.d.). Degradation mechanisms and environmental effects on perfluoropolyether, self-assembled monolayers, and diamondlike carbon films. PubMed.
- (n.d.). 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. GNEE.
- (n.d.). Troubleshooting a Vacuum System. Agilent.
- (n.d.).
- (2012). Degassing Perfluorocarbons. F2 Chemicals Ltd.
- (2025). Understanding Leak Rates and Outgassing: Impacts on System Performance. Provac Sales.
- (2024). Vacuum Chamber Outgassing: Causes and Solutions. KeyLink.
- (n.d.).
- (n.d.). Vacuum System Pretreatment and Cleaning.
- (n.d.).
- (n.d.). How to reduce outgassing in vacuum systems. Leybold.
- (2022). What is Outgassing in Vacuum Chamber?
- (n.d.). PERFLUOROSOLV PFS-2 Perfluorinated Cleaning Solvent For PFPE Pump Fluids Fomblin Krytox, 500 ml. Ideal Vacuum.
- (n.d.). Outgassing Properties As per ASTM E595. Isola Group.
- (2024).
- (2025). Determination of Perfluorinated Compounds in Packaging Materials and Textiles Using Pressurized Liquid Extraction with Gas Chromatography-Mass Spectrometry.
- (2025).
- (n.d.). 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | CAS 3330-16-3. SCBT.
- (n.d.). ASTM-E595-93 Standard Outgassing Test. Photonic Cleaning Technologies.
- (n.d.). PFAS analysis. RISE.
- (2019). Common cleaning methods for vacuum materials and vacuum systems. IKS PVD Technology (Shenyang) Co.,Ltd.
- (n.d.). ASTM E595 Low Outgassing Silicones.
- (n.d.).
- (n.d.). ASTM E595 Test Method. Silicone-polymers.co.uk.
- (n.d.).
- (1993).
- (n.d.). 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane). Apollo Scientific.
- (2003). Procedures for the Cleaning of Vacuum Items.
- (n.d.).
- (n.d.). How to Use a Heat Transfer Fluid: A Step-by-Step Guide. Eptech Petroleum.
- (n.d.). Galden® Heat Transfer Fluids | Enabling Technology for a Better World. Kurt J. Lesker Company.
- (n.d.). Residual Gas Analysis. MKS Instruments.
- (n.d.).
- (n.d.). 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane). Manchester Organics.
- (n.d.). Residual Gas Analysis Systems (RGA)
- (n.d.).
- (2022). ELI5 : what causes outgassing in a vacuum : r/explainlikeimfive. Reddit.
- (2016). Outgassing. YouTube.
- (2024). This compound | 3330-16-3. ChemicalBook.
- (2024). What causes outgassing in a vacuum? YouTube.
- (n.d.). Chemical Compatibility of Filter Components. Merck Millipore.
- (n.d.). CAS 3330-16-3 this compound. Alfa Chemistry.
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- 3. vaccoat.com [vaccoat.com]
- 4. agilent.com [agilent.com]
- 5. provac.com [provac.com]
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- 8. How to reduce outgassing in vacuum systems - Leybold [leybold.com]
- 9. mdpi.com [mdpi.com]
- 10. Ideal Vacuum | PERFLUOROSOLV perfluoropolyether PFS-2 Perfluorinated Cleaning Solvent For PFPE Pump Fluids Fomblin Krytox 500 ml [idealvac.com]
- 11. ikspvd.com [ikspvd.com]
- 12. Kurt J. Lesker Company | Frequently Asked Questions - Is there a standard approach to cleaning components that will be used in a high vacuum system? | Enabling Technology for a Better World [lesker.com]
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- 21. chemicalbook.com [chemicalbook.com]
Technical Support Center: Flow Rate Optimization for 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane in Cooling Systems
Welcome to the technical support center for the advanced cooling fluid, 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane. This guide is designed for researchers, scientists, and drug development professionals utilizing this perfluorinated ether in their cooling systems. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on optimizing fluid flow for maximum thermal performance.
Introduction to this compound as a Cooling Fluid
This compound is a member of the perfluoropolyether (PFPE) family of synthetic fluids.[1] These fluids are renowned for their exceptional chemical inertness, high thermal stability, non-flammability, and excellent dielectric properties, making them ideal for demanding cooling applications, particularly in direct immersion cooling of sensitive electronics and in systems where material compatibility is critical.[1][2]
Optimizing the flow rate of this coolant is a critical step in maximizing the efficiency and effectiveness of your cooling system. An inadequate flow rate can lead to insufficient heat removal and potential overheating of components. Conversely, an excessively high flow rate can result in increased energy consumption from pumps, and in some cases, may not significantly improve cooling performance, leading to diminished returns.[1] This guide will provide you with the foundational knowledge and practical steps to achieve optimal flow rate in your specific application.
Troubleshooting Guide: Common Flow Rate Issues
This section addresses common problems encountered during the operation of cooling systems using this compound.
Q1: My system is overheating despite the coolant pump running. What are the likely causes related to flow rate?
A1: Overheating with an active pump often points to issues with coolant circulation. Here’s a systematic approach to diagnosing the problem:
-
Insufficient Flow Rate: The most direct cause is a flow rate that is too low to effectively transfer heat away from the components. This can be due to an undersized pump, blockages in the cooling loop, or high fluid viscosity at lower operating temperatures.
-
Pump Cavitation: This phenomenon occurs when the local pressure within the fluid drops below its vapor pressure, leading to the formation of vapor bubbles.[3] These bubbles can impede flow and reduce the pump's efficiency. Cavitation can be identified by a "gravelly" or "gritty" sound coming from the pump.[4] It is often caused by a restrictive inlet, a pump running too fast, or the fluid temperature being too high.
-
Air in the System: Trapped air can create airlocks, which are bubbles large enough to obstruct or completely block coolant flow in sections of the cooling loop.[5][6] This is a common issue after filling or performing maintenance on the system.
-
Increased System Pressure Drop: Over time, particulate buildup or unforeseen restrictions can increase the overall pressure drop of your system, leading to a reduction in the flow rate for a given pump speed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overheating issues.
Q2: I'm observing a higher-than-expected pressure drop in my cooling loop. How can I address this?
A2: A high pressure drop directly impedes flow and increases the energy demand of your pump. The following factors are primary contributors:
-
High Fluid Viscosity: Perfluorinated ethers, while having relatively low viscosity, will see an increase in viscosity at lower temperatures.[7][8] Operating at the lower end of the fluid's temperature range can lead to a higher pressure drop.
-
Flow Rate is Too High: Pressure drop is often proportional to the square of the flow velocity.[9] A modest increase in flow rate can lead to a significant increase in pressure drop.
-
System Geometry: Long, narrow tubing, sharp bends, and restrictive fittings all contribute to the overall system pressure drop.
-
Fouling or Blockages: The accumulation of any particulate matter in the cooling channels or heat exchanger can constrict flow and increase pressure. While this compound is highly inert, contaminants introduced into the system can cause blockages.
Troubleshooting and Optimization Strategies:
-
Review Operating Temperature: If possible, operating at a slightly higher temperature can reduce the fluid's viscosity and lower the pressure drop.
-
Optimize Tubing and Fittings: Use wider diameter tubing where possible and minimize the use of sharp-angled fittings. Opt for smoother, larger-radius bends.
-
System Flush: If contamination is suspected, a system flush with an appropriate solvent (if compatible with all system components) or filtered coolant can help remove debris.
-
Incremental Flow Rate Adjustment: Gradually decrease the pump speed and monitor both the system temperature and pressure drop to find a balance that meets your cooling requirements without excessive pressure.
Frequently Asked Questions (FAQs)
Q: What is the optimal flow rate for this compound in my system?
A: The optimal flow rate is not a single value but rather a range that is dependent on your specific experimental setup. Key factors that determine the optimal flow rate include:
-
Heat Load: The amount of heat your system needs to dissipate. Higher heat loads will require a higher flow rate.
-
System Design: The geometry of your cooling channels, the surface area of your heat exchanger, and the overall volume of the system.
-
Operating Temperature Range: The desired temperature of your components and the temperature of the cooling fluid.
The goal of optimization is to find the "knee" of the performance curve, where increasing the flow rate further yields diminishing returns in terms of temperature reduction but continues to increase energy consumption.
Experimental Protocol for Determining Optimal Flow Rate:
-
System Setup: Assemble your cooling system with temperature sensors at the inlet and outlet of the heat-generating component, and a flow meter integrated into the loop.
-
Initial Low Flow: Start with a low, stable flow rate and allow the system to reach thermal equilibrium. Record the component temperature, coolant inlet and outlet temperatures, and the flow rate.
-
Incremental Increases: Increase the flow rate in small, defined increments. At each step, allow the system to stabilize and record the same parameters.
-
Data Analysis: Plot the component temperature as a function of the flow rate. You will typically observe a sharp decrease in temperature at lower flow rates, which then begins to level off. The point at which the curve starts to flatten is your optimal flow rate range.
Caption: Experimental workflow for optimal flow rate determination.
Q: How do the physical properties of this compound affect flow rate optimization?
A: The thermophysical properties of the coolant are critical for accurate system design and optimization. While a detailed datasheet for this compound is not publicly available, we can infer its behavior based on similar perfluorinated fluids like Solvay Galden® HT200.[7][10][11]
Key Thermophysical Properties and Their Impact:
| Property | Typical Value (for similar PFPEs at 25°C) | Impact on Flow Rate Optimization |
| Density | ~1.79 g/cm³[7] | A high density means more mass is moved for a given volumetric flow rate, which can improve heat transfer. However, it also requires more pumping power compared to less dense fluids. |
| Kinematic Viscosity | ~2.4 cSt[7] | Lower viscosity is generally desirable as it leads to a lower pressure drop for a given flow rate, reducing pumping energy requirements. Viscosity is highly temperature-dependent. |
| Specific Heat | ~0.23 cal/g°C (960 J/kg°C)[7] | A higher specific heat means the fluid can absorb more energy for a given temperature rise, potentially allowing for lower flow rates to achieve the same cooling effect. |
| Thermal Conductivity | ~0.065 W/m·K[7] | Higher thermal conductivity improves the rate of heat transfer from the component to the fluid, enhancing overall cooling efficiency. |
Q: Is this compound compatible with all materials in my cooling system?
A: Perfluoropolyethers like this compound exhibit excellent compatibility with a wide range of materials, including most metals, plastics, and elastomers.[1][2] However, it is always best practice to verify compatibility, especially with any non-standard or custom components in your system. Some fluorinated elastomers may experience swelling with prolonged exposure to certain perfluorinated fluids.
References
-
3M™ Novec™ 7500 Engineered Fluid. 3M. [Link]
-
Solvay GALDEN HT200 Fluorinated Heat Transfer Fluid – PFPE Coolant Oil for Thermal Control Systems. Kryond Industrial Trade. [Link]
-
3M™ Novec™ 7500 Engineered Fluid. AssemCorp. [Link]
-
3M™ Novec™ Engineered Fluid, 7500. 3M Canada. [Link]
-
High Pressure Flood Coolant (HPFC) - Troubleshooting Guide. NGC. [Link]
-
Galden HT Fluids. Inland Vacuum Industries, Inc. [Link]
-
Solvay Specialty Polymers Galden® HT200 PFPE Heat Transfer Fluid Datasheet. LookPolymers. [Link]
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galden ht200. Solvay. [Link]
-
Galden® HT200. Syensqo. [Link]
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Thermophysical Properties of perfluoroethane. Chemcasts. [Link]
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Optimization of the single-phase immersion cooling system: Impact of heat sink and coolant. ResearchGate. [Link]
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Troubleshooting for high coolant flow. Hypertherm Xnet. [Link]
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An Experimental Investigation of the Stability and Thermophysical Properties of MWCNT Nanofluids in a Water–Ethylene Glycol Mixture. MDPI. [Link]
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How do I calculate the required flow rate and pressure drop for my liquid cooling system to ensure optimal performance and efficiency?. Massed Compute. [Link]
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Physical Properties Experimental Determination of the Coolant Containing Impurities. AIP Publishing. [Link]
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Perfluoroether. Wikipedia. [Link]
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Cavitation. Wikipedia. [Link]
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Perfluoroether. Grokipedia. [Link]
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Investigation of thermal conductivity and viscosity of Al2O3/water–ethylene glycol mixture nanocoolant for cooling channel of hot-press forming die application. ResearchGate. [Link]
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Simulation Study of Influencing Factors of Immersion Phase-Change Cooling Technology for Data Center Servers. MDPI. [Link]
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Optimization of the single-phase immersion cooling system: Impact of heat sink and coolant. Energy Proceedings. [Link]
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An Experimental Study on the Effect of Nanofluids on the Thermal Conductivity and Rheological Properties of a Coolant for Liquids. MDPI. [Link]
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Pressure Drop. Adp-fiberglass. [Link]
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Why is your loop fluid dropping - bleeding air from your loop. YouTube. [Link]
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- 11. lesker.com [lesker.com]
Technical Support Center: Managing Viscosity of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
Welcome to the technical support center for 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS No. 3330-16-3). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the temperature-dependent viscosity of this versatile perfluoropolyether (PFPE) fluid. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy, reproducibility, and safety of your experiments.
Understanding the Importance of Viscosity in Your Experiments
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in many laboratory applications.[1][2][3] For this compound, a low-viscosity fluid at room temperature, changes in temperature can significantly alter its flow characteristics.[4] This can impact a range of experimental processes, from fluid handling and dispensing to reaction kinetics and microfluidics. Inconsistent viscosity can lead to errors in dosing, blockages in tubing, and unreliable experimental outcomes.[3] This guide will provide you with the knowledge and tools to anticipate and control these changes effectively.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the viscosity of this compound?
A1: Like most fluids, the viscosity of this compound has an inverse relationship with temperature.[1][3][5] As the temperature increases, the kinetic energy of the molecules increases, reducing the intermolecular forces and causing the fluid to flow more easily (lower viscosity). Conversely, as the temperature decreases, the fluid becomes more viscous. This relationship is crucial to understand for applications requiring precise fluid control. The viscosity-temperature relationship of perfluoropolyether fluids is a key characteristic for their application in various temperature ranges.[6]
Q2: I don't have a viscometer. How can I estimate the viscosity of my fluid at a specific temperature?
A2: While direct measurement is always preferable for accuracy, you can estimate the viscosity by referring to data for structurally similar perfluoropolyether (PFPE) fluids like Krytox® or Fomblin®. These fluids exhibit predictable viscosity-temperature profiles. The relationship is often described by the ASTM D341 standard, which provides a mathematical basis for creating viscosity-temperature charts.[7] Below is a table with representative data for commercially available PFPEs that can serve as a general guide.
| Temperature (°C) | Typical Kinematic Viscosity of a Low-Molecular-Weight PFPE (cSt) |
| 20 | ~15-30 |
| 40 | ~5-15 |
| 100 | ~2-5 |
This table provides an illustrative example based on commercially available PFPE fluids and should be used for estimation purposes only. Actual viscosity of this compound may vary.
Q3: What are the safety precautions I should take when handling heated this compound?
A3: this compound is chemically inert and non-flammable.[8] However, when heating any laboratory fluid, it is essential to take precautions. Ensure your work is conducted in a well-ventilated area, preferably within a fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[9] Be mindful of the potential for thermal burns from heated equipment. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Q4: Can I reuse this compound after an experiment?
A4: Perfluoropolyethers are known for their chemical inertness and high stability.[8] In many applications where the fluid is not contaminated, it can be recovered and reused. However, if the fluid has been exposed to reactive chemicals or high temperatures that could cause degradation, it is advisable to dispose of it according to your institution's hazardous waste guidelines.[9]
Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides step-by-step solutions.
Issue 1: Inconsistent flow rate or dispensing volume.
-
Potential Cause: Fluctuations in ambient temperature are causing viscosity changes.
-
Troubleshooting Steps:
-
Monitor and Control Temperature: Use a temperature-controlled bath or a heating/cooling block to maintain the fluid at a constant temperature.[10]
-
Equilibrate the Fluid: Before use, allow the container of this compound to equilibrate to the ambient temperature of the laboratory.[11]
-
Calibrate Dispensing Equipment: If using automated liquid handlers or syringe pumps, calibrate the equipment at the intended operating temperature.
-
Issue 2: Clogging or blockage in microfluidic channels or tubing.
-
Potential Cause: The fluid's viscosity has increased due to a drop in temperature, leading to higher backpressure and potential blockages.
-
Troubleshooting Steps:
-
Localized Heating: Gently warm the affected tubing or microfluidic device to decrease the fluid's viscosity. A controlled heat gun or a small heating element can be used.
-
Optimize Tubing Dimensions: Use tubing with a larger internal diameter to reduce flow resistance.
-
Pre-heat the Fluid: Before introducing the fluid into your system, ensure it is at a temperature that corresponds to a lower viscosity.
-
Issue 3: Difficulty in mixing or achieving a homogeneous solution.
-
Potential Cause: High viscosity at lower temperatures can hinder efficient mixing.
-
Troubleshooting Steps:
-
Increase Temperature: Perform the mixing process at a slightly elevated temperature to reduce the viscosity of the this compound.
-
Use Appropriate Mixing Technique: Employ a more vigorous mixing method, such as a vortex mixer or sonication, if compatible with your experimental components.
-
Solvent Considerations: While this compound is insoluble in most common solvents, ensure that any other components in your mixture are compatible and that their viscosity is also considered.
-
Experimental Protocols
Protocol 1: Measuring Viscosity at Different Temperatures
This protocol outlines a general procedure for measuring the kinematic viscosity of this compound using a glass capillary viscometer.
Materials:
-
This compound
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Temperature-controlled water bath with a precision of ±0.1°C[12]
-
Stopwatch
-
Pipettes
-
Cleaning solvents (e.g., a suitable fluorinated solvent)
Procedure:
-
Clean the Viscometer: Thoroughly clean and dry the viscometer according to the manufacturer's instructions.
-
Prepare the Water Bath: Set the temperature-controlled water bath to the desired measurement temperature and allow it to stabilize.[12]
-
Load the Sample: Carefully pipette the required volume of this compound into the viscometer.
-
Thermal Equilibration: Place the viscometer in the temperature-controlled bath and allow at least 15-20 minutes for the sample to reach thermal equilibrium.
-
Measure Flow Time: Following the specific instructions for your viscometer type, measure the time it takes for the fluid to flow between the two marked points.[12]
-
Repeat Measurement: Perform at least three measurements and calculate the average flow time.
-
Calculate Kinematic Viscosity: Multiply the average flow time by the viscometer constant (provided with the calibrated instrument) to obtain the kinematic viscosity in centistokes (cSt).
-
Repeat for Different Temperatures: Repeat the procedure for each desired temperature.
Workflow for Managing Temperature-Dependent Viscosity
The following diagram illustrates a logical workflow for addressing viscosity-related challenges in your experiments.
Caption: A decision-making workflow for troubleshooting viscosity-related issues.
References
-
NASA Technical Reports Server. (n.d.). Properties of Perfluoropolyethers for Space Applications. Retrieved from [Link]
-
Lab Unlimited. (n.d.). Viscosity FAQ. Retrieved from [Link]
-
Martests Instrument. (n.d.). What Are the Factors Affecting Viscosity?. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). Properties of Perfluoropolyethers for Space Applications. Retrieved from [Link]
-
Dynalene Labs. (n.d.). Viscosity & Rheology. Retrieved from [Link]
-
Cambridge Mill Products. (n.d.). Krytox® & Fomblin® Lubricants and Fluid. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement and Correlation of Densities and Dynamic Viscosities of Perfluoropolyether Oils. Retrieved from [Link]
-
Cambridge Viscosity. (2021, February 3). When your lab measurements are different than the in-line measurements. Retrieved from [Link]
-
Machinery Lubrication. (n.d.). Viscometers: A Practical Guide. Retrieved from [Link]
-
YouTube. (2025, July 16). ME 3131L: Viscosity Measurement Lab Procedure. Retrieved from [Link]
-
TeachEngineering. (2024, April 17). Let it Flow! Fluid Viscosity & Temperature. Retrieved from [Link]
-
NBchao.Com. (n.d.). What is a temperature controlled Viscometer?. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for the viscosity measurement. Retrieved from [Link]
-
ResearchGate. (n.d.). The measured viscosity of PFPE 1100, as points, showing the collapse of.... Retrieved from [Link]
-
Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]
-
CHEMWELLS. (n.d.). Introduction to perfluoropolyether (PFPE). Retrieved from [Link]
-
MDPI. (2023, February 14). Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. Retrieved from [Link]
-
Reddit. (2018, May 9). A Guide to Lube, Krytox and Viscosity. Retrieved from [Link]
-
Wikipedia. (n.d.). Perfluoropolyether. Retrieved from [Link]
-
Thermal Fluids Hub. (n.d.). DuPont™ Krytox®. Retrieved from [Link]
-
Krytox. (n.d.). Product Overview. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, February 11). An Essential Guide to Best Practices in Liquid Lab Handling. Retrieved from [Link]
-
SciTech Connect. (n.d.). HANDLING GASEOUS FLUORINE AND CHLORINE TRIFLUORIDE IN THE LABORATORY. Retrieved from [Link]
-
Next Day Science. (2016, June 16). A Guide to Some Best Practices Liquid Lab Handling. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane and Other Perfluoropolyether (PFPE) Lubricants for High-Performance Applications
For researchers, scientists, and drug development professionals operating in demanding environments, the selection of a lubricant is not a trivial matter. It is a critical decision that can impact the reliability of instrumentation, the integrity of experiments, and the longevity of vital equipment. Perfluoropolyether (PFPE) lubricants have long been the gold standard for applications requiring extreme chemical inertness, high thermal stability, and low volatility. This guide provides a detailed comparison of a specific PFPE, 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, with established industry benchmarks such as the Krytox™, Fomblin™, and Demnum™ series of lubricants.
While comprehensive, peer-reviewed performance data for this compound is not as readily available as for the more established brands, this guide will leverage available information and draw comparisons based on the well-documented performance of these benchmark PFPEs. The subsequent sections will delve into the fundamental properties of these lubricants, present available comparative data, and detail the standardized methodologies used to evaluate their performance.
Understanding the Landscape of PFPE Lubricants
Perfluoropolyethers are a class of synthetic fluorinated fluids distinguished by a backbone of repeating ether units. The absence of hydrogen atoms and the strength of the carbon-fluorine bond impart their exceptional properties. The primary differentiators among various PFPE lubricants lie in their molecular structure, which influences their viscosity, thermal stability, and lubricity.
The three most common types of PFPE structures are:
-
Krytox™ (K-type): Characterized by a perfluoro-isopropoxy repeating unit, offering excellent thermal and oxidative stability.
-
Fomblin™ Y and Z (Y-type and Z-type): Fomblin Y has a branched structure, while Fomblin Z possesses a linear structure, which can influence viscosity index and low-temperature performance.
-
Demnum™ (S-type): A linear perfluoro-n-propoxy structure, known for its good viscosity-temperature characteristics.
This compound is a distinct molecule within the broader PFPE family. Its specific structure, with methyl groups and a terminal hydrogen, will dictate its unique performance profile.
Comparative Analysis of Physicochemical Properties
The following table summarizes the available physical and chemical properties of this compound and representative grades of Krytox™, Fomblin™, and Demnum™ lubricants. It is important to note that direct comparisons should be made with caution due to the limited publicly available data for this compound under standardized testing conditions.
| Property | This compound | Krytox™ GPL 205[1][2] | Fomblin® Y LVAC 25/6[3] | Demnum™ S-100 |
| CAS Number | 3330-16-3[4] | Varies by grade | 69991-67-9[5] | 113114-19-5 |
| Molecular Formula | C₁₁HF₂₃O₃[4] | (CF(CF₃)CF₂O)n | (C₃F₆O)n(CF₂O)m | (C₃F₆O)n |
| Molecular Weight ( g/mol ) | 618.08[4] | ~3700 (for GPL 105 base oil)[6] | 3300[3] | ~5500 |
| Boiling Point (°C) | ~190-195 (decomposes >200)[7][8] | >270[9] | > 270[9] | Varies with grade |
| Melting/Pour Point (°C) | -85[7][8] | -36[2] | -35[3] | -65 |
| Density at 25°C (g/mL) | 1.85–1.90[7][8] | 1.94 | 1.90[3] | 1.88 |
| Vapor Pressure at 25°C (Torr) | ~0.075 (~0.1 mmHg)[7][8] | 1 x 10⁻⁶ | 6 x 10⁻⁸[3] | 1 x 10⁻⁸ |
| Viscosity Index | Not Available | 134 (for GPL 105 base oil) | 113[3] | 180 |
Note: The data for Demnum™ S-100 is representative of the series and may vary slightly between specific grades.
Performance Evaluation: Key Metrics and Experimental Protocols
To provide a comprehensive understanding of lubricant performance, several key metrics are evaluated using standardized testing protocols. The rationale behind these tests is to simulate the stresses a lubricant will experience in a real-world application, allowing for a reliable prediction of its behavior.
Tribological Performance (Friction and Wear)
Tribology is the study of friction, wear, and lubrication of interacting surfaces in relative motion. The primary function of a lubricant is to minimize friction and wear between these surfaces.
Experimental Protocol: Four-Ball Wear Test (ASTM D4172 / ISO 20623) [10][11]
The Four-Ball Wear Test is a widely accepted method for evaluating the anti-wear properties of lubricating fluids.[10][11]
-
Principle: Three steel balls are clamped together in a cup, and a fourth ball is rotated against them under a defined load, speed, and temperature. The lubricant being tested is used to lubricate the contact points.
-
Procedure:
-
The test balls and cup are thoroughly cleaned with appropriate solvents to remove any contaminants.
-
The three lower balls are fixed in the cup, and the test lubricant is added to cover them.
-
The fourth ball is placed in the rotating chuck.
-
A specified load (e.g., 40 kgf) is applied, and the motor is started to rotate the top ball at a set speed (e.g., 1200 rpm) for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, the wear scars on the three lower balls are measured using a microscope. The average wear scar diameter is reported.
-
-
Interpretation: A smaller wear scar diameter indicates better anti-wear performance of the lubricant.
While specific four-ball wear test data for this compound is not publicly available, PFPE lubricants like Krytox™ and Fomblin™ are known for their excellent lubricity under extreme conditions.
Thermal and Oxidative Stability
The ability of a lubricant to resist degradation at high temperatures and in the presence of oxygen is crucial for applications in ovens, vacuum systems, and other high-temperature environments.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Principle: A small sample of the lubricant is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored.
-
Procedure:
-
A small, precise amount of the lubricant is weighed into a TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is purged with a specific gas (e.g., nitrogen for thermal stability, air or oxygen for oxidative stability).
-
The temperature is ramped up at a controlled rate (e.g., 10°C/min).
-
The mass loss of the sample is recorded as a function of temperature.
-
-
Interpretation: The onset temperature of decomposition, where significant mass loss begins, is a key indicator of the lubricant's thermal stability. A higher decomposition temperature signifies greater stability.
Based on available data, this compound is stable up to 180°C under an inert atmosphere and begins to decompose above 200°C.[7][8] In comparison, Krytox™ and Demnum™ PFPEs are known for their exceptional thermal stability, with some grades being stable up to 350°C or higher.
Concluding Remarks for the Discerning Scientist
The selection of a high-performance lubricant is a critical step in ensuring the success and reliability of advanced scientific and industrial processes. While this compound presents as a viable option within the PFPE family, with its notable chemical inertness and a respectable thermal stability profile, a comprehensive, data-driven comparison with established benchmarks like Krytox™, Fomblin™, and Demnum™ is currently limited by the availability of public, peer-reviewed experimental data.
The established PFPE lubricants offer a wealth of performance data and a long history of successful application in the most demanding environments. For applications where performance is paramount and reliability is non-negotiable, the well-documented characteristics of these benchmark lubricants provide a high degree of confidence.
As a Senior Application Scientist, my recommendation is to carefully consider the specific requirements of your application. For novel applications or where the unique properties of this compound may offer a distinct advantage, in-house testing and validation against established benchmarks are strongly advised. The experimental protocols outlined in this guide provide a robust framework for such an evaluation.
References
-
Krytox™ GPL 205 Grease. Miller-Stephenson Chemicals.
-
ISO 20623:2017 - Petroleum and related products — Determination of the extreme-pressure and anti-wear properties of lubricants — Four-ball method (European conditions). International Organization for Standardization.
-
Fomblin® Y LVAC 25/6. Solvay.
-
ISO 20623:2017. CYS eShop.
-
prEN ISO 20623:2017. iTeh Standards.
-
ASTM G99-23 - Standard Test Method for Wear and Friction Testing with a Pin-on-Disk or Ball-on-Disk Apparatus. iTeh Standards.
-
Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus. ASTM International.
-
Krytox™ GPL 205 Performance Lubricant. DGE – Smart Specialty Chemicals.
-
Fomblin Y-LVAC 25/6, 16/6, 14/6, 06/6. Pumps International.
-
Fomblin® Y LVAC Grade 14/6 Perfluorinated Polyether Mechanical Pump Fluid. SPI Supplies.
-
DEMNUM fluorinated oil. Daikin Chemicals.
-
Krytox™ GPL 105, 205, 215, 225. Chemours.
-
DEMNUM. Daikin Chemicals.
-
DEMNUM / DEMNUM GREASE. Daikin Chemicals.
-
DEMNUM S-200. DAIKIN | IMCD Portugal.
-
Fomblin Y-LVAC 25/6, 16/6, 14/6, 06/6. Pumps International.
-
FOMBLIN® Y LVAC. Solvay.
-
SR EN ISO 20623 - A standard for tribological evaluation of lubricants that may bust innovation. ResearchGate.
-
SAFETY DATA SHEET Krytox™ GPL 205. ChemPoint.
-
SAFETY DATA SHEET Fomblin Y LVAC. Nano-Master, Inc.
-
2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. GNEE.
-
2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. GNEE.
-
This compound - Safety Data Sheet. ChemicalBook.
-
2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane). Apollo Scientific.
-
2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane). Manchester Organics.
-
CAS 3330-16-3 this compound. Alfa Chemistry.
-
This compound. Matrix Scientific.
-
2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | CAS 3330-16-3. Santa Cruz Biotechnology.
-
This compound | 3330-16-3. ChemicalBook.
-
SYNQUEST LABS - Certificate of Analysis. Agilent.
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performance of 2h-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane vs. other heat transfer fluids
An In-Depth Guide to the Performance of Modern Heat Transfer Fluids for Scientific Applications: A Comparative Analysis of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
Introduction: The Critical Role of Thermal Management in Research and Development
In the precise environments of research, pharmaceuticals, and drug development, thermal control is not merely an operational parameter; it is a cornerstone of experimental validity and process stability. Heat transfer fluids (HTFs) are the lifeblood of this control, circulating through laboratory chillers, jacketed reactors, and analytical instrumentation to maintain exacting temperature conditions.[1] An ideal HTF must offer more than just efficient heat transport; it must guarantee chemical inertness, a wide operating temperature range, non-flammability, and environmental responsibility to protect both the experiment and the researcher.[2][3]
This guide provides a comparative performance analysis of a modern fluorinated fluid, this compound, against established classes of HTFs, including other hydrofluoroethers (HFEs), perfluorocarbons (PFCs), and silicone oils. Our objective is to equip researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions for their specific thermal management challenges.
Featured Fluid: this compound
This compound (CAS No. 3330-16-3) is a fluorinated ether compound engineered for demanding thermal applications.[4][5][6][7][8][9][10][11] Its molecular structure, containing carbon, fluorine, hydrogen, and oxygen, places it within the broader category of hydrofluoroethers, which are recognized for their favorable balance of performance and environmental properties.
Key characteristics of this fluid include a high boiling point, reported in the range of 151°C to over 200°C by various suppliers, and a very low melting point of approximately -85°C to -106.7°C.[4][12][13] This grants it a vast liquid-phase operating window suitable for a wide array of heating and cooling protocols. Its high density (approx. 1.85 g/mL) and excellent thermal stability (stable up to 180°C, with some sources suggesting resistance to temperatures above 300°C) make it a robust choice for applications requiring long-term reliability.[12][13] Furthermore, its chemical inertness prevents reactions with sensitive reagents or corrosion of system components, a critical requirement in pharmaceutical and chemical research.[12]
Comparative Analysis with Alternative Heat Transfer Fluids
The selection of an HTF is a matter of balancing performance, safety, and environmental impact. Below, we compare this compound with three other major classes of fluids used in scientific settings.
Hydrofluoroethers (HFEs)
HFEs are a class of compounds known for their excellent environmental profile, including low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP).[14][15] They are non-flammable, have low toxicity, and exhibit good compatibility with most plastics and elastomers.[14][16]
-
Performance: Fluids like 3M™ Novec™ 7100 and ASAHIKLIN AE-3000 are widely used for electronics cooling, solvent cleaning, and as heat transfer media in medical and aerospace applications.[14][16] Their low surface tension allows them to penetrate tight spaces, enhancing cleaning and cooling efficiency.[14][16] While their thermal properties are robust, their boiling points are often lower than highly specialized fluids, making them ideal for low-to-moderate temperature applications. The primary advantage of HFEs is their ability to deliver high performance without the significant environmental drawbacks of older fluorinated compounds.[17]
Perfluorocarbons (PFCs)
PFCs, such as those in the 3M™ Fluorinert™ family (e.g., FC-72, FC-75), are fully fluorinated compounds renowned for their exceptional chemical inertness and thermal stability.[17][18][19]
-
Performance: PFCs offer a very wide range of boiling points and are compatible with nearly all materials.[18][20] Their high dielectric strength makes them a historical choice for direct immersion cooling of electronics.[17][19]
-
Trustworthiness Issue: The primary and significant drawback of PFCs is their extremely high GWP and long atmospheric lifetimes.[19][20] Global environmental regulations and corporate responsibility initiatives are phasing out the use of PFCs in favor of more sustainable alternatives like HFEs.[17][20] Their continued use presents a considerable environmental liability.
Silicone Oils (Polysiloxanes)
Silicone oils are polymers with a silicon-oxygen backbone, widely used in laboratory heating baths and high-temperature systems.[21]
-
Performance: They are characterized by excellent thermal stability over a broad temperature range (from below -50°C to over 300°C), high flash points, and resistance to oxidation.[22][23][24] This makes them suitable for both open and closed systems where high temperatures are required.[2][21][23]
-
Causality and Limitations: The primary performance limitation of silicone oil is its relatively modest thermal conductivity (typically 0.15-0.20 W/m·K).[22] Heat transfer is also dependent on viscosity; lower-viscosity silicone oils facilitate more efficient heat movement.[22] While chemically inert, they are not as dense or as efficient in heat transfer capacity compared to many fluorinated fluids.
Data Presentation: A Side-by-Side Comparison
For ease of comparison, the following table summarizes the key properties of this compound and representative examples from the alternative fluid classes.
| Property | This compound | Representative HFE (Novec™ 7300 type) | Representative PFC (Fluorinert™ FC-70 type) | Representative Silicone Oil |
| CAS Number | 3330-16-3 | Proprietary | Proprietary | 63148-62-9 (General) |
| Boiling Point (°C) | 151 - 200+[4][12][13] | 98 | 215[19] | >250[24] |
| Freezing/Melting Point (°C) | -85 to -106.7[4][12] | -79.95 | Varies | -50 to -40[22][24] |
| Density @ 25°C (g/cm³) | ~1.85[12] | 1.66 | ~1.94 | ~0.97[24] |
| Thermal Conductivity (W/m·K) | Data not readily available | 0.062 | ~0.06 | 0.15 - 0.20[22] |
| Specific Heat (kJ/kg·K) | Data not readily available | 1.14 | ~1.1 | ~1.5 |
| Flash Point | None / >102°C[25] | None | None | >250°C[24] |
| Global Warming Potential (GWP) | Low (Typical for HFEs) | 200 | Very High (~9,000)[19] | Low |
| Ozone Depletion Potential (ODP) | 0[14][15] | 0 | 0 | 0 |
Experimental Protocol: Evaluating Heat Transfer Fluid Performance
To ensure a self-validating and objective comparison, a standardized protocol for measuring the single-phase heat transfer coefficient is essential. This protocol is designed to be adaptable for any of the fluids discussed.
Objective
To experimentally determine and compare the convective heat transfer coefficient (h) of different heat transfer fluids under controlled flow and heat flux conditions.
Methodology
-
System Assembly: Construct a closed-loop fluid circuit. The core components are a variable-speed pump, a mass flow meter, a pre-heater/cooler to control inlet temperature, a test section, and a post-cooler (heat exchanger).
-
Test Section Design: The test section should consist of a tube (e.g., stainless steel) of known diameter and length, wrapped uniformly with a resistive heater or fitted with a cartridge heater of known power output. Attach multiple thermocouples to the outer surface of the tube to measure wall temperature at various points.
-
Instrumentation: Place temperature sensors (e.g., RTDs or thermocouples) at the inlet and outlet of the test section to measure the bulk fluid temperature change.
-
Fluid Charging & Degassing: Fill the loop with the test fluid. Circulate the fluid while applying a vacuum to the system's expansion tank to remove dissolved gases, as these can significantly impact heat transfer measurements.
-
Establishing Steady State:
-
Set the pump to achieve a specific, constant mass flow rate.
-
Apply a known, constant power (Q) to the heater.
-
Allow the system to run until all temperature readings (fluid inlet/outlet and tube wall) are stable for several minutes. This ensures the system has reached a steady state.
-
-
Data Acquisition: Record the mass flow rate (ṁ), heater power (Q), fluid inlet temperature (T_in), fluid outlet temperature (T_out), and the average tube wall surface temperature (T_wall).
-
Calculations:
-
Calculate the heat absorbed by the fluid: Q_fluid = ṁ * c_p * (T_out - T_in), where c_p is the specific heat of the fluid. This should be close to the electrical power supplied (Q) to validate the experiment.
-
Calculate the average bulk fluid temperature: T_bulk = (T_in + T_out) / 2.
-
Calculate the heat transfer coefficient: h = Q / (A * (T_wall - T_bulk)), where A is the inner surface area of the heated tube section.
-
-
Iterative Testing: Repeat steps 5-7 for a range of flow rates and heater power levels to characterize the fluid's performance across different operating conditions.
Causality in Experimental Design
-
Closed-Loop System: This design mimics the majority of real-world applications in laboratory equipment and allows for precise control over flow and temperature.
-
Steady-State Measurement: Waiting for a steady state is critical to eliminate transient effects and ensure the measured heat transfer is due to the fluid's intrinsic properties under the given conditions, making the results reliable and repeatable.
-
Measuring Wall and Bulk Temperatures: The temperature difference between the heated surface and the bulk fluid is the driving force for convective heat transfer. Accurate measurement of both is fundamental to calculating the heat transfer coefficient, which is the ultimate measure of performance.
Visualizations: Workflows and Logic
To better illustrate the processes described, the following diagrams are provided.
Caption: Experimental workflow for determining the heat transfer coefficient.
Sources
- 1. fluidlife.com [fluidlife.com]
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- 13. af.chem-china.com [af.chem-china.com]
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- 22. dakenchem.com [dakenchem.com]
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- 25. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to GC-MS Tuning Validation: A Comparative Analysis of Fluoroether E-3 and Standard Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Imperative of GC-MS Tuning
In the landscape of analytical chemistry, particularly within pharmaceutical and drug development, the Gas Chromatography-Mass Spectrometry (GC-MS) system is a cornerstone for the identification and quantification of volatile and semi-volatile compounds. The reliability of the data generated is not merely a matter of procedural accuracy but is fundamentally dependent on the precise and consistent performance of the mass spectrometer. This is where the critical process of MS tuning comes into play. Tuning is the empirical optimization of the mass spectrometer's ion source, mass filter (quadrupole), and detector parameters to ensure three core tenets of analytical validity are met: mass accuracy, spectral resolution, and ion abundance ratios.[1][2]
The process relies on the introduction of a stable, well-characterized chemical compound that fragments in a predictable manner under electron ionization (EI). For decades, the industry standard has been Perfluorotributylamine (PFTBA).[1][3] However, the exploration of alternative tuning compounds is driven by the pursuit of improved performance, stability, or suitability for specific mass ranges. This guide provides an in-depth validation framework comparing the performance of a representative next-generation tuning compound, Fluoroether E-3, against the established standard, PFTBA.
As there is no commercial tuning standard formally named "Fluoroether E-3," for the purposes of this guide, we will define it as a hypothetical perfluoroalkyl ether-based compound, Perfluoro(3,6-dioxanonane) . This structure is chosen to represent the chemical class of fluoroethers, which are known for their chemical inertness and distinct fragmentation patterns.[4][5] This comparison will illuminate the causal relationships between a compound's chemical structure and its utility in achieving a robust and reliable GC-MS tune.
The Chemistry of Tuning: PFTBA vs. Fluoroether E-3
The efficacy of a tuning compound is inextricably linked to its chemical structure and how it fragments under electron ionization.
Perfluorotributylamine (PFTBA): The Established Standard
PFTBA, with its chemical formula N(C₄F₉)₃, is a tertiary amine with three perfluorinated butyl chains.[6] Its utility stems from several key properties:
-
Volatility: It has an optimal vapor pressure, allowing for stable introduction into the MS ion source from a heated reservoir.
-
Inertness: Being fully fluorinated, it is chemically inert and does not degrade under source conditions.
-
Predictable Fragmentation: Under EI, the C-N and C-C bonds readily cleave, producing a rich spectrum of positively charged perfluoroalkyl fragments. This creates a series of well-spaced, stable ions across a wide mass range.
The most commonly used ions for tuning and mass calibration are m/z 69 (CF₃⁺), 131 (C₃F₅⁺), 219 (C₄F₉⁺), 414 (C₈F₁₆N⁺), and 502 (C₉F₂₀N⁺).[1][2] The relative abundance of these ions provides the basis for optimizing the spectrometer's performance.
Fluoroether E-3 (Perfluoro(3,6-dioxanonane)): A Representative Alternative
Our representative fluoroether, with a structure of CF₃CF₂OCF₂CF₂OCF₂CF₃, introduces oxygen atoms into the perfluorinated backbone. This seemingly small change has a profound impact on its fragmentation pattern.
-
Fragmentation Causality: The C-O ether bonds are generally more labile than the C-C bonds within the perfluoroalkyl chains.[7][8] Therefore, upon electron ionization, fragmentation is expected to occur preferentially at or adjacent to these ether linkages. This leads to the formation of characteristic perfluoroalkoxy fragments.
-
Hypothesized Key Ions: Based on the known fragmentation of perfluoroalkyl ethers, we can predict a different set of primary tuning ions for Fluoroether E-3.[4][5][9] These would likely include ions such as m/z 69 (CF₃⁺), 119 (C₂F₅⁺), 147 (CF₃CF₂O⁺), and fragments arising from cleavage around the central ether linkage. The absence of nitrogen and the presence of ether bonds create a distinct mass spectrum compared to PFTBA.
Comparative Experimental Validation Protocol
To objectively compare these two compounds, a rigorous, self-validating experimental protocol is required. This protocol is designed not just to tune the instrument, but to verify that the resulting tune meets predefined performance criteria.
Experimental Workflow Diagram
Caption: GC-MS Tuning and Validation Workflow.
Step-by-Step Methodology
-
System Preparation and Leak Check:
-
Ensure the GC-MS system has reached thermal equilibrium and a stable vacuum (e.g., < 8.0 x 10⁻⁵ Torr).
-
Perform an air and water check. The signals for water (m/z 18), nitrogen (m/z 28), and oxygen (m/z 32) should be minimal compared to the reference ion (m/z 69), typically <5%.[2][6] This is a critical first step; a system with leaks cannot be properly tuned.
-
-
Introduction of Tuning Compound:
-
Standard Method: Ensure the PFTBA calibration vial is sufficiently filled and the valve is opened to allow a steady stream of vapor into the ion source.
-
Alternative Method: Replace the PFTBA in the calibration vial with Fluoroether E-3. Allow the system to purge for several minutes to ensure the vapor lines are saturated with the new compound.
-
-
Execution of Autotune Routine:
-
Using the instrument's control software, initiate the automated tuning procedure (e.g., "Autotune").
-
This algorithm automatically adjusts ion source voltages (repreller, ion focus), mass filter parameters (DC/RF voltages), and detector gain to achieve target ion abundances and ratios for the specified tuning compound.[3] For Fluoroether E-3, this may require creating a new tune method that specifies its unique target masses.
-
-
Tune Report Evaluation:
-
Upon completion, critically evaluate the generated tune report. This is the primary record of the instrument's state.
-
Mass Assignment: Verify that the key ions are correctly identified within a narrow tolerance (e.g., ±0.2 amu).[2]
-
Peak Width: The full width at half maximum (FWHM) for the tune masses should be consistent and within specification (typically 0.5 to 0.6 amu), indicating proper resolution.[2]
-
Isotopic Ratios: For PFTBA, the M+1 isotopic peaks for m/z 69, 219, and 502 should have abundances of approximately 1.1%, 4.4%, and 10.1% relative to the main peak, respectively.[6] Similar theoretical ratios should be established and verified for Fluoroether E-3 based on its elemental formula.
-
Electron Multiplier (EM) Voltage: Note the voltage required to achieve the target signal abundance. A clean source and new multiplier should require a relatively low voltage (e.g., 1400-1600V).[2] A steady increase over time indicates contamination or aging and serves as a key diagnostic parameter.
-
-
System Suitability Test (SST):
-
A successful tune report is not sufficient for full validation. An SST must be performed to confirm performance with actual analytes.
-
Prepare a standard mixture containing a representative set of compounds relevant to your laboratory's work. This mix should include compounds known to be sensitive to system activity (e.g., active, polar compounds).
-
Inject the SST standard and evaluate key performance metrics: mass accuracy of known fragments, signal-to-noise (S/N) ratio for a low-concentration standard, and chromatographic peak shape.
-
Quantitative Data Comparison
The performance of each tuning compound can be summarized and compared using key metrics derived from the validation protocol.
Table 1: Comparison of Key Tuning Ions and Acceptance Criteria
| Parameter | Standard Method (PFTBA) | Alternative Method (Fluoroether E-3) | Rationale |
| Primary Tune Masses (m/z) | 69, 219, 502 | 69, 119, 147 (Hypothesized) | Selected to cover a functional mass range and represent stable, abundant fragments characteristic of the compound's structure. |
| Base Peak | m/z 69 (CF₃⁺) | m/z 119 (C₂F₅⁺) or 69 (CF₃⁺) | The most stable fragment under 70eV EI conditions. The ether structure may favor the formation of the larger C₂F₅⁺ fragment. |
| Relative Abundance Ratios | 219/69: 20-35%; 502/69: >0.5%[2] | To be determined empirically. | These ratios are the core targets for the tuning algorithm to optimize lens voltages for transmission across the mass range. |
| Peak Width (FWHM) | 0.55 ± 0.1 amu[2] | 0.55 ± 0.1 amu | This is an instrument-specific parameter, independent of the tuning compound, that defines mass resolution. |
| Isotopic Abundance Check | m/z 70, 220, 503 | m/z 70, 120, 148 | Verifies mass assignment accuracy and resolution at M+1, crucial for correct formula identification. |
Table 2: Performance Metrics from System Suitability Test (SST)
| Performance Metric | Standard Tune (PFTBA) | Alternative Tune (Fluoroether E-3) | Acceptance Criteria |
| Mass Accuracy (SST Analyte) | ≤ ±0.2 Da | ≤ ±0.2 Da | Ensures correct identification and quantification. |
| S/N Ratio (Low-Level Standard) | > 10:1 | > 10:1 | Confirms adequate sensitivity for the intended application. |
| Peak Tailing Factor (Active Compound) | < 1.5 | < 1.5 | Indicates a chemically inert pathway, unaffected by the tune. |
| EM Voltage for Target Response | 1550 V (example) | To be determined | Lower voltage for the same response indicates higher sensitivity or a cleaner source. |
Logical Framework for Validation
The decision to validate a system for analysis is based on a logical cascade of checks, ensuring that each part of the system is performing optimally.
Caption: Logical Cascade for GC-MS System Validation.
Expert Conclusions and Trustworthiness
This guide outlines a comprehensive framework for validating a GC-MS tune, comparing the industry-standard PFTBA with a representative fluoroether. The choice of tuning compound directly influences which ions are used for calibration, but the fundamental principles of validation remain universal.
-
Expertise & Experience: The causality is clear: PFTBA's nitrogen-centered, branched perfluoroalkyl structure yields its characteristic fragments, while the C-O bonds in a fluoroether will dictate a different, yet equally predictable, fragmentation pattern. An experienced scientist must understand this chemical basis to adapt tuning methods for new compounds, rather than treating the process as a "black box." The validation protocol is designed as a self-validating system; a successful tune is immediately challenged by an SST injection. This provides immediate, empirical proof that the tune is not just mathematically correct but analytically functional.
-
Trustworthiness: A system can only be considered trustworthy when its performance is verified against pre-set, objective criteria. Passing the tune report evaluation confirms the mass spectrometer is functioning correctly. Passing the SST confirms the entire GC-MS system, from injector to detector, is fit for its intended purpose. Running this validation protocol daily, or before each analytical batch, ensures a continuous state of control and provides an auditable record of instrument performance.[1]
Ultimately, while PFTBA remains the robust and universally accepted standard, the principles outlined here demonstrate that alternative compounds like fluoroethers can be rigorously evaluated and validated. The key is not the specific compound used, but the disciplined application of a validation protocol that confirms mass accuracy, resolution, and sensitivity, thereby guaranteeing the integrity of the scientific data produced.
References
-
Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. National Institutes of Health (NIH). [Link]
-
Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. ResearchGate. [Link]
-
Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). ACS Publications. [Link]
-
Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). PubMed. [Link]
-
EI mass spectra of perfluoro-oxa-alkylated aromatic compounds. OSTI.gov. [Link]
-
Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. National Institutes of Health (NIH). [Link]
-
Annotated MS/MS fragmentation spectrum of the ion at m/z 460.9268 and corresponding tentative structures. ResearchGate. [Link]
-
Tips for Successful GC–MS Tuning and Optimization. LCGC International. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
GCMS Detector Preventative Maintenance Consideration: Daily MSD PFTBA Tuning and Evaluation. Restek. [Link]
-
What a GC–MS Tune Report Can Tell You. LCGC International. [Link]
-
Mass spectra of fluorocarbons. NIST. [Link]
-
Tune into your Mass Spec: Troubleshooting GC-MS and Tune Report Interpretation. Agilent Technologies. [Link]
-
Gcms Pftba Tuning. Scribd. [Link]
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. GCMS Detector Preventative Maintenance Consideration: Daily MSD PFTBA Tuning and Evaluation [theoverbrookgroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EI mass spectra of perfluoro-oxa-alkylated aromatic compounds. Perfluoro-oxa-alkyl hokozoku kagobutsu no shitsuryo spectra (Journal Article) | ETDEWEB [osti.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Antifouling Coatings: 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane vs. Alternatives
A Senior Application Scientist's Guide to Performance, Mechanism, and Environmental Impact
In the relentless battle against biofouling, the maritime, aquaculture, and biomedical industries are in constant pursuit of superior antifouling solutions. An ideal coating must not only exhibit exceptional resistance to the attachment of marine organisms but also present a minimal environmental footprint. This guide provides a comprehensive comparative analysis of an emerging perfluoropolyether (PFPE)-based compound, 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, against established alternative antifouling technologies. We will delve into the mechanisms of action, present available performance data, and offer detailed experimental protocols for their evaluation, empowering researchers and drug development professionals to make informed decisions in their quest for fouling-free surfaces.
The Challenge of Biofouling: A Costly and Persistent Problem
Biofouling, the undesirable accumulation of microorganisms, plants, algae, and animals on submerged surfaces, poses a significant economic and operational challenge. For the shipping industry, it leads to increased hydrodynamic drag, resulting in higher fuel consumption and greenhouse gas emissions. In aquaculture, biofouling can impede water flow and compromise the health of farmed species. Within the biomedical field, the colonization of implants and medical devices by bacteria can lead to life-threatening infections. The development of effective and environmentally benign antifouling strategies is therefore a critical area of research.
Unveiling this compound: A Fluorinated Contender
This compound (CAS 3330-16-3) is a derivative of perfluoropolyether (PFPE), a class of fluorinated polymers known for their exceptional chemical inertness, thermal stability, and low surface energy.[1][2][3][4][5][6] These properties make PFPEs attractive candidates for fouling-release coatings.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 3330-16-3 |
| Molecular Formula | C11HF23O3 |
| Molecular Weight | 618.09 g/mol |
| Appearance | Colorless liquid |
| Density | ~1.85 g/cm³ |
| Boiling Point | 190-195 °C |
Antifouling Mechanism: The Power of Low Surface Energy
The primary antifouling mechanism of coatings based on this compound and other PFPEs is attributed to their extremely low surface energy.[1][7] The presence of highly electronegative fluorine atoms creates a non-polar, low-energy surface that minimizes the van der Waals interactions necessary for the initial adhesion of marine organisms.[8] This "fouling-release" effect does not kill the organisms but rather prevents their firm attachment, allowing them to be easily removed by hydrodynamic forces such as water flow. The C-F bonds are not readily polarizable, which further contributes to the reduced adhesive forces at the coating-water interface.
While specific quantitative data on the marine antifouling performance of this compound is not extensively available in the public domain, the general properties of fluorinated coatings suggest a promising fouling-release capability.
The Alternatives: A Landscape of Antifouling Technologies
The field of antifouling coatings is dominated by two primary strategies: biocide-releasing coatings and fouling-release coatings.
Biocide-Releasing Coatings: The Copper Standard
For decades, copper-based paints have been the workhorse of the antifouling industry.[9] These coatings function by slowly releasing copper ions, which are toxic to a broad spectrum of marine organisms, thereby preventing their settlement and growth.
Mechanism of Action: Copper ions interfere with key enzymatic processes in marine organisms, leading to their mortality or repulsion from the coated surface. The effectiveness of these coatings is directly related to the rate of biocide release.[10]
Advantages:
-
Proven Efficacy: Decades of use have demonstrated their effectiveness against a wide range of fouling organisms.[9]
-
Cost-Effective: Generally, they offer a lower initial application cost compared to some advanced alternatives.
Disadvantages:
-
Environmental Toxicity: The continuous release of copper contributes to its accumulation in marine sediments, posing a significant threat to non-target marine life and ecosystems.[6][9]
-
Regulatory Scrutiny: Due to their environmental impact, the use of copper-based antifouling paints is increasingly restricted in many regions.[9][11]
-
Limited Lifespan: The biocidal effect diminishes as the copper is leached from the paint matrix, necessitating periodic reapplication.
Silicone-Based Fouling-Release Coatings: A Non-Toxic Competitor
Silicone-based coatings represent a major class of non-toxic, fouling-release alternatives.[12] These elastomeric coatings create a smooth, low-surface-energy, and low-modulus surface that hinders the firm attachment of marine organisms.
Mechanism of Action: Similar to PFPEs, the primary mechanism is low surface energy, which minimizes adhesion. The flexibility of the silicone polymer also plays a role, as the movement of the surface can further dislodge settled organisms.
Advantages:
-
Environmentally Friendly: They do not release biocides, making them a more sustainable option.[12]
-
Long Service Life: When properly applied, they can offer long-term fouling protection.
-
Fuel Efficiency: The smooth surface can reduce hydrodynamic drag, leading to improved fuel economy for vessels.
Disadvantages:
-
Mechanical Weakness: Silicone coatings are generally softer and more susceptible to mechanical damage than traditional paints.[12]
-
Application Sensitivity: Proper application is critical to their performance and longevity.
-
Higher Initial Cost: The initial cost of silicone-based systems can be higher than that of copper-based paints.
Comparative Performance Analysis: A Data-Driven Approach
Table 1: Comparative Overview of Antifouling Coating Technologies
| Feature | This compound (PFPE-based) | Silicone-Based Coatings | Copper-Based Coatings |
| Antifouling Mechanism | Fouling-Release (Low Surface Energy) | Fouling-Release (Low Surface Energy, Low Modulus) | Biocidal (Toxic Ion Leaching) |
| Efficacy against Hard Fouling | Potentially Good (Inference) | Good to Excellent | Excellent |
| Efficacy against Soft Fouling | Potentially Good (Inference) | Moderate to Good | Good |
| Durability | Potentially High (Chemical Inertness) | Moderate to Good | Good |
| Environmental Impact | Concern (Persistence of PFAS) | Low | High (Copper Toxicity) |
| Cost (Initial) | High (Specialty Chemical) | High | Low to Moderate |
| Service Life | Potentially Long | Long | Short to Medium |
Experimental Protocols for Performance Evaluation
To objectively compare the performance of these coatings, standardized testing methodologies are essential. The following protocols, based on ASTM and ISO standards, provide a framework for rigorous evaluation.
Diagram: Experimental Workflow for Antifouling Coating Evaluation
Caption: Workflow for evaluating antifouling coating performance.
Static Immersion Testing
Objective: To assess the resistance of coatings to the settlement and growth of fouling organisms under static conditions.
Methodology (adapted from ASTM D3623):
-
Panel Preparation: Prepare test panels (e.g., fiberglass or steel) by cleaning, abrading, and applying a suitable primer.
-
Coating Application: Apply the test coating (this compound formulation), a silicone-based control, a copper-based control, and an uncoated control panel according to the manufacturer's instructions. Ensure uniform film thickness.
-
Curing: Allow the coatings to cure fully as specified.
-
Deployment: Submerge the panels vertically in a natural marine environment with known fouling pressure.
-
Inspection: Periodically (e.g., monthly), remove the panels and inspect them for fouling. Document the extent and type of fouling using a standardized rating system (e.g., Fouling Resistance rating from 0 to 100).
-
Data Analysis: Compare the fouling ratings of the different coatings over time.
Dynamic Flow-Through Testing
Objective: To evaluate the fouling-release characteristics of the coatings under hydrodynamic stress.
Methodology:
-
Fouled Panel Preparation: Use panels from the static immersion test with a predetermined level of fouling.
-
Flow Chamber: Place the fouled panels in a flow-through chamber with a controlled flow of seawater.
-
Flow Velocity: Gradually increase the water flow velocity and record the speed at which different types of fouling are removed.
-
Data Analysis: Compare the critical water velocities required to remove fouling from the different coating surfaces.
Adhesion Strength Measurement
Objective: To quantify the force required to remove settled organisms from the coating surface.
Methodology:
-
Organism Settlement: Allow specific fouling organisms (e.g., barnacle cyprids) to settle and metamorphose on the coated surfaces in a controlled laboratory setting.
-
Force Measurement: Use a force gauge to measure the shear force required to dislodge the settled organisms.
-
Data Analysis: Compare the average adhesion strength of the organisms on the different coatings.
Environmental Impact and Future Perspectives
The environmental impact of antifouling coatings is a paramount consideration. While copper-based coatings have a well-documented history of ecotoxicity, the environmental fate of fluorinated compounds like this compound requires careful evaluation. Per- and polyfluoroalkyl substances (PFAS), a broad class of chemicals that includes PFPEs, are known for their persistence in the environment. Although short-chain PFPEs are generally considered to have lower bioaccumulation potential than their long-chain counterparts, their long-term effects on marine ecosystems are still under investigation.[13][14]
Silicone-based coatings currently offer a more environmentally benign profile. However, ongoing research is focused on developing even more sustainable solutions, including biodegradable coatings and those inspired by the natural antifouling mechanisms of marine organisms.
Conclusion
This compound, as a representative of PFPE-based coatings, holds promise as a fouling-release antifouling technology due to its inherent low surface energy. Its chemical stability suggests the potential for long service life. However, a comprehensive evaluation of its marine antifouling performance and a thorough assessment of its environmental impact are crucial before it can be considered a viable mainstream alternative to established technologies like silicone and copper-based coatings.
The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations. By adhering to standardized testing and focusing on quantitative performance metrics, researchers and industry professionals can objectively assess the merits of this and other novel antifouling candidates, paving the way for a future of more effective and sustainable biofouling control.
References
- 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3 - GNEE. (n.d.).
- Research Progress on Low-Surface-Energy Antifouling Coatings for Ship Hulls: A Review. (2023). MDPI.
- Antifouling Coatings Generated from Unsymmetrical Partially Fluorinated Spiroalkanedithiols. (2021). ACS Applied Bio Materials.
- Silicone-Based Fouling-Release Coatings for Marine Antifouling. (2020). Langmuir.
- Marine ecotoxicity evaluation of 10 per- and poly-fluoroalkyl acids using three USEPA short-term chronic bioassays. (2025). PubMed.
- Fabrication of a Fluorocarbon Low Surface Energy Coating for Anti-Stain Applications. (2023). MDPI.
- Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms. (2025). ResearchGate.
- Research Progress on Low-Surface-Energy Antifouling Coatings for Ship Hulls: A Review. (2023). MDPI.
- Transparent and anti-fouling perfluoropolyether coating with superior wear resistance. (2025). ResearchGate.
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- Assessing the Ecological Risks of Per‐ and Polyfluoroalkyl Substances: Current State‐of‐the Science and a Proposed Path Forward. (n.d.). PubMed Central.
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- Why are perfluorinated surfaces hydrophobic, despite fluorine being able to do H-bonds with water? (2025). Reddit.
- Best antifouling paint: 8 leading options in head-to-head test. (2023). Practical Boat Owner.
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A Comparative Guide to the Long-Term Performance Evaluation of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane as a Lubricant
Introduction: The Quest for Enduring Lubrication in Demanding Environments
In the realm of advanced machinery and precision instrumentation, the selection of a lubricant is not a trivial matter. It is a critical decision that directly impacts operational efficiency, component longevity, and overall system reliability. The ideal lubricant must not only reduce friction and wear but also withstand the rigors of its operating environment over extended periods. This guide delves into the long-term performance evaluation of a specific hydrofluoroether (HFE), 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, as a lubricant.
Hydrofluoroethers are a class of synthetic fluids known for their excellent thermal stability, chemical inertness, and low toxicity.[1] These properties make them potential candidates for demanding lubrication applications where conventional lubricants may falter. However, a significant knowledge gap exists regarding the long-term tribological performance of specific HFE compounds like this compound.
This guide provides a comprehensive framework for evaluating the long-term performance of this HFE lubricant. It is designed for researchers, scientists, and engineers who require a robust methodology to compare its capabilities against established high-performance lubricants such as perfluoropolyethers (PFPEs), synthetic esters, and advanced synthetic greases. By following the detailed experimental protocols outlined herein, users can generate the critical data needed to make informed decisions for their specific applications.
Comparative Lubricant Overview
To establish a baseline for performance, this guide will compare this compound against three classes of widely used high-performance lubricants:
-
Perfluoropolyether (PFPE) Lubricant: Represented by Krytox™ GPL 227 , a PFPE grease known for its exceptional thermal stability and chemical inertness.[2][3]
-
Perfluoropolyether (PFPE) Fluid: Represented by Fomblin® Y LVAC , a PFPE fluid often used in vacuum and high-temperature applications.[4][5]
-
Synthetic Grease: Represented by Mobil 1™ Synthetic Grease , a high-performance grease combining a synthetic base fluid with a lithium complex soap thickener.[6]
-
Synthetic Ester: A class of lubricants known for good thermal and oxidative stability.[7][8]
-
Mineral Oil: A conventional lubricant used as a basic reference point.
Table 1: Key Physical Properties of Comparative Lubricants
| Property | This compound (Estimated) | Krytox™ GPL 227[3][9] | Fomblin® Y LVAC 25/6[4] | Mobil 1™ Synthetic Grease[10] | Synthetic Ester (Typical) | Mineral Oil (ISO VG 46) |
| Base Oil Type | Hydrofluoroether | PFPE | PFPE | Synthetic Hydrocarbon | Diester/Polyol Ester | Petroleum Derived |
| Thickener | None (Fluid) | PTFE | None (Fluid) | Lithium Complex | None (Fluid) | None (Fluid) |
| NLGI Grade | N/A | 2 | N/A | 2 | N/A | N/A |
| Kinematic Viscosity @ 40°C (cSt) | ~5-10 | 450 | 276 | Not specified for grease | 46 | 46 |
| Kinematic Viscosity @ 100°C (cSt) | ~1-2 | 42 | Not specified | Not specified for grease | 6.8 | 6.8 |
| Viscosity Index | ~130 | 145 | 113 | Not specified | >120 | ~100 |
| Operating Temperature Range (°C) | -60 to 150 | -30 to 288 | -35 to >270 | -40 to 150 | -40 to 200+ | -10 to 120 |
| Density @ 20°C (g/cm³) | ~1.6 | 1.95 | 1.90 | ~0.9 | ~0.95 | ~0.87 |
| Flash Point (°C) | >100 | Non-flammable | Non-flammable | >200 | >200 | >220 |
Experimental Protocols for Long-Term Performance Evaluation
To conduct a thorough and objective comparison, a series of standardized tests must be performed. The following protocols are designed to assess the critical aspects of long-term lubricant performance.
Tribological Performance: Wear and Friction
The primary function of a lubricant is to minimize friction and wear between moving surfaces. The Four-Ball Wear Test is a widely accepted method for evaluating these properties under controlled conditions.
Causality Behind Experimental Choices: This test simulates the point-contact wear that occurs in many mechanical components like bearings. By subjecting the lubricants to a defined load, speed, and temperature over a set duration, we can accelerate the wear process and obtain comparative data on their ability to protect surfaces. The selection of test parameters should reflect the intended application's severity.
Experimental Protocol: Four-Ball Wear Test (based on ASTM D4172 for fluids and ASTM D2266 for greases) [2][11][12]
-
Apparatus: Four-Ball Wear Test Machine.
-
Test Specimens: Four 12.7 mm diameter steel balls.
-
Test Conditions:
-
Load: 392 N (40 kgf)
-
Speed: 1200 rpm
-
Temperature: 75°C
-
Duration: 60 minutes
-
-
Procedure: a. Thoroughly clean the test balls and the ball pot with a suitable solvent and dry them completely. b. Clamp three of the steel balls into the ball pot. c. Fill the ball pot with the test lubricant until the balls are fully submerged. d. Place the fourth ball in the chuck of the motor-driven spindle. e. Assemble the ball pot onto the test machine and apply the specified load. f. Start the motor and run the test for the specified duration, maintaining the set temperature. g. At the end of the test, stop the motor, remove the load, and disassemble the ball pot. h. Clean the three lower balls and measure the diameter of the wear scars in two perpendicular directions for each ball using a microscope. i. Calculate the average wear scar diameter.
-
Data to Collect:
-
Average wear scar diameter (mm). A smaller wear scar indicates better wear protection.
-
Coefficient of friction (if the machine is equipped with a friction-measuring device).
-
Mandatory Visualization:
Caption: Workflow for the Four-Ball Wear Test.
Table 2: Comparative Tribological Performance (Four-Ball Wear Test)
| Lubricant | Average Wear Scar Diameter (mm) |
| This compound (Illustrative) | 0.55 |
| Krytox™ GPL 227[13] | 0.4 |
| Fomblin® Y LVAC (Not a grease, data not directly comparable) | N/A |
| Mobil 1™ Synthetic Grease[10] | ~0.5 (Improved vs. mineral oil) |
| Synthetic Ester (Typical) | 0.50 - 0.65 |
| Mineral Oil (ISO VG 46) | 0.60 - 0.80 |
Thermal and Oxidative Stability
A lubricant's ability to resist degradation at high temperatures and in the presence of oxygen is crucial for long-term performance. The Rotating Pressure Vessel Oxidation Test (RPVOT) is an accelerated aging test that measures this resistance.
Causality Behind Experimental Choices: This test exposes the lubricant to heat, pressure, and a copper catalyst to simulate and accelerate the oxidative degradation that occurs over long service intervals. The time it takes for the oxygen pressure to drop indicates the lubricant's oxidative stability. A longer time signifies better resistance to degradation.
Experimental Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT) (based on ASTM D2272) [14]
-
Apparatus: Rotating Pressure Vessel Oxidation Test apparatus.
-
Materials: Test lubricant, distilled water, copper catalyst coil.
-
Procedure: a. Place a 50 g sample of the test lubricant and 5 ml of distilled water into the pressure vessel. b. Add the copper catalyst coil to the vessel. c. Seal the vessel and charge it with oxygen to a pressure of 90 psi. d. Place the vessel in a heating bath maintained at 150°C and rotate it at 100 rpm. e. Continuously monitor the pressure inside the vessel. f. The test is complete when the pressure drops by 25 psi from the maximum pressure.
-
Data to Collect:
-
Oxidation induction time (minutes). This is the time from the start of the test to the 25 psi pressure drop.
-
Mandatory Visualization:
Caption: RPVOT Experimental Workflow.
Table 3: Comparative Thermal and Oxidative Stability (RPVOT)
| Lubricant | RPVOT Induction Time (minutes) |
| This compound (Illustrative) | > 1000 |
| Krytox™ GPL 227 (PFPE) | > 2000 |
| Fomblin® Y LVAC (PFPE) | > 2000 |
| Mobil 1™ Synthetic Grease | > 500 |
| Synthetic Ester (with antioxidants) | 500 - 1500 |
| Mineral Oil (with antioxidants) | 200 - 600 |
Long-Term Viscosity Stability
A lubricant's viscosity should remain stable over its service life. Significant changes in viscosity can lead to inadequate lubrication and component failure.
Causality Behind Experimental Choices: Long-term aging at elevated temperatures simulates the operational stresses a lubricant will experience. By measuring the viscosity before and after this aging process, we can quantify its resistance to thermal degradation and volatilization, which are key factors in maintaining a stable lubricating film.
Experimental Protocol: Long-Term Thermal Aging and Viscosity Measurement
-
Apparatus: Laboratory oven, kinematic viscometer.
-
Procedure: a. Measure the initial kinematic viscosity of the lubricant at 40°C and 100°C according to ASTM D445. b. Place a 100 g sample of the lubricant in an open beaker in a laboratory oven. c. Age the sample at a constant elevated temperature (e.g., 150°C) for an extended period (e.g., 500 hours). d. At the end of the aging period, allow the sample to cool to room temperature. e. Measure the kinematic viscosity of the aged sample at 40°C and 100°C.
-
Data to Collect:
-
Initial and final kinematic viscosity at 40°C and 100°C.
-
Percentage change in viscosity.
-
Table 4: Comparative Long-Term Viscosity Stability
| Lubricant | % Change in Viscosity @ 40°C (after 500 hrs @ 150°C) |
| This compound (Illustrative) | < 5% |
| Krytox™ GPL 227 (PFPE) | < 2% |
| Fomblin® Y LVAC (PFPE) | < 2% |
| Mobil 1™ Synthetic Grease | < 10% |
| Synthetic Ester | 5 - 15% |
| Mineral Oil | > 20% (significant thickening or thinning) |
Material Compatibility
Lubricants must be compatible with the seals, gaskets, and other non-metallic components they come into contact with. Incompatibility can lead to swelling, shrinking, or degradation of these materials, resulting in leaks and system failure.
Causality Behind Experimental Choices: This test evaluates the effect of the lubricant on common elastomers and plastics by immersing them in the fluid at an elevated temperature for an extended period. Measuring the changes in physical properties like volume, hardness, and tensile strength provides a direct indication of compatibility.
Experimental Protocol: Elastomer and Plastic Compatibility (based on SAE J1748) [14][15]
-
Apparatus: Laboratory oven, durometer, tensile testing machine.
-
Materials: Test lubricant, standardized test specimens of various elastomers (e.g., Nitrile, FKM, EPDM) and plastics (e.g., PA66, POM, PTFE).
-
Procedure: a. Measure the initial weight, volume (by fluid displacement), hardness (Shore A), and tensile properties (tensile strength and elongation at break) of the test specimens. b. Immerse the specimens in the test lubricant in a sealed container. c. Place the container in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 168 hours). d. After the immersion period, remove the specimens, allow them to cool, and gently wipe off excess lubricant. e. Re-measure the weight, volume, hardness, and tensile properties of the aged specimens.
-
Data to Collect:
-
Percentage change in volume (swelling or shrinkage).
-
Change in hardness (points).
-
Percentage change in tensile strength and elongation at break.
-
Mandatory Visualization:
Caption: Material Compatibility Testing Workflow.
Table 5: Comparative Material Compatibility (Illustrative Data)
| Material | Lubricant | % Volume Swell | Hardness Change (Points) | % Change in Tensile Strength |
| Nitrile (NBR) | This compound | < 2% | -1 to +2 | < -5% |
| Krytox™ GPL 227 (PFPE) | < 1% | 0 to +1 | < -3% | |
| Mobil 1™ Synthetic Grease | 2 - 5% | -3 to -1 | -5 to -15% | |
| Synthetic Ester | 5 - 15% | -10 to -5 | -20 to -40% | |
| Mineral Oil | 1 - 3% | -2 to 0 | -5 to -10% | |
| Fluoroelastomer (FKM) | This compound | < 1% | 0 to +1 | < -2% |
| Krytox™ GPL 227 (PFPE) | < 1% | 0 to +1 | < -2% | |
| Mobil 1™ Synthetic Grease | 1 - 3% | -2 to 0 | < -5% | |
| Synthetic Ester | 2 - 5% | -5 to -2 | -10 to -20% | |
| Mineral Oil | 1 - 2% | -1 to 0 | < -5% |
Conclusion and Future Outlook
The long-term performance of a lubricant is a multifaceted characteristic that requires a systematic and rigorous evaluation. While this compound, as a hydrofluoroether, possesses inherent properties that suggest its potential as a high-performance lubricant, a comprehensive experimental validation is imperative.
This guide has provided a detailed framework for conducting such an evaluation, grounded in established industry standards. The protocols for assessing tribological performance, thermal and oxidative stability, viscosity stability, and material compatibility will enable researchers and engineers to generate the necessary data to compare this novel HFE against established lubricants like PFPEs and synthetic esters.
The illustrative data presented in the comparison tables highlight the expected performance characteristics. It is anticipated that this compound will exhibit excellent thermal stability and material compatibility, characteristic of fluorinated compounds. Its wear and friction properties, while likely to be good, will need to be carefully benchmarked against lubricants specifically formulated with anti-wear additives.
Future research should focus on conducting these long-term performance tests to generate a robust dataset for this compound. Furthermore, evaluating its performance in application-specific test rigs will be crucial for validating its suitability for real-world conditions. The insights gained from such studies will be invaluable for advancing the field of lubrication and enabling the development of next-generation machinery and instrumentation.
References
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The Chemours Company. (n.d.). GPL 227. Krytox. Retrieved from [Link]
- Solvay Solexis, Inc. (2002).
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Tilley Distribution. (2020). Mobil 1 Synthetic Grease. Retrieved from [Link]
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Oil Mart. (2022). Mobil 1™ Synthetic Grease. Retrieved from [Link]
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The Ulbrich Group. (n.d.). KRYTOX GPL 227. Retrieved from [Link]
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- ACS Omega. (2018). New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method.
- Solvay. (n.d.).
- ResearchGate. (n.d.). Chemical structure of PFPE lubricants.
- ResearchGate. (n.d.). The Influence of Oil Ageing on the Change of Viscosity and Lubricity of Engine Oil.
- Defense Technical Information Center. (1988).
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Parts Universe. (n.d.). MOBIL 1 Synthetic Grease (121070). Retrieved from [Link]
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- Machinery Lubrication. (n.d.). Synthetic Esters: Engineered to Perform.
- Noria Corporation. (n.d.).
- ResearchGate. (2016).
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- ResearchGate. (n.d.). Oxidative degradation of synthetic ester and its influence on tribological behavior.
- Ideal Vacuum. (n.d.). Fomblin Y LVAC Grade 14/6 Perfluorinated Polyether Mechanical Pump Fluid | Z00079.
- Nye Lubricants. (n.d.). Tribological Testing by 4 Ball Methods.
- ResearchGate. (n.d.). On the Estimation of the Useful Lifespan of Lubrication Oil under Constrained Functioning Conditions an ANN / Fuzzy.
- Google Patents. (n.d.). US20040186211A1 - Thermally stable perfluoropolyethers and processes therefor and therewith.
- The Chemours Company. (n.d.). Krytox™ GPL 226 and GPL 227.
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- Parts Universe. (n.d.). MOBIL 1 Synthetic Grease (121070).
- Marco Rubber & Plastics. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone.
- MDPI. (n.d.). Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry.
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- Tribology and Lubrication Technology. (n.d.). The Overrated 4-Ball Test: Why It Fails in Practical Lubricant Assessment.
- Berkeley Lab Intellectual Property Office. (n.d.).
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- SAE International. (2023). Material Compatibility of Elastomers and Plastics in Gasoline- Ethanol-Methanol Blends.
- Koehler Instrument Company. (n.d.). APPLICATIONS OF THE FOUR-BALL TEST METHODS AND COMPARISON WITH OTHER TESTS FOR FRICTION AND WEAR IN LUBRICANTS.
- MDPI. (2020). Influence of Aging on Oil Degradation and Gassing Tendency for Mineral oil and Synthetic Ester under Low Energy Discharge Electrical Faults.
- Lube-Tech. (n.d.).
- Setral. (n.d.).
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- J-STAGE. (n.d.).
- Cedarville University. (1990). Determination of the Thermal Stability of Perfluoroalkylethers.
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- Swift Supplies Australia. (n.d.).
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A Comparative Guide to Next-Generation Electronic Cooling Fluids: Benchmarking 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
In the relentless pursuit of more powerful and compact electronics, thermal management has emerged as a critical bottleneck. The escalating heat fluxes generated by modern processors, power electronics, and other high-density components necessitate advanced cooling solutions that surpass the limitations of conventional air and water-based systems. Dielectric fluids, particularly those used in single-phase immersion cooling, offer a promising frontier for achieving superior heat dissipation, enhanced electronic reliability, and greater design flexibility.
This guide provides an in-depth comparative analysis of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane , a novel perfluorinated fluid, against established alternatives in the electronic cooling landscape. We will delve into the critical thermophysical properties that govern cooling performance and present a rigorous, self-validating experimental protocol for benchmark testing. This document is intended for researchers, scientists, and engineers engaged in the development and implementation of advanced thermal management solutions.
The Imperative for Advanced Dielectric Coolants
Direct immersion of electronic components in a dielectric fluid offers several distinct advantages over indirect cooling methods. By eliminating the thermal resistance of heat sinks and the complexities of air or water circulation within a chassis, immersion cooling provides a more efficient and uniform thermal environment. The ideal dielectric coolant must possess a specific set of characteristics:
-
High Dielectric Strength: To prevent electrical shorting of components.
-
Excellent Thermophysical Properties: Including high thermal conductivity and specific heat capacity for efficient heat absorption and transport, and low viscosity for ease of circulation.
-
Chemical Inertness and Material Compatibility: To ensure no degradation of electronic components, circuit boards, or system materials over long-term exposure.
-
High Boiling Point and Thermal Stability: To operate reliably across a wide range of temperatures without vaporization or chemical breakdown.
-
Safety and Environmental Benignity: Including non-flammability, low toxicity, and a favorable environmental profile.
This guide will evaluate this compound and its competitors based on these critical parameters.
Comparative Analysis of Thermophysical Properties
A fluid's cooling efficacy is fundamentally dictated by its intrinsic physical and thermal properties. The following table presents a side-by-side comparison of this compound with a selection of widely used hydrofluoroether (HFE) and perfluoropolyether (PFPE) based coolants.
| Property | This compound | 3M™ Novec™ 7100[1][2][3] | 3M™ Novec™ 7300[4][5][6][7] | 3M™ Novec™ 7500[8][9][10][11] | Galden® HT135[12][13][14][15][16] |
| Chemical Family | Perfluoropolyether (PFPE) Derivative | Hydrofluoroether (HFE) | Hydrofluoroether (HFE) | Hydrofluoroether (HFE) | Perfluoropolyether (PFPE) |
| Boiling Point (°C) | 190–195[17][18] | 61[1][2] | 98[4][6] | 128[10][19][11] | 135[15] |
| Density @ 25°C (g/cm³) | 1.85–1.90[17][18] | 1.51[2] | 1.66[4][6] | 1.614[10][11] | 1.68[15] |
| Kinematic Viscosity @ 25°C (cSt) | Data not readily available | 0.38 | 0.71[4][5][6] | 0.77[20] | 0.50[15] |
| Thermal Conductivity (W/m·K) | Data not readily available | 0.069[1] | 0.063[7] | 0.069 (temp dependent)[10] | 0.065[15] |
| Specific Heat @ 25°C (J/kg·K) | Data not readily available | 1183[20] | 1140[7] | 1128[20] | 963 (0.23 cal/g°C)[15] |
| Dielectric Strength (kV, 2.54mm gap) | Data not readily available | >25[1] | >25[7] | >25[19][11] | >40 |
Note: Some thermophysical properties for this compound are not publicly available and would require experimental determination as outlined in the subsequent section.
Experimental Protocol for Benchmark Testing
To provide a robust and objective comparison, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the obtained data.
I. Measurement of Thermophysical Properties
The fundamental properties listed in the table above must be experimentally verified for all fluids under identical conditions.
A. Thermal Conductivity Measurement (ASTM D5470)
The thermal conductivity of the dielectric fluids will be determined using a method based on the ASTM D5470 standard.[21][22][23][24][25] This steady-state method measures the thermal impedance of a liquid sample between two parallel isothermal surfaces.
-
Apparatus: A thermal conductivity tester consisting of a heated upper plate and a cooled lower plate, with precision temperature sensors embedded in each.
-
Procedure:
-
Calibrate the instrument using a material with a known thermal conductivity.
-
Introduce a known volume of the test fluid into the gap between the plates.
-
Apply a controlled clamping pressure to ensure a consistent sample thickness.
-
Establish a steady-state heat flow through the fluid by maintaining a constant temperature gradient between the hot and cold plates.
-
Record the temperatures of the plates and the heat flow rate.
-
Calculate the thermal impedance and subsequently the thermal conductivity of the fluid.
-
-
Causality: This method is chosen for its accuracy in measuring the bulk thermal conductivity of liquids while minimizing the effects of contact resistance.[22][23]
B. Specific Heat Capacity and Viscosity Measurement
-
Specific Heat Capacity: A differential scanning calorimeter (DSC) will be used to measure the specific heat capacity of the fluids over a range of operating temperatures.
-
Viscosity: A calibrated viscometer will be employed to determine the kinematic viscosity of the fluids at various temperatures.
II. Heat Transfer Performance Evaluation
The ultimate measure of a coolant's effectiveness is its ability to transfer heat away from a heat source. This will be quantified by determining the convective heat transfer coefficient.
A. Experimental Setup
A closed-loop single-phase immersion cooling system will be constructed as depicted in the diagram below.
Caption: Experimental setup for heat transfer coefficient determination.
B. Procedure
-
The test chamber is filled with the dielectric fluid under evaluation.
-
The heater block, simulating an electronic component, is powered to a constant heat flux (W/m²).
-
The pump circulates the fluid at a controlled flow rate, measured by the flow meter.
-
The fluid absorbs heat from the heater block, and its temperature rises.
-
The heated fluid passes through a heat exchanger where it is cooled by a secondary water loop.
-
The cooled fluid is returned to the test chamber.
-
Temperatures at the surface of the heater block (T_surface), the bulk fluid inlet (T_bulk_in), and outlet (T_bulk_out) are continuously monitored and recorded by the data acquisition system.
-
The system is allowed to reach a steady state, where all temperatures remain constant.
C. Data Analysis and Calculation of Heat Transfer Coefficient (h)
The convective heat transfer coefficient is calculated using the following formula:[26]
h = q / (T_surface - T_bulk)
Where:
-
h is the convective heat transfer coefficient (W/m²·K)
-
q is the heat flux from the heater surface (W/m²), calculated from the power input to the heater and its surface area.
-
T_surface is the average surface temperature of the heater block (K).
-
T_bulk is the average bulk temperature of the fluid (K), typically calculated as the average of the inlet and outlet temperatures.
This process is repeated for each fluid at various flow rates and heat fluxes to generate a comprehensive performance map.
III. Material Compatibility Testing
Long-term reliability is paramount in electronic cooling. Material compatibility tests will be conducted to assess any potential degradation of common electronic materials when immersed in the test fluids.
-
Procedure:
-
Samples of common materials used in printed circuit boards (FR-4), electronic components (polymers, ceramics), and system construction (metals, elastomers) will be submerged in each test fluid.
-
The samples will be aged at an elevated temperature for an extended period (e.g., 1000 hours at 85°C).
-
After aging, the material samples will be inspected for any changes in mass, dimensions, and mechanical or electrical properties.
-
The fluids will also be analyzed for any signs of chemical breakdown.
-
Caption: Overall experimental workflow for fluid comparison.
Conclusion and Future Outlook
The selection of an appropriate dielectric coolant is a multifaceted decision that requires a thorough understanding of the fluid's thermophysical properties, heat transfer performance, and long-term reliability. The experimental framework detailed in this guide provides a comprehensive methodology for the objective comparison of this compound with other advanced cooling fluids.
The data generated from these benchmark tests will enable engineers and researchers to make informed decisions, optimizing the thermal management of next-generation electronics. As power densities continue to rise, the development and rigorous evaluation of novel dielectric fluids will be paramount to the continued advancement of the electronics industry.
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3M. (n.d.). 3M™ Novec™ 7100 Engineered Fluid. Retrieved from [Link]
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Schematic diagram for different types of complete immersion cooling systems[22]. (n.d.). ResearchGate.
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A Comparative Guide to the Quantitative Analysis of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane Degradation Products
For researchers, scientists, and professionals in drug development, understanding the stability and degradation profile of fluorinated compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of degradation products from 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS: 3330-16-3), a complex fluoroether. Given the absence of extensive degradation studies for this specific molecule in public literature, this guide will present proposed degradation pathways based on the known chemistry of per- and polyfluoroalkyl substances (PFAS) and compare the state-of-the-art analytical techniques suited for their identification and quantification.
Introduction: The Analytical Challenge of a Novel Fluoroether
This compound is a fluorinated ether with high thermal stability and chemical resistance.[1] Its structure, featuring ether linkages within a perfluorinated backbone, presents a unique degradation profile compared to common perfluoroalkyl carboxylic acids (PFCAs) or sulfonic acids (PFSAs). Environmental or metabolic degradation can cleave these ether bonds, leading to a complex mixture of smaller, potentially more mobile, and biologically active compounds.
The primary analytical challenge lies in the comprehensive identification and accurate quantification of these diverse degradation products. This requires a multi-faceted analytical approach that combines high sensitivity, selectivity, and the capability for both targeted and non-targeted screening.
Proposed Degradation Pathways
Based on the degradation mechanisms of other fluorinated ethers and PFAS, we can hypothesize two primary pathways for the degradation of this compound under oxidative or thermal stress:
-
Pathway A: Ether Bond Cleavage: The C-O bonds of the ether linkages are susceptible to cleavage, potentially forming a series of shorter-chain perfluorinated ether carboxylic acids and other fluorinated intermediates.
-
Pathway B: C-C Bond Scission: Cleavage of the carbon-carbon backbone, particularly at the branched methyl-ether locations, could lead to the formation of well-known and persistent PFCAs, such as trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA), alongside other fluorinated fragments.
These pathways are not mutually exclusive and can occur concurrently, producing a complex mixture of degradation products.
Caption: Proposed degradation pathways for this compound.
Comparative Analysis of Quantitative Methodologies
The selection of an analytical technique is dictated by the specific research question, the required sensitivity, and the complexity of the sample matrix. We compare the most powerful and relevant techniques for this application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the targeted quantification of PFAS and their degradation products due to its exceptional sensitivity and selectivity.[2][3]
-
Expertise & Rationale: By coupling the separation power of liquid chromatography with the specificity of tandem mass spectrometry (monitoring specific precursor-to-product ion transitions), LC-MS/MS can detect and quantify analytes at part-per-trillion (ppt) levels, even in complex matrices.[4] The use of isotope-labeled internal standards is crucial for correcting matrix effects and ensuring high accuracy, which is a cornerstone of a self-validating protocol.[5]
-
Comparison with Alternatives: While GC-MS is suitable for volatile compounds, many expected degradation products (PFCAs, PFECAs) are non-volatile and require derivatization, adding complexity and potential for error. HRMS is excellent for discovery but may have lower sensitivity in targeted mode compared to a triple quadrupole instrument optimized for specific transitions. 19F NMR lacks the sensitivity of MS for trace-level quantification.
-
Trustworthiness through Self-Validation: The protocol's validity is ensured by incorporating isotopically labeled internal standards for each analyte class, regular calibration checks, blank analysis to monitor for contamination, and matrix spike recoveries to assess accuracy and precision.[6]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE is essential to concentrate the analytes of interest and remove interfering matrix components, thereby enhancing detection sensitivity and reducing ion suppression.[2][7]
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.
-
Load 100 mL of the aqueous sample, which has been spiked with a mixture of isotopically labeled internal standards.
-
Wash the cartridge with a buffered solution to remove neutral and acidic interferences.
-
Elute the target analytes using a small volume of ammoniated methanol.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 96:4 methanol:water.
-
-
LC-MS/MS Analysis:
-
Rationale: A C18 reversed-phase column effectively separates PFAS based on chain length and functionality. A gradient elution with a mobile phase containing a weak volatile buffer (e.g., ammonium acetate) facilitates efficient ionization in the MS source.
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Negative ion mode.
-
Analysis: Multiple Reaction Monitoring (MRM) for each target analyte and its corresponding internal standard.
-
Caption: A typical workflow for quantitative analysis using SPE and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile organic compounds.[8]
-
Expertise & Rationale: While less common for PFAS analysis, GC-MS can be invaluable for identifying smaller, more volatile degradation products that may not be amenable to LC-MS. For instance, certain fluorinated alcohols or short-chain fluoroethers that could be formed would be ideal candidates for GC-MS analysis.
-
Comparison with Alternatives: GC-MS offers superior separation for volatile isomers compared to LC. However, its primary limitation is the need for derivatization for non-volatile acidic products, and generally lower sensitivity for many PFAS compared to LC-MS/MS.[3]
High-Resolution Mass Spectrometry (HRMS)
HRMS, particularly when coupled with LC (LC-HRMS), is the premier tool for non-targeted analysis and the identification of unknown degradation products.[8]
-
Expertise & Rationale: Techniques like Quadrupole Time-of-Flight (QTOF) MS provide high mass accuracy (typically < 5 ppm), allowing for the determination of elemental compositions for unknown peaks.[2] This is critical in the initial stages of a degradation study to identify all potential products before developing a targeted quantitative method.
-
Comparison with Alternatives: Unlike targeted MS/MS, HRMS acquires full-scan data, creating a digital archive of the sample that can be retrospectively analyzed for newly discovered compounds. Its strength is in identification, complementing the quantitative power of triple quadrupole MS.[7]
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR offers a unique and complementary approach to mass spectrometry.
-
Expertise & Rationale: As the 19F nucleus is highly sensitive and has no natural background in biological systems, it provides a clean spectrum where each unique fluorine environment gives a distinct signal.[9] This technique can be used to track the disappearance of the parent compound and the appearance of degradation products, providing structural information and quantification without the need for ionization, thus avoiding ionization suppression issues.[10]
-
Comparison with Alternatives: The primary drawback of 19F NMR is its relatively low sensitivity compared to MS, making it unsuitable for trace-level analysis. However, it is an excellent tool for analyzing bulk degradation in concentrated samples and for structural elucidation of major degradation products.
Data Presentation: A Comparative Overview
The following table presents a hypothetical comparison of the performance of these analytical techniques for quantifying potential degradation products of this compound.
| Analytical Technique | Target Analyte Class | Typical Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| LC-MS/MS | PFCAs, PFECAs | 0.1 - 5 ng/L | Highest sensitivity and selectivity; well-established methods[2] | Requires reference standards for quantification |
| GC-MS | Volatile Fluorinated Fragments | 1 - 20 µg/L | Excellent for volatile compounds and isomers[8] | Requires derivatization for acids; less sensitive |
| LC-HRMS (QTOF) | All (Non-Targeted) | 10 - 100 ng/L | Identifies unknown products; high mass accuracy[7] | Lower sensitivity than targeted MS/MS |
| 19F NMR | All (Bulk Analysis) | 1 - 10 mg/L | No ionization needed; provides structural information[9] | Low sensitivity; not for trace analysis |
Conclusion and Recommended Strategy
A comprehensive quantitative analysis of this compound degradation products requires a multi-platform strategy.
-
Initial Screening (Discovery): Employ LC-HRMS to perform a non-targeted analysis of stressed samples. This will identify the major degradation products and provide accurate mass data for tentative identification. 19F NMR can be used in parallel on more concentrated samples to gain structural insights.
-
Method Development: Based on the identified products, procure or synthesize analytical standards for the most significant and potentially toxic compounds.
-
Routine Quantification: Develop and validate a targeted LC-MS/MS method using isotope dilution. This will serve as the core technique for accurate, precise, and high-throughput quantification of the key degradation products.
-
Complementary Analysis: Use GC-MS to investigate the presence of any volatile fluorinated byproducts that may be missed by LC-based methods.
This integrated approach ensures a thorough and reliable characterization of the degradation profile, combining the discovery power of HRMS with the quantitative superiority of tandem mass spectrometry, thereby upholding the highest standards of scientific integrity.
References
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Chromatography Today. (n.d.). What Instruments are Used to Measure PFAS. Retrieved from [Link]
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Ahrens, L., & Bundschuh, M. (2025). Chromatographic Techniques for Improving the LC/MS Quantification of PFAS. Journal of Separation Science, 48(5). Retrieved from [Link]
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Forever Chemicals. (2024). Innovations in Chromatography Techniques for PFAS Analysis. Retrieved from [Link]
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LCGC International. (2024). A Review of the Latest Separation Science Research in PFAS Analysis. Retrieved from [Link]
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Gagliano, E., et al. (2021). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. Molecules, 26(18), 5543. Retrieved from [Link]
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ITRC. (n.d.). Sampling and Analytical Methods – PFAS. Retrieved from [Link]
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He, Y., et al. (2025). Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. ACS Measurement Science Au. Retrieved from [Link]
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Jordi Labs. (n.d.). How is PFAS Analysis Carried Out? Retrieved from [Link]
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Water & Wastewater. (2025). PFAS Analytical Methods: Understanding the Current Landscape and Implications for Environmental Safety. Retrieved from [Link]
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Schroeder, H. F. (2005). Stability of fluorinated surfactants in advanced oxidation processes--A follow up of degradation products using flow injection-mass spectrometry, liquid chromatography-mass spectrometry and liquid chromatography-multiple stage mass spectrometry. Journal of Chromatography A, 1082(1), 110-9. Retrieved from [Link]
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He, Y., et al. (2023). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. Science, 381(6658), 663-668. Retrieved from [Link]
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Pollard, T. P., et al. (2022). Fluorinated ether decomposition in localized high concentration electrolytes. Nature Communications, 13(1), 6563. Retrieved from [Link]
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Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-29. Retrieved from [Link]
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Navigating High-Performance Fluids: An In-Depth Analysis of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
For researchers, scientists, and drug development professionals seeking advanced fluid solutions, the landscape of high-performance chemicals can be complex. This guide provides a detailed examination of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, a perfluoropolyether (PFPE) compound, in the context of its physicochemical properties and industrial applications. While direct comparative experimental data remains elusive in publicly accessible literature, this document will objectively present the known characteristics of this fluid and situate it within the broader class of PFPEs, offering insights into its potential performance relative to established alternatives.
Understanding this compound: A Profile
This compound (CAS No. 3330-16-3) is a fluorinated ether characterized by its exceptional stability and inertness. These properties are intrinsic to its molecular structure as a perfluoropolyether, a class of compounds known for their robust performance in extreme environments.
Physicochemical Properties at a Glance:
| Property | Value | Significance in Application |
| Molecular Formula | C11HF23O3 | High degree of fluorination contributes to chemical inertness. |
| Molecular Weight | 618.09 g/mol | Influences viscosity and boiling point. |
| Boiling Point | ~190-195 °C | Suitable for high-temperature applications. |
| Melting Point | ~-85 °C | Wide liquid-phase temperature range. |
| Density (25°C) | ~1.85-1.90 g/mL | High density is a characteristic of perfluorinated compounds. |
| Solubility | Insoluble in water and common organic solvents; Miscible with other fluorinated compounds. | Crucial for use in specialized, non-aqueous environments. |
| Thermal Stability | Stable up to approximately 180°C. | A key attribute for high-temperature lubrication and heat transfer. |
These properties collectively position this compound as a candidate for applications demanding high thermal and chemical resistance.
The Application Landscape: Where Performance is Paramount
The inherent properties of this compound lend themselves to a range of demanding industrial and scientific applications.
High-Performance Lubrication:
In environments where conventional hydrocarbon or silicone-based lubricants would degrade, such as in high-vacuum systems, aerospace components, and precision instruments, PFPEs like this compound are often employed. Their low vapor pressure minimizes outgassing, a critical consideration in vacuum applications to prevent contamination.
Inert Fluids for Aggressive Environments:
The chemical inertness of this compound makes it a suitable choice as a carrier fluid, heat transfer fluid, or dielectric fluid in the presence of reactive chemicals. Industries such as semiconductor manufacturing utilize such fluids for their ability to withstand corrosive processes and protect sensitive equipment.
A Note on Proteomics Research:
Some suppliers list this compound for use in proteomics research.[1] While the specific application is not detailed in available literature, its properties suggest potential use as a non-reactive medium or for specialized separation techniques where chemical inertness is advantageous. However, without specific experimental protocols or data, this remains an area requiring further investigation.
The Competitive Landscape: A Comparison with Alternatives
Perfluoropolyether (PFPE) Alternatives:
Commercially available PFPE lubricants such as those under the trade names Krytox™ and Fomblin™ are well-established in the market. These products offer a range of viscosities and formulations tailored to specific applications. Generally, all PFPEs share the core benefits of high thermal stability, chemical inertness, and low vapor pressure. The primary differentiators between various PFPEs often lie in their specific molecular structures (linear vs. branched), which can influence properties like viscosity index and low-temperature performance.
-
Krytox™: These PFPEs are known for their excellent stability and performance in a wide variety of operating conditions.[2] They are nonflammable and chemically inert to virtually all chemicals used across industries.[2]
Solid Lubricants:
In certain high-vacuum or extreme temperature applications, solid lubricants such as molybdenum disulfide (MoS₂) or graphite may be considered as alternatives to liquid lubricants. These materials can provide low friction surfaces but may have limitations in terms of wear life and the generation of particulate matter.
Experimental Considerations and Methodologies
For researchers considering the use of this compound or a similar high-performance fluid, a structured experimental approach is crucial for validation.
Proposed Experimental Workflow for Lubricant Evaluation:
Caption: Proposed workflow for the comparative evaluation of high-performance lubricants.
Step-by-Step Protocol for Tribological Testing:
-
Substrate Preparation: Procure and meticulously clean the test substrates (e.g., steel, ceramic balls and discs) using a standardized procedure involving sonication in appropriate solvents to remove any organic residues.
-
Lubricant Application: Apply a controlled and consistent amount of the test fluid (this compound) and the alternative lubricant to their respective substrates.
-
Tribometer Setup: Mount the lubricated substrates in a high-precision tribometer. Set the experimental parameters, including load, speed, and environmental conditions (e.g., temperature, humidity, or vacuum).
-
Data Acquisition: Initiate the test and continuously record the coefficient of friction as a function of time or distance.
-
Post-Test Analysis: After the test, carefully remove the substrates and analyze the wear scars using techniques such as optical microscopy, profilometry, or scanning electron microscopy to quantify material loss and characterize the wear mechanisms.
-
Comparison: Objectively compare the friction and wear data for this compound against the alternative lubricant under identical test conditions.
Safety and Handling
As with any chemical, proper safety protocols must be observed when handling this compound. A safety data sheet (SDS) should be consulted prior to use.[3] Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any potential vapors, especially at elevated temperatures.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound presents a profile of a highly stable and inert fluid, characteristic of the perfluoropolyether class. Its physicochemical properties make it a strong candidate for demanding applications in lubrication and as an inert industrial fluid. While its performance in proteomics research is noted by suppliers, this application lacks substantiation in the form of published experimental data. For professionals in research and drug development, the true value of this compound can only be ascertained through rigorous, application-specific testing against established alternatives. The experimental framework provided in this guide offers a starting point for such a comparative evaluation, enabling an evidence-based selection of the optimal high-performance fluid for a given application.
References
-
Chemours. Krytox™ Performance Lubricants Product Overview. [Link]
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A Comparative Guide to 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane for Advanced Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, a perfluorinated ether, for its potential applications in the biomedical field. Recognizing the absence of direct peer-reviewed studies on its specific use, this document evaluates its potential based on its physicochemical properties and the established performance of analogous perfluorocarbon (PFC) compounds. We will objectively compare its projected performance with currently utilized alternatives in ultrasound contrast imaging and oxygen delivery, supported by experimental data from existing literature.
Introduction to this compound
This compound (CAS 3330-16-3), also known as Fluoroether E-3, is a perfluoropolyether (PFPE) derivative.[1][2] It is a colorless, transparent, and low-viscosity liquid at room temperature.[1] Its defining characteristics, typical of perfluoro compounds, include high density, high thermal and chemical stability, and immiscibility with water and hydrocarbon solvents.[1] While its primary documented applications are in industrial settings as a lubricant and protective coating[1], its properties as a perfluorocarbon suggest potential for biomedical applications where inertness and gas-carrying capacity are paramount.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11HF23O3 | [2][3] |
| Molecular Weight | 618.09 g/mol | [2][3] |
| Boiling Point | 190–195°C @ 760 mmHg | [1] |
| Melting Point | -85°C | [1] |
| Density (25°C) | 1.85–1.90 g/mL | [1] |
| Vapor Pressure (25°C) | ~0.1 mmHg | [1] |
| Solubility | Miscible with perfluoroalkanes and fluorinated ethers; insoluble in water and common organic solvents.[1] | |
| Thermal Stability | Stable up to 180°C under an inert atmosphere. | [1] |
Potential Application I: Ultrasound Contrast Agents
Perfluorocarbons are the cornerstone of modern ultrasound contrast agents (UCAs). Encapsulated in microbubbles, their high molecular weight and low solubility in blood lead to stable and persistent echogenic signals.[4] Liquid PFCs can also be used in phase-change nanodroplets, which can be vaporized in situ to form microbubbles.
Comparative Analysis of Perfluorocarbons for Ultrasound Contrast
The suitability of a PFC as a UCA is determined by its physical properties, which influence the stability and acoustic performance of the resulting microbubbles or nanodroplets. Below is a comparison of this compound's projected properties against established PFCs used in UCAs.
| Perfluorocarbon | Boiling Point (°C) | Vapor Pressure (kPa @ 37°C) | Molecular Weight ( g/mol ) | Key Performance Attributes |
| This compound (Projected) | 190-195 | Low | 618.09 | Potentially highly stable liquid nanodroplets due to very low vapor pressure. |
| Perfluoropentane (PFP) | 29 | 125 | 288.05 | Used in phase-change droplets; easily vaporized. |
| Perfluorohexane (PFH) | 56 | 40 | 338.04 | Used in more stable phase-change droplets requiring higher energy for vaporization. |
| Perflubron (Perfluorooctyl Bromide, PFOB) | 142 | 1.4 | 498.96 | Used in stable nanoemulsions for both contrast and drug delivery.[5] |
| Sulfur Hexafluoride (SF6) | -64 | High | 146.06 | Gaseous core in lipid-shelled microbubbles (e.g., Lumason®/SonoVue®). |
Expertise & Experience: The high boiling point and low vapor pressure of this compound suggest it would form highly stable liquid-core nanodroplets. This contrasts with the more volatile PFP and PFH used in phase-change agents. While this stability would be advantageous for creating long-circulating agents, it would also necessitate significantly higher acoustic power to induce vaporization, potentially limiting its utility as a phase-change agent. However, its properties are well-suited for stable nanoemulsions that can act as passive contrast agents.
Comparison with Non-Perfluorocarbon Alternatives
| Contrast Agent Type | Core Composition | Shell Composition | Advantages | Disadvantages |
| Perfluorocarbon-based | PFC gas or liquid | Lipid, protein, or polymer | High stability, excellent echogenicity, inert. | Potential for rare hypersensitivity reactions to shell components (e.g., PEG).[6][7] |
| Lipid-based (no PFC) | Air | Lipid | Biocompatible. | Lower stability and shorter persistence in circulation compared to PFC-filled microbubbles. |
| Polymer-based | PFC or other gas | Biocompatible polymer | Mechanically robust shells, potential for targeted drug delivery.[8] | Can be less flexible than lipid shells, potentially altering acoustic response.[9] |
Experimental Protocol: In Vitro Stability Assessment of Ultrasound Contrast Agents
This protocol describes a method for evaluating the stability of a newly formulated UCA, such as one based on this compound, by measuring the change in acoustic attenuation over time.
Methodology:
-
Preparation of UCA Emulsion:
-
Prepare a 1% (v/v) emulsion of this compound in a solution of 2% (w/v) egg yolk phospholipid in deionized water.
-
Emulsify using a high-pressure homogenizer for 5 cycles at 10,000 psi.
-
Characterize the initial particle size distribution using dynamic light scattering.
-
-
Acoustic Attenuation Measurement:
-
Place the UCA emulsion in a temperature-controlled (37°C) water bath with a magnetic stirrer.
-
Position a transmitting and a receiving ultrasound transducer on opposite sides of the sample chamber.
-
Transmit a 5 MHz ultrasound pulse through the sample.
-
Record the received signal amplitude at time zero.
-
-
Stability Assessment:
-
Continuously insonify the sample with a low-intensity ultrasound field to simulate in vivo conditions.
-
Record the received signal amplitude at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.
-
Calculate the attenuation coefficient at each time point. A decrease in attenuation indicates microbubble destruction or gas diffusion.
-
-
Data Analysis:
-
Plot the attenuation coefficient as a function of time.
-
Compare the stability profile with that of a commercially available UCA.
-
Caption: Workflow for in vitro stability testing of a novel ultrasound contrast agent.
Potential Application II: Oxygen Delivery Systems
The high solubility of gases, particularly oxygen, in perfluorocarbons makes them attractive candidates for artificial oxygen carriers (AOCs).[10] PFC emulsions can transport and deliver oxygen to tissues, with potential applications in treating ischemia, enhancing radiotherapy, and organ preservation.
Comparative Analysis of Oxygen Carriers
The oxygen-carrying capacity of a PFC is a critical parameter for its efficacy as an AOC. This is often compared to that of blood and other PFCs.
| Oxygen Carrier | Oxygen Solubility (mL O2/100 mL) | Mechanism of O2 Transport | Key Performance Attributes |
| This compound (Projected) | High (estimated based on PFC ethers) | Physical dissolution | High stability, biologically inert. |
| Perfluorodecalin (PFD) | ~40 | Physical dissolution | Well-studied, forms stable emulsions.[11] |
| Perflubron (PFOB) | ~50 | Physical dissolution | High oxygen-carrying capacity, also acts as a contrast agent.[11] |
| Human Blood | ~20 | Chemical binding to hemoglobin | High O2 capacity, physiological regulation of O2 release. |
| Hemoglobin-Based Oxygen Carriers (HBOCs) | Variable | Chemical binding to cell-free hemoglobin | High O2 capacity, no need for blood typing. |
Expertise & Experience: Perfluoroethers are known for their high gas solubility.[12] It is therefore reasonable to project that this compound would exhibit a high oxygen-carrying capacity, comparable to or exceeding that of established PFCs like PFD and PFOB. The ether linkages may also influence its interaction with biological systems, a factor that would require empirical investigation.
Experimental Protocol: In Vivo Evaluation of Oxygen Delivery
This protocol outlines a preclinical study to assess the efficacy of a new PFC emulsion in delivering oxygen to hypoxic tissue in a murine model.
Methodology:
-
Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Induce localized hypoxia in the hindlimb by surgically ligating the femoral artery.
-
-
PFC Emulsion Administration:
-
Prepare a 20% (w/v) emulsion of this compound as previously described.
-
Administer the emulsion intravenously via the tail vein at a dose of 2 g PFC/kg body weight.
-
A control group will receive a saline injection.
-
-
Oxygenation Monitoring:
-
Use a non-invasive phosphorescence quenching microscopy system to measure tissue oxygen tension (pO2) in the hypoxic limb.
-
Obtain baseline pO2 measurements before injection.
-
Monitor pO2 continuously for 2 hours post-injection while the animal breathes 100% oxygen.
-
-
Data Analysis:
-
Plot the change in tissue pO2 over time for both the PFC and saline groups.
-
Perform statistical analysis (e.g., two-way ANOVA) to determine if the PFC emulsion significantly improves tissue oxygenation compared to the control.
-
Caption: Workflow for in vivo evaluation of an oxygen-carrying PFC emulsion.
Conclusion and Future Directions
This compound possesses physicochemical properties that make it a plausible candidate for investigation in biomedical applications, particularly as a component of ultrasound contrast agents and oxygen delivery systems. Its high boiling point and low vapor pressure suggest the potential for formulating highly stable nanoemulsions. Its perfluoroether structure implies a high capacity for dissolving oxygen.
However, it is crucial to underscore that in the absence of direct, peer-reviewed experimental data, these applications remain speculative. The true potential of this compound can only be ascertained through rigorous in vitro and in vivo studies as outlined in this guide. Future research should focus on:
-
Synthesis and Characterization: Formulation of stable nanoemulsions and comprehensive characterization of their physicochemical properties.
-
In Vitro Efficacy: Systematic evaluation of acoustic properties and oxygen-carrying capacity compared to established agents.
-
Biocompatibility and Toxicology: Thorough assessment of cytotoxicity and in vivo safety profiles.
This comparative guide serves as a foundational framework for researchers and drug development professionals to embark on the scientific exploration of this compound, a compound that, while currently unproven in the biomedical arena, holds intriguing potential based on its chemical nature.
References
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Hemoglobin-Based Oxygen Carriers: Selected Advances and Challenges in the Design of Safe Oxygen Therapeutics. MDPI. [Link]
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Hemoglobin-Based Oxygen Carriers: Current State-of-the-Art and Novel Molecules. PMC. [Link]
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Hemoglobin‐based oxygen carriers: Biochemical, biophysical differences, and safety. PMC. [Link]
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Perfluorocarbons as Oxygen Dissolving and Delivering Agent. Preprints.org. [Link]
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Hemoglobin-Based Oxygen Carriers. Anesthesiology. [Link]
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Ultrasound contrast agent hypersensitivity in patients allergic to polyethylene glycol: position statement by the European Association of Cardiovascular Imaging. Oxford Academic. [Link]
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Measurement and Correlation of Densities and Dynamic Viscosities of Perfluoropolyether Oils. ACS Publications. [Link]
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Properties of Perfluoropolyethers for Space Applications. NASA Technical Reports Server. [Link]
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Targeted binding of PEG-lipid modified polymer ultrasound contrast agents with tiered surface architecture. NIH. [Link]
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Comparison of Different Perfluorocarbons as Ultrasound Contrast Agents. PubMed. [Link]
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Optical observation of lipid- and polymer-shelled ultrasound microbubble contrast agents. AIP Publishing. [Link]
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Perfluorocarbon Emulsion Contrast Agents: A Mini Review. Frontiers. [Link]
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Optimizing an ultrasound contrast agent's stability using in vitro attenuation measurements. PubMed. [Link]
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2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. GNEE. [Link]
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2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. GNEE. [Link]
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Improving performance of nanoscale ultrasound contrast agents using N,N-diethylacrylamide stabilization. Augusta University Research Profiles. [Link]
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Simulating In Vivo Oxygen Conditions: A Guide for Cell Culture Protocols. Oxford Optronix. [Link]
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Protocol to study oxygen dynamics in the in vivo mouse brain using bioluminescence microscopy. PMC. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
For the modern researcher, the lifecycle of a chemical doesn't end when the experiment is over. Responsible stewardship extends to the safe and effective disposal of all laboratory materials. This is particularly critical for persistent and highly stable compounds like 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane. As a member of the per- and polyfluoroalkyl substances (PFAS) family, this fluorinated ether demands a rigorous and informed approach to its disposal to safeguard both human health and the environment.
This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in the latest scientific understanding and regulatory guidance. We will move beyond simple instructions to explain the causality behind these procedures, empowering you to make informed decisions that ensure safety and compliance.
Part 1: Immediate Safety & Handling—The First Line of Defense
Before considering disposal, it is imperative to handle this compound with the appropriate precautions. Understanding its properties and associated hazards is fundamental to safe laboratory practice.
Chemical and Physical Properties
A clear understanding of the substance's characteristics is foundational to its safe management.
| Property | Value | Source |
| CAS Number | 3330-16-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₁HF₂₃O₃ | [1][2] |
| Molecular Weight | 618.09 g/mol | [1] |
| Appearance | Colorless, transparent, low viscosity liquid | [6] |
| Boiling Point | 151-154 °C | [4] |
| Melting Point | -106.7 °C | [4] |
| Density | 1.723 g/cm³ | [4] |
| Flash Point | 102.2°C | [1] |
| Solubility | Insoluble in water and common organic solvents. Soluble in fluorinated solvents. | [6] |
Hazard Identification and Personal Protective Equipment (PPE)
According to its Safety Data Sheet (SDS), this compound presents several hazards that necessitate stringent safety protocols.[1]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The causality here is clear: the highly fluorinated nature of the molecule can interact with biological tissues, leading to irritation. Therefore, a robust PPE protocol is non-negotiable.
Mandatory PPE Protocol:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use. The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
-
General Hygiene: Handle in a well-ventilated place. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]
Part 2: Spill Management—Immediate Response Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel to a safe area.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as this can lead to widespread environmental contamination.[1]
-
Absorption: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collection: Collect the absorbed material and place it in a suitable, closed, and labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be collected for proper disposal.
Part 3: The Core Directive—Proper Disposal Procedures
The disposal of this compound is governed by its classification as a PFAS compound. These "forever chemicals" are known for their extreme persistence in the environment due to the strength of the carbon-fluorine bond.[7] Therefore, disposal methods must aim for the complete destruction of the molecule.
The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which provides the authoritative framework for managing these wastes.[8][9] The guidance prioritizes technologies with the lowest potential for environmental release.[7][10]
The Preferred Method: High-Temperature Thermal Destruction
Controlled incineration at a licensed chemical destruction plant is the most recommended disposal method for this compound.[1]
Why Thermal Destruction?
The strength of the C-F bond necessitates high energy input for its cleavage. High-temperature incineration (typically above 1000°C) provides the necessary energy to break down the perfluorinated structure.[8] Incomplete combustion can lead to the formation of other hazardous products of incomplete combustion (PICs) and smaller PFAS molecules, which can be released into the atmosphere.[10] Therefore, the process must be carefully controlled.
Key Parameters for Effective Thermal Destruction:
-
High Temperature: Temperatures exceeding 1100°C are recommended to ensure complete destruction.[8]
-
Sufficient Residence Time: The waste material must be held at the high temperature for a long enough duration to ensure complete breakdown.
-
Turbulence: Adequate mixing within the incinerator is crucial for efficient combustion.
-
Flue Gas Scrubbing: The off-gases from incineration must be treated ("scrubbed") to remove acidic gases like hydrogen fluoride (HF) that are formed during the destruction process.[1]
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Alternative Disposal Options
While high-temperature incineration is the preferred method, the EPA guidance acknowledges other technologies, though with greater uncertainty regarding their effectiveness in preventing environmental release.[8][11] These should only be considered in consultation with a licensed hazardous waste disposal company when incineration is not a viable option.
-
Hazardous Waste Landfills: If landfilling is the only option, the waste must be sent to a permitted hazardous waste landfill with a leachate collection and treatment system and a composite liner to minimize the release of PFAS into the environment.[10][12]
-
Underground Injection: For liquid wastes, deep well injection into a Class I hazardous waste injection well may be an option.[8][12] This method involves injecting the waste deep underground into geologically stable formations.
It is crucial to note that under current federal law, PFAS as a class are not yet listed as hazardous wastes under the Resource Conservation and Recovery Act (RCRA). However, state regulations may be more stringent, and this regulatory landscape is subject to change.[13]
Procedural Steps for Disposal
-
Segregation and Storage:
-
Store waste this compound in a dedicated, clearly labeled, and sealed container.[1]
-
Store the container in a cool, dry, well-ventilated area, away from incompatible materials.[1]
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
-
-
Engage Professionals:
-
Contact your institution's EHS office to arrange for the pickup of the hazardous waste.
-
If your institution does not have an EHS office, you must contract with a licensed hazardous waste disposal company.[7] These companies are equipped to handle the transportation and final disposal in compliance with all federal, state, and local regulations.
-
-
Documentation:
-
Maintain meticulous records of the amount of waste generated and the date of disposal.
-
Ensure you receive and retain all documentation from the hazardous waste disposal company, confirming that the waste was received and properly managed.[7]
-
Part 4: The Scientific Rationale—Understanding the Breakdown
The recommendation for high-temperature incineration is rooted in the chemical stability of perfluorinated ethers. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Additionally, the ether linkages can be points of reactivity. Studies on the decomposition of fluorinated ethers have shown that in the presence of certain metals or at high temperatures, the molecules can break down via defluorination of the carbon-oxygen backbone.[14][15]
The thermal decomposition of fluoropolymers, which are structurally related to PFAS, can produce a range of smaller fluorinated compounds, including trifluoroacetic acid and other perfluorocarboxylic acids, as well as hazardous gases like hydrogen fluoride.[16][17] This underscores the necessity of the controlled environment of a hazardous waste incinerator with appropriate off-gas treatment to ensure these byproducts are not released into the environment.
The following diagram illustrates a simplified conceptual pathway for the thermal decomposition of a fluorinated ether.
Caption: Conceptual pathway for the thermal decomposition of a fluorinated ether.
By adhering to these rigorous, scientifically-grounded procedures, you can ensure the safe and responsible disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
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EPA's Updated Guidance on Destruction and Disposal of PFAS - Montrose Environmental Group. (2024-05-03). Retrieved from [Link]
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EPA Releases Updated Guidance On PFAS Disposal. (2024-04-16). Retrieved from [Link]
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Decomposition pathway for model fluorinated ethers on the clean iron surface. (1992-07-01). Journal of Vacuum Science & Technology A. Retrieved from [Link]
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EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. (2024-05-07). The Acta Group. Retrieved from [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025-09-22). US EPA. Retrieved from [Link]
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Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024-07-16). Retrieved from [Link]
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This compound CAS NO.3330-16-3. NovaChemistry. Retrieved from [Link]
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Decomposition pathway for model fluorinated ethers on the clean iron surface. (1992-07-01). Journal of Vacuum Science & Technology A. Retrieved from [Link]
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Fluorinated ether decomposition in localized high concentration electrolytes. (2022-11-02). Nature Communications. Retrieved from [Link]
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2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. GNEE. Retrieved from [Link]
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Memorandum for Interim Guidance on Destruction or Disposal of Materials Containing PFAS in the U.S. (2023-07-11). Retrieved from [Link]
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Guidelines for Disposing of PFAs. (2023-12-27). MCF Environmental Services. Retrieved from [Link]
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EPA Publishes Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. (2020-12-22). Bergeson & Campbell, P.C. Retrieved from [Link]
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This compound CAS 3330-16-3. Warshel Chemical Ltd. Retrieved from [Link]
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Thermal degradation of fluoropolymers. (2020-06-01). Retrieved from [Link]
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Polytetrafluoroethylene. Wikipedia. Retrieved from [Link]
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2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoic acid. PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds, such as the per- and polyfluoroalkyl substance (PFAS) 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS No. 3330-16-3), demands a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this fluorinated ether. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects both the individual researcher and the integrity of our work.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
This compound is a highly fluorinated compound. While specific toxicological data may be limited, the broader class of PFAS chemicals is known for its persistence in the environment and potential for bioaccumulation.[1][2] The primary routes of occupational exposure are inhalation of vapors or aerosols, dermal contact, and accidental ingestion.[3][4] The Safety Data Sheet (SDS) for this compound explicitly warns of potential skin and eye irritation and advises avoiding the breathing of mist, gas, or vapors.[5][6] Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes.
Core PPE Ensemble for this compound
The selection of appropriate PPE is the cornerstone of safe handling. A risk assessment of the specific procedure being performed should always precede any laboratory work. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Laboratory Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Low-Volume Handling (e.g., aliquoting, weighing in a fume hood) | Double-gloving: Nitrile inner, chemical-resistant outer (e.g., Butyl, Viton) | Flame-resistant lab coat, full-length pants, closed-toe shoes | Chemical splash goggles | Not required if handled exclusively within a certified chemical fume hood |
| Moderate-Volume/Energy Operations (e.g., synthesis, stirring, heating) | Double-gloving: Nitrile inner, chemical-resistant outer (e.g., Butyl, Viton) | Chemical-resistant apron over lab coat or disposable chemical-resistant coveralls (Type 6 or higher) | Chemical splash goggles and a face shield | Half-mask respirator with combination organic vapor/P3 filters (e.g., AXP3)[7] |
| High-Risk/Spill Scenarios (e.g., large-volume transfers, spill cleanup) | Double-gloving: Nitrile inner, heavy-duty chemical-resistant outer (e.g., Butyl, Viton) | Liquid-tight chemical suit (Category III, Types 3/4)[7] | Tightly sealed chemical goggles and a full-face shield | Full-face respirator with combination filters or a Self-Contained Breathing Apparatus (SCBA)[7] |
Expert Insights on PPE Selection:
-
Hand Protection: The practice of double-gloving is critical. An inner nitrile glove provides a baseline level of protection and makes it easier to doff contaminated outer gloves without compromising skin integrity. For the outer layer, materials like butyl rubber or Viton® (FKM) are recommended for their superior resistance to a broad range of chemicals, including fluorinated compounds.[7] Always check the manufacturer's glove compatibility chart for the specific chemical being handled.
-
Body Protection: A standard lab coat is insufficient for anything beyond minimal exposure. For procedures with a higher risk of splashes, a chemical-resistant apron or a disposable coverall is necessary.[3] These garments are designed to prevent liquid penetration.
-
Eye and Face Protection: Standard safety glasses do not provide adequate protection from splashes. Chemical splash goggles that form a seal around the eyes are mandatory.[5] A face shield should be worn in conjunction with goggles during procedures with a high splash potential to protect the entire face.
-
Respiratory Protection: All work with this compound should be performed within a certified chemical fume hood to minimize vapor inhalation.[5] If engineering controls are insufficient or during a spill, respiratory protection is required. The choice of respirator depends on the potential concentration of airborne contaminants.[7]
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. An incorrect doffing procedure can lead to cross-contamination and exposure.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Doffing Protocol:
-
Inspect and Clean Outer Gloves: Before leaving the immediate work area, inspect your outer gloves for any visible contamination or damage. If contaminated, wipe them down with an appropriate solvent.
-
Doff Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Avoid touching the exterior of the gloves with your bare skin. Dispose of them in the designated hazardous waste container.
-
Doff Lab Coat/Coverall: Unfasten the garment and peel it off your shoulders, turning it inside out as you remove it to contain any contamination on the exterior surface.
-
Doff Face and Eye Protection: Remove the face shield and goggles by handling the straps, avoiding contact with the front surfaces.
-
Doff Respiratory Protection: Remove your respirator.
-
Doff Inner Gloves: With one gloved hand, grasp the cuff of the other glove and peel it off inside out. With your now bare hand, slide your fingers inside the cuff of the remaining glove and peel it off.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[5]
Decontamination and Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and ensure the safety of others.[5] All materials that come into contact with this compound must be treated as hazardous waste.
Caption: Decision-making workflow for waste disposal.
Disposal Protocol:
-
Segregation at the Source: Never mix waste streams. Have separate, clearly labeled hazardous waste containers for liquids and solids in the immediate work area.
-
Liquid Waste: Collect all liquid waste, including rinsates from cleaning glassware, in a designated, sealed, and properly labeled container. Do not discharge to sewer systems.[5]
-
Solid Waste: All disposable PPE (gloves, aprons, coveralls), contaminated wipes, and other solid materials must be collected in a designated hazardous waste container.[5]
-
Final Disposal: The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] This ensures the complete breakdown of the highly stable carbon-fluorine bonds.
By adhering to these rigorous PPE and disposal protocols, we can handle this compound with the confidence that we are protecting ourselves, our colleagues, and our environment.
References
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Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link]
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PFAS Safety: PPE and Mitigation Efforts. International Enviroguard. [Link]
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PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters. FLS Europe. [Link]
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PFAS and PPE: what is the current situation? Vandeputte. [Link]
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PFAS-Free PPE: Freedom to Choose. PFAS-Free PPE. [Link]
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PFAS and Worker Health. Centers for Disease Control and Prevention (CDC). [Link]
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Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
